molecular formula C9H17N B180816 7-Azaspiro[4.5]decane CAS No. 176-73-8

7-Azaspiro[4.5]decane

Número de catálogo: B180816
Número CAS: 176-73-8
Peso molecular: 139.24 g/mol
Clave InChI: JFNPSSKPSOKMJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Azaspiro[4.5]decane is a spirocyclic chemical scaffold of significant interest in pharmaceutical research and development. Spirocyclic structures like this one are valued for their three-dimensionality and rigid framework, which can be critical in optimizing the properties of potential drug candidates . This compound serves as a versatile synthetic intermediate and privileged structure for constructing novel bioactive molecules. Researchers utilize such azaspiro cores in various discovery programs, including investigations into immunomodulators and radioligands for tumor imaging . The structural motif is also found in compounds evaluated for potential anti-cancer and autoimmune disease applications, where they may act via mechanisms such as inhibiting angiogenesis or modulating immune cell responses . As a key building block, this compound enables the exploration of new chemical space in the search for innovative therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9(4-1)6-3-7-10-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNPSSKPSOKMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-73-8
Record name 7-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Azaspiro[4.5]decane: A Comprehensive Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaspiro[4.5]decane scaffold, a unique three-dimensional bicyclic amine, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, spirocyclic structure offers a distinct advantage in drug design, enabling precise conformational control and exploration of novel chemical space. This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for its synthesis, explore its key reactivity, and highlight its significance as a privileged scaffold in the development of innovative therapeutics.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The paradigm of drug discovery is continually evolving, with a significant shift towards molecules possessing greater three-dimensionality. Planar, aromatic structures, while historically prevalent, often face challenges related to metabolic instability, off-target effects, and limited exploration of protein binding pockets. Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a compelling solution to these limitations. The inherent rigidity of the spirocyclic core restricts conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets.

Among the diverse array of spirocyclic scaffolds, the this compound framework, which features a piperidine ring fused to a cyclopentane ring at the C-4 position, has garnered considerable attention. This motif is a key structural element in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Its prevalence in clinically evaluated and approved drugs underscores its status as a "privileged scaffold" in medicinal chemistry.

This guide will serve as a definitive resource on the parent this compound heterocycle, providing the foundational knowledge necessary for its effective utilization in drug design and development.

Core Molecular Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a scaffold is paramount for its successful incorporation into drug candidates. While extensive data is available for a myriad of its derivatives, obtaining specific experimental values for the parent this compound can be challenging. The following section consolidates the available information and provides a clear overview of its core characteristics.

Chemical Structure and Identification

The systematic IUPAC name for this compound is this compound. Its structure consists of a piperidine ring and a cyclopentane ring sharing a single carbon atom, the spirocenter.

IdentifierValue
CAS Number 176-73-8[1]
Molecular Formula C₉H₁₇N[1]
Molecular Weight 139.24 g/mol [1]
InChI Key JFNPSSKPSOKMJH-UHFFFAOYSA-N[1]
Physicochemical Properties

For context, the physical properties of some related azaspiro[4.5]decane derivatives are presented in the table below. It is important to note that these properties are influenced by the additional functional groups and should not be directly extrapolated to the parent compound.

DerivativeBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)Source
1,4-Dioxa-8-azaspiro[4.5]decane108-111 (at 26 mmHg)1.117 (at 20 °C)1.4819Sigma-Aldrich

Synthesis of the this compound Core

The construction of the this compound skeleton is a key strategic consideration for chemists. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the scaffold. This section will provide an overview of the primary strategies and a generalized protocol for the synthesis of the parent heterocycle.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic disconnection of the this compound framework reveals several potential synthetic pathways. The overarching goal is to form either the piperidine or the cyclopentane ring onto a pre-existing cyclic precursor.

G cluster_0 Retrosynthetic Strategies cluster_1 Key Synthetic Methodologies This compound This compound Piperidine Ring Formation Piperidine Ring Formation This compound->Piperidine Ring Formation Disconnect C-N and C-C bonds of piperidine ring Cyclopentane Ring Formation Cyclopentane Ring Formation This compound->Cyclopentane Ring Formation Disconnect C-C bonds of cyclopentane ring N-Acyliminium Ion Cyclization N-Acyliminium Ion Cyclization Piperidine Ring Formation->N-Acyliminium Ion Cyclization Domino Reactions Domino Reactions Cyclopentane Ring Formation->Domino Reactions Metal-Catalyzed Cyclizations Metal-Catalyzed Cyclizations Cyclopentane Ring Formation->Metal-Catalyzed Cyclizations

Figure 1: Retrosynthetic analysis and key synthetic strategies for this compound.

Commonly employed and highly effective strategies include:

  • N-Acyliminium Ion Spirocyclization: This powerful method involves the intramolecular cyclization of an N-acyliminium ion onto a tethered nucleophile. It has been successfully applied to the synthesis of various 1-azaspiro[4.5]decane derivatives.[2]

  • Domino and Cascade Reactions: These elegant one-pot transformations allow for the rapid construction of the spirocyclic core from relatively simple starting materials. NaH-promoted domino reactions and Au(I)-catalyzed cyclization/semipinacol rearrangement cascades have proven effective for building the spiro[4.5]decane framework.[3]

  • Metal-Catalyzed Cyclizations: Various transition metals, including gold and iron, have been utilized to catalyze the formation of the azaspirocyclic system.[3] These methods often offer mild reaction conditions and high diastereoselectivity.

General Experimental Protocol for Synthesis

Disclaimer: The following is a generalized, hypothetical protocol and has not been experimentally validated. It is intended for illustrative purposes and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of a Precursor (e.g., 1-amino-1-(cyanomethyl)cyclopentane)

This step would involve the Strecker synthesis starting from cyclopentanone, potassium cyanide, and ammonium chloride to generate the corresponding aminonitrile.

Step 2: Reduction of the Nitrile and Reductive Amination

The aminonitrile would then be subjected to reduction, for example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to form the diamine. Subsequent intramolecular reductive amination, potentially catalyzed by a transition metal, would lead to the formation of the piperidine ring and the desired this compound.

Causality Behind Experimental Choices:

  • Strecker Synthesis: This is a classic and reliable method for the synthesis of α-aminonitriles from ketones.

  • Lithium Aluminum Hydride Reduction: LiAlH₄ is a powerful reducing agent capable of reducing both the nitrile and facilitating the subsequent cyclization.

  • Intramolecular Reductive Amination: This step is crucial for the formation of the piperidine ring, and the choice of catalyst would be critical to achieving high yield and purity.

Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. While actual spectra for the parent compound are not publicly available, this section outlines the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in different chemical environments. Protons on the cyclopentane and piperidine rings will exhibit characteristic multiplets. The N-H proton of the secondary amine will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the nine carbon atoms. The spiro carbon atom will be a quaternary carbon and is expected to have a unique chemical shift. The chemical shifts of the other carbons will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following key absorptions:

  • N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • C-H Stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the methylene groups in the cyclopentane and piperidine rings.

  • N-H Bend: A medium intensity band around 1590-1650 cm⁻¹ corresponding to the N-H bending vibration.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 139. The fragmentation pattern would likely involve the loss of alkyl fragments from the cyclopentane and piperidine rings, as well as cleavage adjacent to the nitrogen atom.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the presence of the secondary amine. This functional group can undergo a variety of chemical transformations, making it a versatile building block for the synthesis of more complex derivatives.

G cluster_0 Key Reactions This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation R-X N-Acylation N-Acylation This compound->N-Acylation RCOCl or (RCO)2O N-Arylation N-Arylation This compound->N-Arylation Ar-X, Pd catalyst Salt Formation Salt Formation This compound->Salt Formation Acid

Figure 2: Key chemical reactions of the this compound secondary amine.

  • N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides or other electrophilic alkylating agents. This is a fundamental transformation for introducing substituents onto the piperidine ring.

  • N-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding N-acyl derivatives. This is a common strategy to modify the electronic properties of the nitrogen and to introduce further functionality.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives.

  • Salt Formation: As a secondary amine, this compound is basic and will readily form salts with various acids. This is often utilized to improve the aqueous solubility and handling of amine-containing compounds.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a prominent feature in a wide range of biologically active molecules. Its rigid three-dimensional structure allows for the precise positioning of pharmacophoric groups, leading to improved interactions with biological targets. Derivatives of this compound have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases. The ability to readily functionalize the nitrogen atom and other positions on the scaffold provides medicinal chemists with a versatile platform for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives. Based on the general properties of secondary amines, it should be considered as a potential irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a valuable and highly sought-after scaffold in the field of drug discovery. Its unique structural features and synthetic accessibility have cemented its status as a privileged motif in medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, synthetic strategies, and reactivity. While experimental data for the parent compound remains elusive in the public domain, the principles and methodologies discussed herein provide a solid foundation for researchers to effectively utilize this important building block in the design and synthesis of the next generation of therapeutic agents. The continued exploration of novel synthetic routes and the expansion of the chemical space around the this compound core will undoubtedly lead to the discovery of new and innovative medicines.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 7-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azaspiro[4.5]decane, a saturated heterocyclic compound, represents a key structural motif in medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers a unique scaffold for the design of novel therapeutic agents with improved potency and selectivity. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural, physical, and chemical properties. Furthermore, this document delves into the synthetic strategies for its preparation, spectral analysis for its characterization, and the significant role of its derivatives in drug discovery and development.

Molecular Structure and Core Properties

This compound is a bicyclic organic compound featuring a piperidine ring fused to a cyclopentane ring at the C-4 position of the piperidine ring, sharing a single carbon atom. This spirocyclic structure imparts a high degree of conformational rigidity, a desirable trait in drug design for optimizing interactions with biological targets.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₇N--INVALID-LINK--[1]
Molecular Weight 139.24 g/mol --INVALID-LINK--[1]
CAS Number 176-73-8--INVALID-LINK--[1]
Predicted XLogP3-AA 2.3--INVALID-LINK--[2]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a scarcity of publicly available experimental data for the parent this compound, some of the following values are based on computational predictions and data from structurally similar compounds.

Physical State and Appearance

While specific data for the parent compound is limited, derivatives such as 1,4-Dioxa-8-azaspiro[4.5]decane are described as a liquid at room temperature. --INVALID-LINK--[3] It is anticipated that this compound would also be a liquid or a low-melting solid under standard conditions.

Boiling and Melting Points
Solubility

The solubility of this compound is a critical parameter for its biological activity and formulation. Based on its chemical structure, it is expected to be soluble in a range of organic solvents. The miscibility of a compound is often related to its polarity, with polar liquids tending to be miscible with other polar liquids. --INVALID-LINK--[5] Given the presence of a secondary amine, this compound is likely to exhibit some solubility in polar solvents. However, the hydrocarbon scaffold suggests it will also be soluble in less polar organic solvents.

Lipophilicity (LogP)

The partition coefficient (LogP) is a key indicator of a compound's lipophilicity, which influences its ability to cross biological membranes. A predicted XLogP3-AA value of 2.3 for 8-Azaspiro[4.5]decane suggests a moderate level of lipophilicity. --INVALID-LINK--[2] This value falls within a favorable range for drug candidates, as compounds with a LogP around 2 are often considered to have good potential for CNS penetration. --INVALID-LINK--[6]

Basicity (pKa)

The secondary amine in the this compound structure imparts basic properties to the molecule. The pKa value, which indicates the strength of this basicity, is crucial for understanding its ionization state at physiological pH. While an experimental pKa for the parent compound is not available, computational methods are often employed to predict this value for novel compounds.

Synthesis and Characterization

The synthesis of the this compound scaffold is an active area of research, with various strategies being developed to construct this valuable molecular framework.

Synthetic Strategies

The construction of azaspiro[4.5]decanes often involves metal-catalyzed or organo-catalyzed domino cyclization reactions. --INVALID-LINK--[7] These methods offer efficient routes to the spirocyclic core. One common approach involves the Beckmann rearrangement of a spiro[4.5]decan-6-one oxime to form the corresponding lactam, 6-Azaspiro[4.5]decan-7-one, which can then be further modified. --INVALID-LINK--[8]

A generalized workflow for the synthesis of a 6-Azaspiro[4.5]decan-7-one, a key intermediate, is depicted below.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement Spiro[4.5]decan-6-one Spiro[4.5]decan-6-one Reaction Mixture 1 Reaction Mixture Spiro[4.5]decan-6-one->Reaction Mixture 1 + Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride->Reaction Mixture 1 Base Base Base->Reaction Mixture 1 Spiro[4.5]decan-6-one Oxime Spiro[4.5]decan-6-one Oxime Spiro[4.5]decan-6-one Oxime_2 Spiro[4.5]decan-6-one Oxime Reaction Mixture 1->Spiro[4.5]decan-6-one Oxime Reflux Reaction Mixture 2 Reaction Mixture Spiro[4.5]decan-6-one Oxime_2->Reaction Mixture 2 + Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture 2 6-Azaspiro[4.5]decan-7-one 6-Azaspiro[4.5]decan-7-one Reaction Mixture 2->6-Azaspiro[4.5]decan-7-one Heat

Synthetic workflow for 6-Azaspiro[4.5]decan-7-one.
Spectral Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would provide information on the number and connectivity of protons in the molecule. The chemical shifts of the protons would be influenced by their local electronic environment. Protons on carbons adjacent to the nitrogen atom are expected to appear at a higher chemical shift (downfield) due to the deshielding effect of the nitrogen.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The spiro-carbon would have a characteristic chemical shift. The chemical shifts of the carbons in the piperidine and cyclopentane rings would also provide valuable structural information.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the different functional groups present. Key expected absorptions include:

  • N-H stretch: A medium intensity band in the region of 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch: Strong bands in the 2850-2950 cm⁻¹ region due to the C-H bonds of the alkane rings.

  • C-N stretch: A band in the 1000-1250 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would correspond to the molecular weight of this compound. The fragmentation pattern can provide clues about the structure of the molecule, with common fragmentation pathways involving the loss of alkyl fragments from the rings.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The rigid nature of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets, making it an attractive starting point for the design of new drugs.

Derivatives of the azaspiro[4.5]decane core have been investigated for a variety of therapeutic applications, including as:

  • Sigma-1 Receptor Ligands: Certain derivatives have shown high affinity for sigma-1 receptors, which are implicated in a range of neurological disorders and cancer. --INVALID-LINK--[9]

  • Enzyme Inhibitors: The scaffold has been incorporated into molecules designed to inhibit specific enzymes involved in disease processes.

  • CNS Agents: The physicochemical properties of some derivatives make them suitable candidates for targeting the central nervous system.

The following diagram illustrates the workflow for identifying and characterizing a lead compound based on the this compound scaffold.

G Start Identify Target Library This compound Derivative Library Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Clinical->Drug

Drug discovery workflow with this compound derivatives.

Conclusion

This compound is a fundamentally important heterocyclic scaffold with significant potential in the field of medicinal chemistry. While experimental data on the parent compound is limited, its structural features and the biological activities of its derivatives underscore its importance. This guide has provided a summary of its core physicochemical characteristics, synthetic considerations, and its role in the development of novel therapeutics. Further experimental investigation into the properties of the parent compound is warranted to fully unlock the potential of this versatile molecular framework.

References

Spectroscopic Characterization of 7-Azaspiro[4.5]decane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The 7-Azaspiro[4.5]decane Scaffold and the Imperative for Spectroscopic Fidelity

The this compound core, a spirocyclic framework containing a piperidine ring fused to a cyclopentane ring through a shared quaternary carbon, represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is increasingly exploited by drug development professionals to enhance binding affinity, selectivity, and pharmacokinetic properties of novel therapeutic agents. The synthesis and application of these molecules in areas from neuroscience to oncology demand unambiguous structural verification, a task for which a multi-technique spectroscopic approach is not just recommended, but essential.

This guide provides an in-depth analysis of the expected spectroscopic signature of the parent molecule, this compound (CAS No: 176-73-8). As pristine spectral data for the unsubstituted parent compound is not widely published, this document leverages foundational spectroscopic principles and data from closely related analogs to build a predictive and instructional framework. Our objective is not merely to present data, but to explain the causality behind the expected spectral features, thereby empowering researchers to confidently identify and characterize their own synthesized derivatives. We will proceed from the foundational principles of each technique to detailed experimental protocols and an expert interpretation of the anticipated data.

Molecular Structure and IUPAC Numbering

A precise understanding of the molecule's topology is the logical starting point for any spectral assignment. The International Union of Pure and Applied Chemistry (IUPAC) naming convention for spiro compounds dictates a specific numbering system. The numbering begins in the smaller ring (cyclopentane) adjacent to the spiroatom, proceeds around the small ring, then crosses the spiroatom (C5) and continues around the larger ring (piperidine).

Structure and Numbering of this compound:

  • Spiro Atom: C5

  • Cyclopentane Ring: C1, C2, C3, C4

  • Piperidine Ring: C6, N7, C8, C9, C10

This numbering is critical for the unambiguous assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Spectroscopic Analysis

A robust workflow ensures that data is acquired systematically and is of high quality. The process begins with sample preparation and proceeds through a logical sequence of spectroscopic experiments, each providing a unique piece of the structural puzzle.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_nmr_details NMR Sequence cluster_analysis Data Analysis & Verification Prep Weigh ~5-10 mg of Sample Solv Dissolve in 0.5 mL Deuterated Solvent (e.g., CDCl3) Prep->Solv Tube Transfer to NMR Tube Solv->Tube MS Acquire Mass Spectrum (EI/ESI) Tube->MS IR Acquire IR Spectrum (Neat/Film) Tube->IR NMR Acquire NMR Spectra Tube->NMR Analysis Integrate & Correlate Data MS->Analysis IR->Analysis H1 ¹H NMR NMR->H1 C13 ¹³C{¹H} NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HSQC->Analysis Structure Confirm Structure of This compound Analysis->Structure

Caption: Logical workflow for the complete spectroscopic characterization of a synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and the number of protons in each environment (integration).

Expertise & Causality: Experimental Protocol

The choice of solvent and experimental parameters is paramount for acquiring high-quality data.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.5-0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic molecules due to its excellent dissolving power and relatively clean spectral window. An internal standard, such as tetramethylsilane (TMS), is typically added by the manufacturer and defines the 0 ppm reference point.

  • Instrument Setup: The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: 16-32 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is used to allow for full relaxation of the protons between pulses, ensuring accurate signal integration.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied manually to ensure accurate peak shapes and integration.

Predicted ¹H NMR Spectral Data

Due to the molecule's symmetry (a plane of symmetry passing through C2, C5, N7, and C9), several proton environments are chemically equivalent. We anticipate 6 unique proton signals. The chemical shifts are predicted based on the inductive effects of the nitrogen atom and the aliphatic nature of the rings.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H on N71.5 - 2.5 (broad)Singlet (broad)1HLabile proton, often broad due to exchange. Shift is concentration-dependent.
H₂ on C6, C82.7 - 2.9Triplet (t)4HProtons are α to the electronegative nitrogen, causing a significant downfield shift. Coupled to protons on C10/C9.
H₂ on C10, C91.6 - 1.8Multiplet (m)4HStandard aliphatic protons in a six-membered ring.
H₂ on C1, C41.4 - 1.6Multiplet (m)4HAliphatic protons on the cyclopentane ring, adjacent to the spiro center.
H₂ on C2, C31.3 - 1.5Multiplet (m)4HAliphatic protons on the cyclopentane ring, β to the spiro center.

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm in CDCl₃. Multiplicities may be more complex due to the rigid spirocyclic system.

Visualization: Key Proton-Proton Correlations (COSY)

A 2D COSY (Correlation Spectroscopy) experiment is invaluable for confirming proton connectivity. It reveals which protons are coupled (i.e., on adjacent carbons).

Caption: Predicted key ¹H-¹H COSY correlations for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In proton-decoupled mode, each unique carbon environment typically appears as a single line, simplifying spectral interpretation.

Expertise & Causality: Experimental Protocol

Protocol: ¹³C NMR Spectroscopy

  • Sample and Solvent: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Performed on the same spectrometer (e.g., 100 MHz for a 400 MHz proton instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program with NOE (Nuclear Overhauser Effect) enhancement (e.g., 'zgpg30') is used. This collapses C-H coupling into single lines and boosts signal intensity.

    • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), more scans are required. Typically, 256 to 1024 scans are necessary for a good spectrum.

    • Relaxation Delay (d1): A 2-second delay is standard.

  • Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Predicted ¹³C NMR Spectral Data

The molecule's symmetry results in 5 expected carbon signals: one quaternary (the spiro center) and four methylene (CH₂) groups.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C5 (Spiro)45 - 55Quaternary carbon in an aliphatic environment. Its unique spiro nature places it in this region.
C6, C848 - 58Carbons α to nitrogen are deshielded, appearing downfield.
C10, C930 - 40Standard aliphatic CH₂ in a six-membered ring.
C1, C425 - 35Aliphatic CH₂ in a five-membered ring, adjacent to the spiro center.
C2, C320 - 30Aliphatic CH₂ in a five-membered ring.

Note: A DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC (Heteronuclear Single Quantum Coherence) experiment would be used to definitively assign the quaternary carbon versus the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups by detecting their vibrational frequencies. For this compound, it is primarily used to confirm the presence of the N-H bond and the C-H bonds of the aliphatic framework.

Expertise & Causality: Experimental Protocol

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: A single drop of the neat liquid sample (or a small amount of the solid) is placed directly onto the ATR crystal (e.g., diamond or germanium). This method requires minimal sample and no preparation of KBr pellets.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Scan: The sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityDiagnostic Importance
3300 - 3500N-H StretchMedium, BroadConfirms the presence of the secondary amine. Broadness is due to hydrogen bonding.
2850 - 2960C-H Stretch (sp³)StrongIndicates the aliphatic (alkane) nature of the cyclopentane and piperidine rings.
1450 - 1470C-H Bend (Scissoring)MediumConfirms the presence of CH₂ groups.
~1100C-N StretchMedium-WeakSuggests the presence of the carbon-nitrogen bond in the amine.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. For this compound, Electron Ionization (EI) is a common and informative technique.

Expertise & Causality: Experimental Protocol

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the ion source, often via a Gas Chromatography (GC) inlet for purified volatile compounds or a direct insertion probe.

  • Ionization: In the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high energy of the M⁺• causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Data

Molecular Formula: C₉H₁₇N Exact Mass: 139.1361 g/mol

The mass spectrum is expected to show a molecular ion peak at m/z = 139. The fragmentation is dominated by cleavage alpha to the nitrogen atom, a highly favorable process that stabilizes the resulting positive charge.

G Mol This compound (M⁺•) m/z = 139 Frag1 Loss of C₄H₇• (butyl radical from cyclopentane) m/z = 84 Mol->Frag1 α-cleavage Frag2 Loss of C₂H₅• (ethyl radical from piperidine) m/z = 110 Mol->Frag2 α-cleavage

Caption: Primary predicted EI fragmentation pathways for this compound.

Key Expected Fragments:

  • m/z = 139 (M⁺•): The molecular ion. Its presence confirms the molecular weight.

  • m/z = 110: Loss of an ethyl group (•C₂H₅) via cleavage of the C8-C9 bond, a classic alpha-cleavage pathway for piperidines.

  • m/z = 84: Loss of a butyl radical (•C₄H₉) via cleavage of the C5-C4 bond. This is another highly probable alpha-cleavage event, breaking the cyclopentane ring. This is often the base peak.

Conclusion: An Integrated Approach to Structural Certainty

No single spectroscopic technique can provide absolute structural proof. True analytical rigor is achieved through the integration of all data. For this compound, the analytical narrative would be:

  • Mass Spectrometry confirms the compound has the correct molecular weight of 139 g/mol .

  • IR Spectroscopy confirms the presence of the key N-H and C(sp³)-H functional groups and the absence of unexpected groups (like C=O or C=C).

  • ¹³C NMR confirms the presence of the correct number of carbon environments (5 signals), including one quaternary spiro center.

  • ¹H NMR , correlated with 2D experiments, confirms the proton count and, most importantly, the connectivity of the carbon skeleton, verifying the unique spiro[4.5]decane framework.

By systematically acquiring and interpreting these complementary datasets, researchers and drug development professionals can achieve the highest level of confidence in the identity and purity of the this compound scaffold, ensuring the integrity of their subsequent scientific endeavors.

The 7-Azaspiro[4.5]decane Core: A Technical Guide to its Natural Origins and Synthetic Realization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-Azaspiro[4.5]decane scaffold has emerged as a privileged structural motif in medicinal chemistry and drug discovery, largely owing to its prevalence in a range of biologically active natural products. This in-depth technical guide provides a comprehensive overview of the discovery and origin of this important scaffold, tracing its roots to complex marine alkaloids. We will delve into the structure and biological activity of key natural products, followed by a detailed exploration of the innovative synthetic strategies that have been developed to construct this three-dimensional framework. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound core in their own research endeavors.

Introduction: The Rise of a Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, allowing for more precise and effective interactions with the complex topographies of biological targets. Among these, the this compound scaffold, a fusion of a piperidine and a cyclopentane ring, has proven to be a particularly valuable framework. Its discovery is not marked by a singular, targeted synthesis of the parent molecule, but rather through the challenging isolation and intricate structure elucidation of complex natural products.

Natural Product Origins: Nature's Blueprint

The story of the this compound scaffold begins in the marine environment, where organisms have evolved to produce a remarkable diversity of bioactive secondary metabolites. Two families of marine alkaloids, in particular, have been instrumental in bringing this spirocyclic core to the forefront of chemical synthesis: halichlorine and the spiroindimicins.

Halichlorine: A VCAM-1 Inhibitor from the Sea

In 1996, the scientific community was introduced to halichlorine, a novel alkaloid isolated from the marine sponge Halichondria okadai.[1] This complex molecule was found to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), a key player in inflammatory responses, making it an attractive target for therapeutic development.[1] The intricate structure of halichlorine features a 6-azaspiro[4.5]decane core, a close relative of the 7-aza isomer, which spurred significant interest in the synthesis of this class of spirocycles.

The Spiroindimicins: Cytotoxic Bisindole Alkaloids

A decade later, another class of marine natural products containing a spiro[4.5]decane core was discovered. The spiroindimicins, isolated from a marine-derived Streptomyces species, are a family of bisindole alkaloids with a unique spirocyclic indoline or indolenine motif. These compounds have demonstrated moderate cytotoxicity against various cancer cell lines, further cementing the therapeutic potential of the embedded azaspiro[4.5]decane framework.

The following table summarizes key information about these pioneering natural products:

Natural ProductSource OrganismYear of IsolationKey Biological Activity
HalichlorineHalichondria okadai (marine sponge)1996VCAM-1 Inhibition[1]
SpiroindimicinsStreptomyces sp. (marine-derived)2012Cytotoxicity against cancer cell lines[2]

Synthetic Strategies: Forging the Spirocyclic Core

The complex architectures of halichlorine and the spiroindimicins have presented formidable challenges to synthetic chemists. The quest to conquer these natural products has, in turn, led to the development of innovative and powerful methods for the construction of the this compound scaffold.

Semipinacol Rearrangement in Halichlorine Synthesis

A pivotal strategy in the synthesis of the halichlorine core involves a highly diastereoselective NBS-promoted semipinacol rearrangement.[1][3] This elegant transformation establishes multiple stereocenters in a single step, efficiently constructing the desired 6-azaspiro[4.5]decane fragment.[1][3]

Experimental Protocol: NBS-Promoted Semipinacol Rearrangement for Azaspirocycle Formation [1]

  • Starting Material: A solution of the allylic alcohol precursor is prepared in a 1:1 mixture of propylene oxide and 2-propanol.

  • Reaction Initiation: The solution is cooled to -78 °C, and N-bromosuccinimide (NBS) (1.2 equivalents) is added.

  • Reaction Progression: The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight (approximately 14 hours).

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (25% diethyl ether in petroleum ether) to yield the 6-azaspiro[4.5]decan-1-one derivative.

The causality behind this experimental choice lies in the ability of NBS to act as a brominating agent that initiates a cascade of reactions. The initial bromonium ion formation with the allyl group is followed by an intramolecular attack by the alcohol, leading to the formation of a cyclic ether. The subsequent opening of this intermediate, driven by the strain relief and the formation of a stable ketone, results in the desired semipinacol rearrangement and the construction of the spirocyclic core.

Caption: Workflow for the NBS-Promoted Semipinacol Rearrangement.

Lewis Acid-Mediated Spirocyclization in Spiroindimicin Synthesis

The synthesis of the 5/5-spirocyclic core of the spiroindimicins has been achieved through a key Lewis acid-mediated spirocyclization.[4] This reaction forges the critical spirocyclic junction and sets the congested quaternary stereocenter.

Experimental Protocol: Lewis Acid-Mediated Spirocyclization [2]

  • Precursor Synthesis: A triaryl scaffold containing the necessary indole and pyrrole moieties is synthesized.

  • Spirocyclization Reaction: The precursor is treated with a Lewis acid (e.g., BF₃·OEt₂) in a suitable solvent like dichloromethane at low temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the spiroindimicin core.

The rationale for employing a Lewis acid in this context is its ability to activate the precursor towards the desired intramolecular cyclization. The Lewis acid coordinates to a carbonyl group or other electron-rich functionality, enhancing the electrophilicity of the molecule and facilitating the nucleophilic attack from the indole ring to form the spirocyclic system.

Caption: Lewis Acid-Mediated Spirocyclization Pathway.

Modern Synthetic Approaches and Applications

Building upon the foundational work in natural product synthesis, a variety of modern synthetic methods have been developed for the construction of the this compound scaffold and its derivatives. These include:

  • Domino and Cascade Reactions: Multi-component reactions that form multiple bonds in a single operation, offering high efficiency and atom economy.[5]

  • Metal-Catalyzed Cyclizations: The use of transition metals like gold and palladium to catalyze novel cyclization and rearrangement reactions.[5]

  • Dearomative Spirocyclization: Innovative methods that convert flat aromatic starting materials into three-dimensional spirocyclic products.[6][7][8][9]

The accessibility of the this compound scaffold has led to its exploration in various areas of drug discovery. Its rigid, three-dimensional nature makes it an ideal scaffold for presenting pharmacophoric elements in a defined spatial orientation, leading to enhanced potency and selectivity for a wide range of biological targets.

Conclusion

The journey of the this compound scaffold from a cryptic component of complex marine natural products to a valuable tool in medicinal chemistry is a testament to the interplay between natural product discovery and synthetic innovation. The initial impetus provided by the isolation of halichlorine and the spiroindimicins has fueled the development of a diverse array of synthetic methodologies for constructing this important spirocyclic core. As our understanding of its biological significance and synthetic accessibility continues to grow, the this compound scaffold is poised to play an increasingly important role in the design and development of the next generation of therapeutic agents.

References

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of 7-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaspiro[4.5]decane scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it a valuable building block in modern drug discovery. A profound understanding of the stereochemical nuances and conformational dynamics of this spirocyclic system is paramount for the rational design and development of novel therapeutics with enhanced potency and selectivity. This technical guide provides a comprehensive exploration of the stereochemistry and conformational analysis of the this compound core, with a particular focus on the common 1-azaspiro[4.5]decane and 8-azaspiro[4.5]decane isomers. We will delve into the stereoisomerism, the conformational preferences of the constituent rings, the influence of stereoelectronic effects such as the anomeric effect, and the synergistic application of advanced experimental and computational techniques for their elucidation.

Introduction: The Significance of the this compound Scaffold

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in medicinal chemistry due to their inherent structural rigidity and novelty compared to more conventional fused-ring systems. The this compound framework, in particular, is a recurring theme in a variety of alkaloids and has been successfully incorporated into synthetic molecules targeting a range of biological entities. Derivatives of this scaffold have been investigated for their potential as σ1 receptor ligands and have shown promise in the development of novel antineoplastic agents.[1][2] The constrained nature of the spirocyclic core allows for a reduction in the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities. Furthermore, the well-defined three-dimensional arrangement of substituents can be exploited to optimize interactions with specific receptor pockets and minimize off-target effects.

Stereochemistry of 7-Azaspiro[4.5]decanes

The stereochemical complexity of 7-azaspiro[4.5]decanes arises from the spirocyclic nature of the carbon skeleton and the potential for substitution on either of the heterocyclic rings. The spiro atom itself can be a stereocenter if the substitution pattern of the rings destroys all planes of symmetry and centers of inversion.

For the unsubstituted 1-azaspiro[4.5]decane and 8-azaspiro[4.5]decane, the parent molecules are achiral due to the presence of a plane of symmetry. However, the introduction of a single substituent on either ring, at a position other than the spiro-carbon or on the plane of symmetry, will generate a chiral molecule. For instance, substitution at the C2 position of 1-azaspiro[4.5]decane results in a pair of enantiomers, (R)- and (S)-2-substituted-1-azaspiro[4.5]decane.

Further substitution can lead to the formation of diastereomers. For example, a 2,3-disubstituted-1-azaspiro[4.5]decane can exist as multiple diastereomers, each of which will have a corresponding enantiomer. The precise control of stereochemistry during the synthesis of these molecules is a critical aspect of their application in drug development, as different stereoisomers often exhibit markedly different biological activities.

G cluster_stereoisomers Stereoisomers of Substituted 7-Azaspiro[4.5]decanes cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers Unsubstituted Unsubstituted this compound Mono_Substituted Mono-substituted (e.g., at C2) Unsubstituted->Mono_Substituted Substitution Di_Substituted Di-substituted (e.g., at C2, C3) Mono_Substituted->Di_Substituted Further Substitution R_enantiomer (R)-enantiomer Mono_Substituted->R_enantiomer S_enantiomer (S)-enantiomer Mono_Substituted->S_enantiomer Diastereomer1 Diastereomer 1 (e.g., cis) Di_Substituted->Diastereomer1 Diastereomer2 Diastereomer 2 (e.g., trans) Di_Substituted->Diastereomer2 R_enantiomer->S_enantiomer chiral D1_R (R)-enantiomer D1_S (S)-enantiomer D2_R (R)-enantiomer D2_S (S)-enantiomer

Figure 1: Stereoisomeric possibilities in substituted 7-azaspiro[4.5]decanes.

Conformational Analysis

The overall shape and biological activity of 7-azaspiro[4.5]decanes are dictated by the conformational preferences of the constituent five- and six-membered rings. These conformations are in a dynamic equilibrium, and understanding the factors that govern this equilibrium is crucial.

Cyclohexane Ring Conformations

The six-membered cyclohexane ring in the this compound system can adopt several conformations to minimize angle and torsional strain. The most stable of these is typically the chair conformation . The chair can undergo a ring inversion process, leading to an alternative chair conformation where the axial and equatorial positions are interchanged. In the context of a spirocycle, this ring inversion can be significantly influenced by the steric bulk of the fused five-membered ring.

Other higher-energy conformations include the boat and twist-boat conformations. While generally less populated at room temperature, these conformations can be important as intermediates in the ring inversion process and may be stabilized in certain substituted derivatives or upon binding to a receptor.

G Chair1 Chair 1 TwistBoat1 Twist-Boat 1 Chair1->TwistBoat1 Chair2 Chair 2 Boat Boat TwistBoat1->Boat TwistBoat2 Twist-Boat 2 Boat->TwistBoat2 TwistBoat2->Chair2

Figure 2: Conformational equilibria of the cyclohexane ring.
Pyrrolidine/Piperidine Ring Conformations

The five-membered pyrrolidine ring in 1-azaspiro[4.5]decane is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry) and the twist or half-chair (C2 symmetry) forms. These conformations are typically in rapid equilibrium at room temperature.

The six-membered piperidine ring in 8-azaspiro[4.5]decane, similar to cyclohexane, predominantly adopts a chair conformation .

Dynamic Processes: Ring and Nitrogen Inversion

The conformational flexibility of 7-azaspiro[4.5]decanes is characterized by two primary dynamic processes: ring inversion and nitrogen inversion.

  • Ring Inversion: This process involves the interconversion of the chair conformations of the six-membered ring through higher-energy intermediates like the twist-boat. The energy barrier for this process can be determined using dynamic NMR (DNMR) spectroscopy. For a related system, N-methylspiro[piperidine-2,2′-adamantane], the activation energy for interconversion between enantiomeric forms was found to be around 15.2 kcal/mol, which provides an estimate of the energy barrier for such processes.[3]

  • Nitrogen Inversion: The nitrogen atom in the azacyclic ring also undergoes rapid inversion of its lone pair of electrons. This process interconverts the two pyramidal enantiomeric forms of the nitrogen atom. The barrier to nitrogen inversion is generally low but can be influenced by the nature of the substituent on the nitrogen and by steric hindrance within the ring system.

These two dynamic processes can be coupled, leading to a complex conformational landscape that can be probed by temperature-dependent NMR studies.

The Anomeric Effect in Azaspirocycles

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer an axial orientation, contrary to what would be expected based on steric considerations alone.[4][5] In the context of 7-azaspiro[4.5]decanes, particularly in isomers where a C-N bond is adjacent to another heteroatom (e.g., in substituted derivatives or analogs with additional heteroatoms), this effect can play a significant role in determining the most stable conformation.

The currently accepted explanation for the anomeric effect involves a stabilizing hyperconjugative interaction between a lone pair of electrons on one heteroatom and the antibonding (σ*) orbital of the adjacent C-X bond (where X is an electronegative atom or group).[6][7] For this interaction to be maximal, the lone pair and the C-X bond must be anti-periplanar, which often necessitates an axial orientation of the substituent. The presence of the nitrogen atom and its lone pair in the this compound system can thus lead to conformational preferences that are not immediately obvious from simple steric arguments.

Experimental and Computational Approaches to Conformational Analysis

A comprehensive understanding of the conformational behavior of 7-azaspiro[4.5]decanes requires a synergistic approach that combines experimental techniques, primarily NMR spectroscopy, with theoretical calculations.

Experimental Protocol: Dynamic NMR (DNMR) Spectroscopy

DNMR is a powerful technique for studying the kinetics of conformational exchange processes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers (ΔG‡, ΔH‡, and ΔS‡) for processes like ring inversion.

Step-by-Step Methodology:

  • Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d8, dichloromethane-d2).

  • High-Temperature Spectrum: A proton NMR spectrum is recorded at a temperature where the conformational exchange is fast on the NMR timescale. This results in a time-averaged spectrum with sharp signals.

  • Low-Temperature Spectrum: The sample is cooled, and spectra are recorded at various temperatures. As the temperature decreases, the rate of conformational exchange slows down. This leads to broadening of the signals, which eventually decoalesce into separate signals for each of the populated conformers at the slow-exchange limit.

  • Coalescence Temperature (Tc): The temperature at which the two exchanging signals merge into a single broad peak is the coalescence temperature.

  • Data Analysis: The rate constant (k) for the conformational exchange at the coalescence temperature can be calculated using the Eyring equation. A full line-shape analysis of the spectra at different temperatures provides more accurate kinetic parameters.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are an indispensable tool for probing the conformational landscape of molecules. They can provide accurate information on the relative energies of different conformers, the geometries of transition states, and the energy barriers for interconversion.

Workflow for Conformational Analysis:

  • Initial Structure Generation: A 3D model of the this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

  • Geometry Optimization: The geometries of all identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections to enthalpy and Gibbs free energy).

  • Transition State Search: For conformational interconversions, the transition state structure is located using methods like synchronous transit-guided quasi-newton (STQN).

  • Transition State Verification: A frequency calculation on the transition state geometry should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Profile: The relative energies of the ground states and transition states are used to construct a potential energy surface for the conformational interconversion.

G cluster_workflow Combined Approach for Conformational Analysis Start Start with this compound Derivative Synthesis Synthesis and Purification Start->Synthesis Experimental Experimental Analysis (NMR, X-ray) Synthesis->Experimental Computational Computational Modeling (DFT) Synthesis->Computational DNMR Dynamic NMR (Variable Temperature) Experimental->DNMR Structure_Elucidation Structure Elucidation (COSY, NOESY, HMBC) Experimental->Structure_Elucidation Conformational_Search Conformational Search Computational->Conformational_Search Analysis Data Analysis and Comparison DNMR->Analysis Structure_Elucidation->Analysis Optimization Geometry Optimization & Frequency Calculation Conformational_Search->Optimization TS_Search Transition State Search Optimization->TS_Search TS_Search->Analysis Final_Model Comprehensive Conformational Model Analysis->Final_Model

Figure 3: Workflow for the integrated experimental and computational conformational analysis.
Data Presentation: Illustrative Energetic Data

The following table presents hypothetical, yet realistic, energetic data for the conformational analysis of a generic 8-azaspiro[4.5]decane, as would be obtained from DFT calculations. This data is for illustrative purposes to demonstrate the type of quantitative information that can be derived.

Conformer/Transition StateRelative Energy (kcal/mol)
Chair 1 (equatorial N-H)0.00
Chair 2 (axial N-H)0.5
Twist-Boat5.5
Ring Inversion TS10.2
Nitrogen Inversion TS6.1

Conclusion

The this compound scaffold represents a topologically unique and medicinally relevant molecular framework. A thorough understanding of its stereochemical and conformational properties is fundamental to harnessing its full potential in drug design. The interplay of steric effects, torsional strain, and stereoelectronic interactions, such as the anomeric effect, governs the complex conformational landscape of these molecules. The integrated use of advanced experimental techniques, particularly dynamic NMR spectroscopy, and high-level computational methods provides a powerful arsenal for elucidating these intricate structural details. The insights gained from such studies are invaluable for the rational design of novel this compound-based therapeutics with optimized pharmacological profiles.

References

A Technical Guide to the Theoretical and Computational Modeling of the 7-Azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Spirocyclic Advantage in Modern Drug Discovery

The quest for novel therapeutic agents is increasingly leading medicinal chemists into the third dimension of chemical space. Flat, aromatic structures, while historically successful, often face challenges with specificity and physicochemical properties. Spirocyclic scaffolds, which feature two rings connected by a single common atom, offer a compelling solution by introducing rigid, three-dimensional topographies. The 7-Azaspiro[4.5]decane core, a fusion of a piperidine and a cyclopentane ring, is an exemplary member of this class. Its inherent structural rigidity and defined spatial arrangement of substituents make it a privileged scaffold for interacting with complex biological targets.[1][2] The growing presence of spirocycles in clinical candidates and approved drugs underscores their potential to enhance potency, selectivity, and pharmacokinetic profiles.[3]

This guide serves as a comprehensive technical resource for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a field-proven framework for the theoretical and computational investigation of the this compound system. We will explore the causality behind methodological choices, establish self-validating computational workflows, and ground our discussion in authoritative research.

Part 1: Foundational Computational Methodologies: The 'Why' Behind the 'How'

A robust computational analysis of the this compound scaffold relies on a synergistic application of multiple theoretical models. The choice of method is not arbitrary; it is dictated by the specific scientific question being addressed, balancing computational cost with the required accuracy.

Density Functional Theory (DFT): The Workhorse for Electronic Structure and Energetics

DFT has become the cornerstone of quantum chemical calculations for systems of this size due to its exceptional balance of accuracy and efficiency.

  • Causality: At its core, DFT is used to solve the electronic Schrödinger equation approximately. Instead of tackling the complex many-electron wavefunction, it focuses on the electron density. This approach allows us to accurately calculate the ground-state energy of the molecule, from which we can derive a host of critical properties. For the this compound system, DFT is indispensable for:

    • Geometry Optimization: Finding the lowest energy three-dimensional arrangement of atoms for a given conformer.

    • Relative Energetics: Accurately comparing the stability of different conformational isomers.

    • Spectroscopic Properties: Predicting NMR chemical shifts and vibrational frequencies to aid in experimental characterization.[4]

    • Reaction Mechanisms: Investigating the transition states and energy barriers of synthetic pathways used to construct the scaffold.[5][6]

  • Field Insight: The choice of functional and basis set is critical. For systems like azaspirocycles, a hybrid functional such as B3LYP or a range-separated functional like ωB97X-D often provides reliable results. The inclusion of dispersion corrections (the "-D" in ωB97X-D) is non-negotiable for accurately capturing the non-covalent interactions that govern conformational preferences. A Pople-style basis set like 6-311+G(d,p) is a robust starting point, offering a good compromise between accuracy and computational expense.

Molecular Dynamics (MD) Simulations: Exploring the Conformational Landscape

While DFT excels at describing static structures, molecules are dynamic entities. MD simulations provide a means to explore the accessible conformations of this compound over time, offering insights into its flexibility and behavior in different environments.[7]

  • Causality: MD solves Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. By simulating the molecule's movement over nanoseconds or microseconds, we can generate a statistical ensemble of conformations. This is crucial for:

    • Conformational Sampling: Identifying all relevant low-energy shapes the molecule can adopt, which might be missed by manual structural searches.[8]

    • Solvent Effects: Understanding how interactions with solvent molecules, like water, influence the conformational equilibrium.[7]

    • Free Energy Calculations: Determining the relative populations of different conformers at a given temperature.

  • Field Insight: A common pitfall is insufficient sampling time. For a flexible system like this compound, simulations should be run long enough to ensure that all relevant conformational transitions have been observed multiple times. The results from an MD trajectory serve as an excellent starting point for more accurate DFT calculations, in a combined MD-DFT approach.

Part 2: A Validated Workflow for Conformational Analysis

The biological activity of a molecule is dictated by its three-dimensional shape. For this compound, the relative orientations of the piperidine and cyclopentane rings, and the puckering of each, define the conformational landscape. The piperidine ring can adopt chair, boat, or twist-boat conformations, while the cyclopentane ring has envelope and twist forms. The interplay between these results in a complex potential energy surface.

A comprehensive analysis is therefore essential. The following protocol outlines a self-validating system for identifying and ranking the stable conformers.

Step-by-Step Protocol: Conformational Search and Validation
  • Initial Structure Generation: Build the this compound molecule in a molecular editor. Generate a few initial conformations manually (e.g., chair-equatorial, chair-axial for the N-H bond).

  • Force Field Minimization: Perform a quick energy minimization of the initial structures using a molecular mechanics force field (e.g., MMFF94 or UFF). This removes any initial strain.

  • Molecular Dynamics Sampling:

    • Place the minimized structure in a simulation box with an appropriate solvent (e.g., water or chloroform, depending on the experimental context).

    • Run an MD simulation for at least 100 ns at a constant temperature (e.g., 300 K). Save snapshots of the molecule's coordinates every 10-20 ps.

    • Causality: This step broadly samples the conformational space, allowing the molecule to overcome energy barriers and explore different shapes.[8]

  • Clustering and Extraction:

    • Analyze the MD trajectory. Cluster the snapshots based on atomic positions (RMSD).

    • Extract the lowest-energy representative structure from each of the most populated clusters.

    • Causality: Clustering groups similar conformations together, ensuring we identify the most persistent and likely shapes. This provides a diverse set of candidates for high-level analysis.

  • DFT Optimization and Ranking:

    • Take each representative structure from the clustering step and perform a full geometry optimization using DFT (e.g., ωB97X-D/6-311+G(d,p)).

    • Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • Compare the final electronic energies (including zero-point vibrational energy correction) to rank the conformers by stability.

  • Validation: The most stable conformer identified through this comprehensive search should be used for subsequent property calculations (e.g., NMR). The relative energies of other conformers can be used in a Boltzmann analysis to understand their population at room temperature.

Visualization: Conformational Analysis Workflow

G cluster_MD Molecular Dynamics (MD) Sampling cluster_DFT Quantum Mechanics (DFT) Refinement mol_build 1. Initial 3D Structure Generation md_run 2. MD Simulation (e.g., 100 ns) mol_build->md_run trajectory 3. Generate Conformational Ensemble (Trajectory) md_run->trajectory clustering 4. Cluster Trajectory & Extract Representatives trajectory->clustering dft_opt 5. DFT Geometry Optimization & Freq. Calculation clustering->dft_opt validation 6. Validate True Minima (No Imaginary Freq.) dft_opt->validation ranking 7. Rank Conformers by Relative Energy (ΔE) validation->ranking final_output Stable Conformers & Relative Energies ranking->final_output Final Validated Conformers

Caption: A hybrid MD-DFT workflow for robust conformational analysis.

Data Presentation: Illustrative Conformational Energies

The table below presents hypothetical but realistic results from a conformational analysis of this compound, demonstrating how quantitative data should be structured.

Conformer IDPiperidine ConformationN-H OrientationRelative Energy (ΔE, kcal/mol)Boltzmann Population (%) at 298.15 K
CONF-1 ChairEquatorial0.00 75.3
CONF-2 ChairAxial0.9513.5
CONF-3 Twist-BoatEquatorial3.200.4
CONF-4 Twist-BoatAxial3.850.1

This data is illustrative and intended for formatting purposes.

Part 3: Spectroscopic Property Prediction and Validation

Computational modeling serves as a powerful predictive tool that, when used correctly, can definitively confirm or refute proposed molecular structures by comparing calculated properties with experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for structural elucidation of organic molecules, and its computational prediction is a key validation step.

The GIAO Method: A Standard for Accuracy

The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating NMR chemical shifts within a DFT framework.

  • Causality: The GIAO method effectively solves the problem of gauge-origin dependence, which can introduce significant errors in the calculation of magnetic properties. It ensures that the calculated shielding tensors (from which chemical shifts are derived) are independent of the coordinate system's origin, leading to more reliable and physically meaningful results.

Step-by-Step Protocol: NMR Chemical Shift Calculation
  • Structure Optimization: Use the geometry of the most stable conformer (e.g., CONF-1 from the previous analysis) as the input structure. It is crucial to use a structure that has been optimized at a high level of theory.

  • NMR Calculation: Perform a single-point energy calculation using the GIAO method. The same functional and basis set as the optimization is recommended for consistency (e.g., ωB97X-D/6-311+G(d,p)). This calculation will produce absolute shielding values (σ) for each nucleus.

  • Reference Standard Calculation: Perform the exact same GIAO calculation on a reference molecule, typically Tetramethylsilane (TMS).

  • Chemical Shift Calculation: Calculate the relative chemical shift (δ) for each nucleus (X) using the formula: δ_X = σ_TMS - σ_X

  • Data Comparison and Validation:

    • Tabulate the calculated ¹H and ¹³C chemical shifts.

    • Compare these values with the experimental NMR spectrum.

    • A good correlation (often a linear fit with R² > 0.99) between the calculated and experimental shifts provides strong evidence that the computationally determined structure is correct.

    • Trustworthiness: This protocol creates a self-validating system. A significant deviation between predicted and experimental spectra would immediately indicate an incorrect structural assignment or the need to consider other conformers or solvent effects. Severe deficiencies in DFT for predicting certain NMR parameters can occur, but this method is generally robust for ¹H and ¹³C in diamagnetic organic molecules.[9][10]

Visualization: Spectroscopic Validation Workflow```dot

G cluster_calc Computational Prediction cluster_exp Experimental Data stable_conf Input: Most Stable Conformer giao_calc GIAO-DFT Calculation stable_conf->giao_calc shielding Output: Absolute Shielding Tensors (σ) giao_calc->shielding calc_shifts Calculate Predicted Shifts (δ_calc = σ_TMS - σ_X) shielding->calc_shifts exp_nmr Acquire Experimental NMR Spectrum exp_shifts Output: Experimental Chemical Shifts (δ_exp) exp_nmr->exp_shifts comparison Compare δ_calc vs. δ_exp exp_shifts->comparison ref_calc GIAO-DFT on TMS (Reference) ref_calc->calc_shifts calc_shifts->comparison validation Validation Outcome comparison->validation

Caption: An iterative workflow for CADD using molecular docking.

Conclusion

The this compound scaffold represents a significant opportunity in the design of next-generation therapeutics. Its inherent three-dimensionality, when properly understood and exploited, can lead to compounds with superior drug-like properties. The computational workflows detailed in this guide provide a robust, validated, and scientifically-grounded approach to characterizing this important molecular core. By integrating high-level computational modeling with experimental synthesis and testing, researchers can accelerate the discovery process, moving from theoretical understanding to tangible therapeutic candidates with greater confidence and efficiency.

References

Introduction: The Value of Three-Dimensionality in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Azaspiro[4.5]decane and its Analogs for Drug Discovery Professionals

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Flat, aromatic structures, while historically significant, are often associated with challenges in achieving target selectivity and favorable physicochemical properties. This has led to a renaissance in the exploration of three-dimensional (3D) molecular architectures. Among these, spirocyclic scaffolds have emerged as particularly valuable motifs.[1] Their inherent rigidity and defined spatial arrangement of substituents allow for precise interactions with biological targets, often leading to enhanced binding affinity, selectivity, and metabolic stability.[2][3][4]

The this compound core, a privileged structural motif found in numerous natural products and bioactive molecules, represents a cornerstone of this 3D chemical space.[5] This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive technical overview of the this compound scaffold. We will delve into its synthesis, explore the landscape of its key analogs, dissect structure-activity relationships, and highlight its diverse applications in the development of next-generation therapeutics.

Part 1: Synthesis of the this compound Core

The construction of the azaspiro[4.5]decane framework is a key challenge that has been addressed through a variety of elegant synthetic strategies. The choice of methodology is often dictated by the desired substitution pattern and the availability of starting materials. Common approaches rely on metal-catalyzed or organo-catalyzed domino cyclization reactions, which enable the efficient assembly of the complex spirocyclic system in a limited number of steps.[6] Other powerful techniques include intramolecular C–H bond amination, which can convert monocyclic amines into spirocyclic architectures, and dipolar cycloadditions of nitrones.[7][8]

A Representative Synthetic Workflow: Beckmann Rearrangement

A robust and well-established method for constructing aza-spirocyclic lactams, key precursors to the corresponding amines, is the Beckmann rearrangement. This reaction transforms a cyclic ketoxime into a lactam under acidic conditions. The protocol below outlines the synthesis of 6-Azaspiro[4.5]decan-7-one, a closely related analog that illustrates the core principles applicable to the synthesis of the 7-aza isomer.[1]

Step 1: Oximation of Spiro[4.5]decan-6-one

  • Rationale: The first step involves converting the cyclic ketone into its corresponding oxime. This is a crucial transformation as the oxime is the direct precursor for the Beckmann rearrangement. Hydroxylamine hydrochloride is the standard reagent, and a base like sodium acetate is used to neutralize the HCl liberated during the reaction, driving the equilibrium towards product formation. Ethanol/water is a common solvent system that ensures the solubility of both the organic ketone and the inorganic reagents.

  • Procedure:

    • Dissolve spiro[4.5]decan-6-one (1.0 eq) in a 9:1 mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude spiro[4.5]decan-6-one oxime. Purification can be achieved via column chromatography if necessary.

Step 2: Beckmann Rearrangement of the Oxime

  • Rationale: This is the key ring-expansion step. A strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, protonates the oxime's hydroxyl group, converting it into a good leaving group (water). The subsequent departure of water triggers a 1,2-alkyl shift, where the carbon anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. This concerted rearrangement and subsequent hydrolysis of the resulting nitrilium ion yields the lactam.

  • Procedure:

    • Add the spiro[4.5]decan-6-one oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) at 120-130 °C with vigorous stirring.

    • Maintain the temperature and continue stirring for 30-60 minutes, monitoring the reaction by TLC.

    • Carefully pour the hot, viscous reaction mixture onto crushed ice, which quenches the reaction and precipitates the product.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude 6-azaspiro[4.5]decan-7-one by recrystallization or column chromatography.

The resulting lactam can then be reduced using standard reducing agents like lithium aluminum hydride (LAH) to afford the parent 6-azaspiro[4.5]decane.

Synthetic_Workflow Start Spiro[4.5]decan-6-one Oxime Spiro[4.5]decan-6-one Oxime Start->Oxime 1. NH2OH·HCl, NaOAc Ethanol/Water, Reflux Lactam 6-Azaspiro[4.5]decan-7-one Oxime->Lactam 2. Polyphosphoric Acid 120°C (Beckmann Rearrangement) Amine 6-Azaspiro[4.5]decane Lactam->Amine 3. LiAlH4 THF

Caption: Synthetic workflow for 6-Azaspiro[4.5]decane via Beckmann rearrangement.

Part 2: Key Analogs and Structure-Activity Relationships (SAR)

The true power of the this compound scaffold lies in its versatility. By systematically modifying the core structure, medicinal chemists can fine-tune the molecule's properties to optimize its interaction with a specific biological target. These modifications can involve introducing other heteroatoms into the rings, adding functional groups, or altering stereochemistry.

A diverse library of analogs has been synthesized, leading to compounds with a wide range of biological activities.[3][4] For example, the introduction of an oxygen or sulfur atom can significantly alter the polarity, hydrogen bonding capacity, and overall conformation of the scaffold.

Analog ClassCore Structure ExampleReported Biological ActivityReference(s)
Oxa-Azaspiro[4.5]decanes 1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic Agonists (Alzheimer's Disease)[9]
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneAnticancer (G2/M phase arrest)[10]
Thia-Azaspiro[4.5]decanes 1-Thia-4-azaspiro[4.5]decane DerivativesAnticancer (Hepatocellular Carcinoma, Prostate Cancer)[11]
Dioxa-Azaspiro[4.5]decanes 8-(Fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor Ligands (PET Tumor Imaging)[12]
Functionalized Azaspiro[4.5]decanes 7-Azaspiro[4.5]decan-2-olBuilding block for further synthesis[13]

Table 1: Summary of Key this compound Analog Classes and Their Applications.

A compelling example of SAR comes from the development of M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton.[9] Systematic modifications of the initial hit compound revealed that small changes, such as converting a ketone at the 3-position to a methylene group or introducing a 2-ethyl substituent, led to a preferential affinity for M1 over M2 receptors. This selectivity is critical for achieving therapeutic efficacy in treating cognitive deficits (an M1-mediated effect) while minimizing cholinergic side effects (often M2-mediated).[9]

Part 3: Applications in Drug Discovery

The structural and functional diversity of this compound analogs has translated into a broad spectrum of applications in drug discovery, from oncology to neurodegenerative disease and diagnostic imaging.

Oncology

Derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have demonstrated significant potential as anticancer agents.[11] Studies have shown these compounds to exhibit moderate to high inhibitory activity against various cancer cell lines, including human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinomas.[11] Furthermore, a series of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones were synthesized and evaluated for their antiproliferative effects.[10] The most potent derivative, 7j , displayed IC50 values as low as 50 nM against the MDA-MB-231 breast cancer cell line and was found to arrest the cell cycle in the G2/M phase, ultimately inducing apoptosis.[10]

Central Nervous System (CNS) Disorders

The quest for selective M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease led to the exploration of 1-oxa-8-azaspiro[4.5]decane derivatives.[9] These compounds were designed to mimic the structure of muscarone. Through careful optimization, compounds were identified that not only showed high affinity for M1 receptors but also demonstrated potent activity in reversing scopolamine-induced amnesia in animal models, with a favorable separation from cholinergic side effects. The levorotatory isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, (-)-29 , was selected for further clinical investigation based on its promising in vivo selectivity.[9]

Diagnostic Imaging

The unique properties of the spirocyclic core have also been leveraged in the development of diagnostic tools. A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was labeled with the positron-emitting isotope Fluorine-18 to create a novel PET radioligand.[12] This radiotracer, [¹⁸F]5a , exhibits high affinity and selectivity for the σ1 receptor, which is overexpressed in many types of tumors. Small animal PET imaging studies demonstrated high accumulation of the tracer in human carcinoma and melanoma xenografts. This specific uptake, which could be blocked by the σ1 antagonist haloperidol, highlights the potential of these compounds as agents for the non-invasive imaging of σ1 receptor-positive tumors.[12]

Applications cluster_analogs Key Analog Classes cluster_targets Therapeutic Areas & Targets Core This compound Scaffold Thia Thia-Azaspiro Analogs Core->Thia Oxa Oxa-Azaspiro Analogs Core->Oxa Dioxa Dioxa-Azaspiro Analogs Core->Dioxa Cancer Oncology (e.g., Tubulin, Kinases) Thia->Cancer Antiproliferative Activity Oxa->Cancer CNS CNS Disorders (M1 Muscarinic Receptor) Oxa->CNS Agonist Activity Imaging Diagnostic Imaging (σ1 Receptor) Dioxa->Imaging High-Affinity Ligand

References

A Comprehensive Technical Guide to the 7-Azaspiro[4.5]decane Core: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaspiro[4.5]decane scaffold has emerged as a privileged structural motif in modern medicinal chemistry, distinguished by its inherent three-dimensionality and conformational rigidity.[1] This unique topology allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets and often leading to enhanced potency, selectivity, and improved physicochemical properties compared to flatter, achiral molecules. This technical guide provides an in-depth analysis of the this compound core and its derivatives, consolidating key findings on their biological significance across diverse therapeutic areas. We will explore its role as a pharmacophore in targeting the central nervous system, cancer, and cardiovascular diseases, delve into structure-activity relationship (SAR) insights, and detail authoritative synthetic strategies for its construction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.

The Spirocyclic Advantage in Drug Design

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention in drug discovery. Their departure from the predominantly flat structures of many traditional pharmaceuticals offers a solution to "molecular flatness," providing a pathway to explore new, unoccupied chemical space. The rigid, well-defined three-dimensional structure of scaffolds like this compound allows for a reduction in the conformational entropy penalty upon binding to a target protein, which can translate to higher binding affinity. Furthermore, this structural complexity can lead to improved metabolic stability and tailored solubility profiles, critical attributes for successful drug candidates.

The this compound core, consisting of a piperidine ring fused to a cyclopentane ring at the C-4 position of the piperidine, represents a particularly valuable member of this class.

Caption: General structure of the this compound core.

Biological Significance and Therapeutic Applications

The versatility of the this compound scaffold is demonstrated by its presence in a wide array of biologically active molecules targeting diverse disease areas.

Central Nervous System (CNS) Agents

The rigid framework of the azaspiro[4.5]decane core is particularly well-suited for interacting with the specific binding pockets of CNS receptors.

  • Muscarinic M1 Agonists: Derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating dementia associated with Alzheimer's disease.[2] Systematic modifications of an initial lead compound resulted in analogues with preferential affinity for M1 over M2 receptors and a potent ability to reverse scopolamine-induced memory impairment in preclinical models.[2]

  • Sigma-1 Receptor Ligands: The sigma-1 (σ1) receptor is a target for neuroimaging and therapy in neurological disorders. 1-Oxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity, selective σ1 receptor ligands.[3] Radiolabeled versions of these compounds, such as [¹⁸F]8, have shown high initial brain uptake and specific binding in σ1 receptor-rich areas, positioning them as promising candidates for Positron Emission Tomography (PET) imaging agents.[3][4]

  • Dopamine Agonists: Certain 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives have been assessed for dopamine agonist activity.[5] While they did not show central activity, a 4-indolymethyl analogue demonstrated potent peripheral dopamine agonist activity, comparable to the established agonist apomorphine.[5]

  • Opioid Receptor Ligands: Substituted azaspiro[4.5]decane derivatives have been developed that show a strong affinity for the μ-opioid receptor, indicating their potential as novel analgesics or for other applications related to opioid signaling.[6]

Anticancer Agents

The unique three-dimensional shape of the spirocyclic core allows for novel interactions with anticancer targets.

  • Sulfonamide-Based Therapeutics: A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and shown to possess significant antiproliferative activity.[7] One potent derivative, 7j , exhibited IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cell lines, respectively.[7] Mechanistic studies revealed that this compound arrests the cell cycle in the G2/M phase and induces apoptosis.[7]

  • Broad-Spectrum Antiproliferative Activity: Other derivatives, including those based on a 1-thia-4-azaspiro[4.5]decane core, have demonstrated moderate to high inhibitory activity against liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines.[8]

Cardioprotective Agents
  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: In the context of myocardial infarction, the opening of the mPTP is a key event leading to cell death during reperfusion. Novel derivatives based on a 1,3,8-triazaspiro[4.5]decane scaffold have been identified as the first small-molecule inhibitors of mPTP opening that target the c subunit of F1/FO-ATP synthase.[9] These compounds showed beneficial effects in a model of myocardial infarction, reducing the rate of apoptosis and improving overall cardiac function when administered during reperfusion.[9]

Summary of Biological Activities
Therapeutic AreaScaffold VariationTarget/MechanismKey FindingReference(s)
CNS (Alzheimer's) 1-Oxa-8-azaspiro[4.5]decaneMuscarinic M1 Receptor AgonistPreferential M1 vs. M2 affinity; antiamnesic activity.[2]
CNS (Neuroimaging) 1-Oxa-8-azaspiro[4.5]decaneSigma-1 (σ1) Receptor LigandHigh affinity (Ki = 0.47 - 12.1 nM) and brain uptake.[3]
CNS (Pain) Substituted azaspiro[4.5]decaneµ-Opioid ReceptorHigh affinity for the receptor.[6]
Anticancer 1-Oxa-4-azaspiro[4.5]decaneG2/M Cell Cycle Arrest; ApoptosisPotent antiproliferative activity (IC50 = 0.05 µM).[7]
Cardioprotection 1,3,8-Triazaspiro[4.5]decaneF1/FO-ATP Synthase (mPTP)Inhibits mPTP opening; reduces apoptosis post-MI.[9]
Antimicrobial 6,7-Diazaspiro[4.5]decaneChitin Synthase InhibitionAntifungal and antibacterial activity.[10]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective agents based on the this compound core relies on a deep understanding of its SAR. The scaffold provides a rigid foundation upon which functional groups can be systematically varied to probe interactions with a biological target.

A prime example is the optimization of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.[2] Starting with a lead compound (17 ), researchers performed systematic modifications at various positions. They discovered that introducing a 2-ethyl group (18 ), a 3-methylene group (29 ), or 3-dithioketal analogues led to compounds with a desirable profile: preferential affinity for M1 receptors over M2 receptors and a significant separation between potent antiamnesic activity and cholinergic side effects like hypothermia.[2] This demonstrates that even subtle changes to the substituents on the spirocyclic core can dramatically influence biological selectivity and the overall therapeutic index.

Caption: Key modification points on the azaspirodecane core for SAR studies.

Key Synthetic Strategies

The efficient construction of the this compound core is crucial for its exploration in drug discovery. Modern organic synthesis offers several powerful methods to access this scaffold, often with high degrees of control over stereochemistry.

Metal-Catalyzed Domino and Tandem Cyclizations

Domino or cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. Metal catalysis, particularly with gold (Au) and palladium (Pd), has proven exceptionally useful.

A diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives was achieved through a Gold/Palladium relay catalytic tandem cyclization.[11][12] This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [4+2] cycloaddition with a Pd-π-allyl dipole.[12] Such methods are valued for their mild reaction conditions and broad substrate scope.[13]

G Start Readily Available Enynamide & Vinyl Benzoxazinanone Step1 Au(I) / Pd(0) Relay Catalysis Start->Step1 Intermediate In-situ Generation of Azadiene & Pd-π-allyl Dipole Step1->Intermediate Step2 Tandem [4+2] Cycloaddition Intermediate->Step2 Product Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivative Step2->Product

Caption: Workflow for Au/Pd relay-catalyzed synthesis of azaspiro[4.5]decanes.

Protocol: Representative Gold/Palladium Catalyzed Tandem Cyclization

Disclaimer: This protocol is a generalized representation based on published methodologies and should be adapted and optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the enynamide substrate (1.0 equiv.), the vinyl benzoxazinanone (1.2 equiv.), the gold catalyst (e.g., JohnPhosAuCl, 2.5 mol%), and the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%).

  • Solvent and Reagents: Add the appropriate ligand for the palladium catalyst (e.g., PPh₃, 10 mol%) and the silver salt co-catalyst (e.g., Ag₂O, 5 mol%). Suspend the solids in a suitable anhydrous solvent (e.g., Dichloromethane or Toluene).

  • Reaction Execution: Stir the reaction mixture at the designated temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The causality for using a relay catalyst system is to orchestrate two distinct catalytic cycles: the gold catalyst facilitates the initial cyclization to form an intermediate, which is then intercepted by the palladium catalyst to undergo the subsequent cycloaddition, a sequence not possible with either catalyst alone.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the desired 2-oxa-7-azaspiro[4.5]decane derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

N-Heterocyclic Carbene (NHC) Catalysis

Organocatalysis provides a complementary, metal-free approach. A highly enantioselective construction of the azaspiro[4.5]decane skeleton has been reported using an N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides.[1] This strategy is significant as it allows for the creation of chiral spirocycles with high stereocontrol, which is often critical for biological activity.

Future Directions and Conclusion

The this compound core and its heteroatom-substituted variants represent a validated and highly promising scaffold for the development of novel therapeutics. Its inherent three-dimensionality provides a robust platform for designing potent and selective modulators of a wide range of biological targets, from CNS receptors to key enzymes in cancer and cardiovascular disease.

Future research will likely focus on:

  • Exploring New Chemical Space: Expanding the library of derivatives through novel synthetic methods to target a broader range of diseases.

  • Stereoselective Synthesis: Further development of asymmetric catalytic methods to provide enantiopure spirocycles, enabling more precise evaluation of stereochemistry on biological activity.

  • Pharmacokinetic Optimization: Fine-tuning substituents on the core to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for the development of orally bioavailable drugs.

References

A-Z of 7-Azaspiro[4.5]decane: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical matter with superior pharmacological profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic compounds that have historically dominated drug discovery. This guide delves into the 7-azaspiro[4.5]decane scaffold, a three-dimensional (3D) bicyclic system that has emerged as a "privileged" core in modern therapeutic design. Its rigid, yet conformationally distinct structure offers an exceptional platform for orienting substituents into precise vectors in 3D space, enhancing interactions with complex biological targets. We will dissect the core architecture, explore robust synthetic blueprints for its construction, and showcase its successful application in developing potent and selective modulators for a range of biological targets, particularly within the central nervous system (CNS). This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of the this compound scaffold in their discovery programs.

Chapter 1: The Spirocyclic Solution to Chemistry's "Flatland" Problem

For decades, drug discovery pipelines have been heavily populated by molecules rich in sp²-hybridized carbons, often resulting in planar, rigid structures. While successful, this "flatland" of chemical space presents significant challenges, including off-target effects and suboptimal physicochemical properties. The strategic incorporation of sp³-rich, three-dimensional scaffolds is a proven approach to overcome these hurdles.

Spirocycles, compounds containing two rings connected by a single common atom, are exemplary in this regard.[1][2] The spirocyclic core, particularly the this compound system (a piperidine ring fused to a cyclopentane ring via a shared carbon), offers several key advantages:

  • Inherent Three-Dimensionality: The quaternary spiro-carbon atom forces the two rings into perpendicular orientations, creating a rigid, non-planar structure. This allows for the precise spatial arrangement of functional groups, which can improve complementarity with the binding sites of target proteins.[3][4]

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is correlated with improved solubility, metabolic stability, and overall clinical success rates.[2][3] The this compound core inherently increases Fsp³, often leading to better drug-like properties compared to its non-spirocyclic or aromatic counterparts.[2][3]

  • Access to Novel Chemical Space: This scaffold provides a unique structural framework, enabling the exploration of new areas of chemical space and the development of compounds with novel pharmacological profiles.[4]

The this compound core is a prominent feature in a number of approved drugs and clinical candidates, underscoring its value in medicinal chemistry.[5][6]

Chapter 2: Core Architecture & Physicochemical Landscape

The this compound scaffold is defined by a cyclopentane ring fused to a piperidine ring at the C4 position of the piperidine. The nitrogen atom at position 7 is a key handle for chemical modification and profoundly influences the molecule's properties.

PropertyTypical Value/CharacteristicSignificance in Drug Design
Molecular Formula C₉H₁₇N[7]Foundation for calculating molecular weight and other properties.
Molecular Weight 139.24 g/mol [7]A relatively low molecular weight starting point for library synthesis.
Topology 3D, Rigid SpirocyclePre-organizes substituents, reducing the entropic penalty of binding.
Basicity (pKa) ~8.5 - 9.5 (for the piperidine N)Allows for salt formation to improve solubility and crystallinity. The basic nitrogen can act as a hydrogen bond acceptor.
Lipophilicity (LogP) ~2.0 - 2.5 (unsubstituted)Provides a moderate lipophilicity that can be readily modulated with substituents.

The basicity of the piperidine nitrogen is a critical feature. In a physiological environment (pH ~7.4), this nitrogen is predominantly protonated, which can be crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding pocket.

Chapter 3: Constructing the Core: Key Synthetic Blueprints

The efficient synthesis of the this compound core is paramount for its use in drug discovery. Several robust methods have been developed. Here, we detail a classic and highly effective approach: the Beckmann rearrangement.

Blueprint: Beckmann Rearrangement for 7-Azaspiro[4.5]decan-8-one

This two-step sequence is a reliable method for constructing the lactam version of the scaffold, which is a versatile intermediate for further elaboration.[8] The starting material, spiro[4.5]decan-7-one, is commercially available or readily synthesized.

Workflow Diagram: Beckmann Rearrangement

Beckmann_Rearrangement A Spiro[4.5]decan-7-one B Step 1: Oximation Reagents: NH2OH·HCl, NaOAc Solvent: EtOH/H2O A->B C Spiro[4.5]decan-7-one Oxime B->C D Step 2: Rearrangement Reagent: Polyphosphoric Acid (PPA) Condition: Heat (e.g., 120 °C) C->D E 7-Azaspiro[4.5]decan-8-one D->E

Caption: Synthetic workflow for 7-Azaspiro[4.5]decan-8-one via Beckmann Rearrangement.

Experimental Protocol:

  • Step 1: Synthesis of Spiro[4.5]decan-7-one Oxime [8]

    • To a solution of spiro[4.5]decan-7-one (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and slowly add cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the oxime.

    • Causality: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the condensation reaction with the ketone. The reflux condition provides the necessary activation energy for the reaction.

  • Step 2: Beckmann Rearrangement to 7-Azaspiro[4.5]decan-8-one [8]

    • Add the spiro[4.5]decan-7-one oxime (1.0 eq) to pre-heated polyphosphoric acid (PPA) (approx. 10x weight of oxime) at ~120 °C.

    • Stir the mixture vigorously at this temperature for 15-30 minutes. The reaction is often rapid.

    • Carefully pour the hot, viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the lactam product.

    • Neutralize the aqueous slurry with a strong base (e.g., 50% NaOH) to pH > 10.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-azaspiro[4.5]decan-8-one. The product can be further purified by column chromatography or recrystallization.

    • Causality: PPA is a strong acid and a dehydrating agent. It protonates the oxime's hydroxyl group, converting it into a good leaving group (water). This initiates the rearrangement, where the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, forming the lactam in a concerted fashion.

Chapter 4: Case Study in Drug Discovery: Targeting the NK1 Receptor

The this compound scaffold has been successfully employed in the development of antagonists for the Neurokinin 1 (NK1) receptor. NK1 receptor antagonists are a class of drugs used to manage chemotherapy-induced nausea and vomiting (CINV) and have potential applications in treating depression and anxiety.[9][10][11] The binding of the endogenous ligand, Substance P, to the NK1 receptor triggers the emetic signal.[12] Antagonists block this interaction.

Signaling Pathway: NK1 Receptor Activation

NK1_Pathway subP Substance P NK1R NK1 Receptor (GPCR) subP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Generates Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Vomiting Emesis / Vomiting Ca_PKC->Vomiting Induces Antagonist This compound NK1 Antagonist Antagonist->NK1R Blocks

Caption: Simplified signaling pathway of the NK1 receptor leading to emesis.

The rigid this compound core serves as an excellent scaffold to position the necessary pharmacophoric elements to achieve high-affinity binding to the NK1 receptor.

Structure-Activity Relationship (SAR) Insights:

The general pharmacophore for non-peptide NK1 antagonists often includes a basic nitrogen, an aromatic ring, and a hydrogen bond donor/acceptor. The this compound scaffold can be used to hold these features in an optimal orientation.

R¹ Group (on Piperidine N)R² Group (on Cyclopentane)NK1 Binding Affinity (Ki)Rationale
HHLowUnsubstituted core lacks key interactions.
BenzylHModerateAromatic group provides hydrophobic interactions.
3,5-bis(trifluoromethyl)benzylHHighElectron-withdrawing groups on the benzyl ring often enhance potency.
3,5-bis(trifluoromethyl)benzyl-OHVery HighAdditional H-bond donor/acceptor can engage with polar residues in the binding pocket.

Note: The data in this table is illustrative of general SAR trends for NK1 antagonists and not from a specific cited study.

The development of potent NK1 antagonists based on this scaffold demonstrates its utility in translating a pharmacophoric hypothesis into a highly active clinical candidate.

Chapter 5: The Benchtop Companion: Analytical & Quality Control

Confirming the structure and purity of synthesized this compound derivatives is a critical step. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of protons, their environment, and connectivity. The diastereotopic protons of the piperidine and cyclopentane rings often give rise to complex multiplets.

    • ¹³C NMR: Shows the number of unique carbon environments. The quaternary spiro-carbon typically appears as a distinct signal in the 35-50 ppm range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the lactam intermediate (7-azaspiro[4.5]decan-8-one) will show a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometer is used to determine the purity of the final compound, which should typically be >95% for biological testing.

Chapter 6: Future Directions & Emerging Frontiers

The this compound scaffold continues to be a fertile ground for drug discovery. Its proven success and synthetic tractability ensure its place in the medicinal chemist's toolbox. Future efforts are likely to focus on:

  • Stereoselective Synthesis: Developing efficient methods to control the stereochemistry at the spiro-center and on the rings will allow for a more refined exploration of 3D space and interaction with targets.

  • New Therapeutic Areas: While prominent in CNS disorders, its favorable properties make it an attractive scaffold for targets in oncology, inflammation, and infectious diseases.[13][14][15]

  • Bioisosteric Replacement: Using the this compound core to replace less desirable motifs (e.g., planar aromatic rings or metabolically labile groups) in existing drug candidates to improve their pharmacokinetic profiles.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Azaspiro[4.5]decane via Au(I)-Catalyzed Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaspiro[4.5]decane Scaffold in Modern Drug Discovery

The this compound core is a privileged structural motif in medicinal chemistry, bestowing upon molecules a unique three-dimensional architecture. This spirocyclic system, characterized by a piperidine ring sharing a single carbon atom with a cyclopentane ring, is found in a variety of biologically active compounds. Its rigid, yet complex, spatial arrangement allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. Consequently, derivatives of this compound have shown promise in the development of novel therapeutics, including potent anticancer agents and ligands for sigma-1 (σ1) receptors, which are implicated in a range of neurological disorders and cancers.[1][2][3][4] The efficient construction of this valuable scaffold is therefore a critical endeavor in synthetic organic chemistry.

Gold(I) catalysis has emerged as a powerful and versatile tool for the synthesis of complex molecular architectures, particularly through the cyclization of enynes and allenes.[5][6] The carbophilic nature of Au(I) complexes allows for the activation of carbon-carbon multiple bonds towards nucleophilic attack under mild reaction conditions, demonstrating high functional group tolerance.[5] This application note provides a detailed overview and a representative protocol for the synthesis of the this compound skeleton utilizing a gold(I)-catalyzed intramolecular cyclization strategy.

Mechanistic Insights: The Au(I)-Catalyzed Cyclization Cascade

The gold(I)-catalyzed formation of the this compound core typically proceeds through an intramolecular hydroamination or a more complex cyclization/rearrangement cascade of a suitably functionalized acyclic precursor, such as a 1,6-enyne. The generally accepted mechanism involves the following key steps:

  • π-Activation of the Alkyne: The cationic gold(I) catalyst, often generated in situ from a pre-catalyst like (JohnPhos)AuCl and a silver salt, coordinates to the alkyne moiety of the substrate. This coordination renders the alkyne highly electrophilic and susceptible to nucleophilic attack.[6]

  • Intramolecular Nucleophilic Attack: The tethered nitrogen nucleophile (e.g., a protected amine) attacks the activated alkyne. This cyclization can proceed via two distinct pathways: a 5-exo-dig or a 6-endo-dig closure. For the formation of the five-membered pyrrolidine ring of the spirocycle, the 5-exo-dig pathway is favored.[7]

  • Protodeauration/Rearrangement: Following the initial cyclization, the resulting vinyl-gold intermediate can undergo several transformations. In the case of a simple hydroamination, protonolysis of the carbon-gold bond releases the catalyst and furnishes the enamine product, which can then be reduced to the final saturated spirocycle. In more complex scenarios, such as a cyclization/semipinacol rearrangement cascade, the initial cyclization is followed by a rearrangement of the carbon skeleton to form the spirocyclic core.[8][9]

The choice of the nitrogen-protecting group can significantly influence the reaction pathway and the efficiency of the cyclization.[10] Electron-withdrawing groups can modulate the nucleophilicity of the nitrogen atom, affecting the rate and outcome of the cyclization.

Below is a generalized mechanistic pathway for the Au(I)-catalyzed cyclization of a 1,6-enyne to form a this compound derivative.

Au(I)-Catalyzed Cyclization Mechanism cluster_0 Catalyst Activation & Substrate Coordination cluster_1 Intramolecular Cyclization cluster_2 Product Formation & Catalyst Regeneration Substrate Acyclic 1,6-Enyne Precursor Activated_Complex π-Alkyne-Au(I) Complex Substrate->Activated_Complex + [L-Au]⁺ Catalyst [L-Au]⁺ Cyclization 5-exo-dig Cyclization Activated_Complex->Cyclization Nucleophilic Attack (Nitrogen) Vinyl_Gold Vinyl-Gold Intermediate Cyclization->Vinyl_Gold Protodeauration Protodeauration/Rearrangement Vinyl_Gold->Protodeauration Protodeauration->Catalyst Catalyst Regeneration Product This compound Derivative Protodeauration->Product Experimental_Workflow Start Start: Oven-dried flask Add_Substrate 1. Add N-protected amino-1,6-enyne Start->Add_Substrate Add_Solvent 2. Dissolve in anhydrous DCM Add_Substrate->Add_Solvent Prepare_Catalyst 3. Prepare catalyst solution ((JohnPhos)AuCl + AgSbF₆ in DCM) Add_Solvent->Prepare_Catalyst Add_Catalyst 4. Add catalyst solution to substrate Prepare_Catalyst->Add_Catalyst Stir 5. Stir at room temperature Add_Catalyst->Stir Monitor 6. Monitor reaction (TLC/LC-MS) Stir->Monitor Workup 7. Concentrate under reduced pressure Monitor->Workup Purify 8. Purify by column chromatography Workup->Purify Characterize 9. Characterize product (NMR, HRMS) Purify->Characterize End End: Purified this compound Characterize->End

References

Application Notes and Protocols for the Visible-Light-Induced Synthesis of 7-Azaspiro[4.5]decane via Nitrogen-Atom Deletion

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry, valued for its rigid three-dimensional structure that enables precise exploration of chemical space.[1][2] Traditional synthetic routes to this framework can be circuitous. This guide details a novel and efficient protocol for the synthesis of this compound utilizing a visible-light-induced nitrogen-atom deletion strategy. This method transforms a readily available N-spiroheterocycle into the desired carbocyclic spiro-framework through the selective cleavage of two C–N bonds and the formation of a new C–C bond.[3][4] The reaction proceeds under mild conditions, is distinguished by its operational simplicity, and leverages a photocatalyst-free approach, relying on the direct excitation of a key intermediate.[3][5] This document provides a comprehensive overview of the underlying mechanism, detailed step-by-step experimental protocols, and expected outcomes to enable researchers in drug discovery and organic synthesis to successfully implement this transformative methodology.

Introduction: The Strategic Value of Spirocycles and a Novel Synthetic Approach

In the landscape of drug development, moving beyond flat, two-dimensional molecules is critical for identifying next-generation therapeutics. Spirocycles, compounds containing two rings connected by a single common atom, offer a compelling solution. Their inherent rigidity and well-defined three-dimensional exit vectors provide a unique structural framework that can enhance binding affinity, improve selectivity, and optimize physicochemical properties such as solubility and metabolic stability. The this compound motif, in particular, is a recurring feature in a variety of biologically active compounds, including M1 muscarinic agonists for Alzheimer's treatment and ligands for the σ1 receptor, a target in oncology and neurology.[6][7]

The construction of these valuable scaffolds, however, often presents significant synthetic challenges. Here, we present a powerful alternative based on the concept of skeletal editing via single-atom deletion.[3][4] Specifically, this application note describes a visible-light-induced nitrogen-atom deletion of unactivated secondary amines.[3] This strategy offers a direct and efficient pathway to C(sp³)–C(sp³) bond formation by excising a nitrogen atom from a precursor heterocycle, effectively converting a readily accessible 1,7-diazaspiro[4.5]decane derivative into the target this compound carbocycle. The reaction is notable for its mild conditions, avoiding the need for expensive transition-metal photocatalysts and relying instead on the direct photoexcitation of a crucial isodiazene intermediate.[3][5]

Reaction Mechanism: Harnessing Light to Extrude Nitrogen

The core of this transformation lies in the novel reactivity of an isodiazene (1,1-diazene) intermediate, which is redirected by visible light from its typical insertion pathways towards the desired nitrogen extrusion.[3][5] The proposed mechanism proceeds through several key steps, providing a self-validating framework for understanding the experimental parameters.

Step 1: In Situ Formation of the N-amino Intermediate. The reaction begins with the secondary amine starting material, which undergoes N-amination. In the documented protocol, this is achieved by reacting the amine with an aminating agent in the presence of a base.

Step 2: Oxidation to the Isodiazene Intermediate. The resulting N-amino hydrazine derivative is then oxidized. The protocol employs 2,2-diphenyl-1-picrylhydrazyl (DPPH) as a commercially available, stable radical that serves as the oxidant to generate the critical isodiazene intermediate. In the absence of light, this intermediate is prone to other reaction pathways.

Step 3: Visible Light Excitation and Nitrogen Extrusion. This is the pivotal, light-dependent step. The isodiazene intermediate absorbs energy from visible light (e.g., a white LED), promoting it to an excited state. This photoexcitation dramatically alters its reactivity profile, favoring the homolytic cleavage of the two C–N bonds. This process releases a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, and generates a 1,5-diradical species.[3][8]

Step 4: C–C Bond Formation. The resulting diradical intermediate rapidly undergoes intramolecular radical-radical recombination to form the new, stable C–C bond, completing the construction of the carbocyclic spiro[4.5]decane framework.

Below is a diagram illustrating this proposed mechanistic pathway.

Reaction_Mechanism cluster_main Proposed Reaction Mechanism A Starting N-Spirocycle (Secondary Amine) B N-Amino Intermediate A->B 1. Amination C Isodiazene Intermediate (Ground State) B->C 2. Oxidation (DPPH) D Excited State Isodiazene* C->D 3. Visible Light (hν)     (Key Step) E 1,5-Diradical Intermediate D->E 4. N₂ Extrusion F This compound (Product) E->F 5. Radical Recombination     (C-C Bond Formation) N2_out N₂

Caption: Proposed mechanism for visible-light-induced nitrogen-atom deletion.

Experimental Protocols

The following protocols are adapted from the established procedure by Ji et al.[3] Researchers should perform all manipulations under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

General Experimental Setup

A standard laboratory fume hood equipped with a magnetic stir plate is sufficient. The key piece of equipment is the light source. A simple setup involves placing the reaction vessel (e.g., a sealed vial or Schlenk tube) at a fixed distance (e.g., 5-10 cm) from a high-power white LED lamp (e.g., 50 W). To maintain a consistent reaction temperature, particularly for prolonged irradiation, a cooling fan should be directed at the reaction vessel.

Experimental_Setup cluster_setup Photocatalytic Reaction Setup LED 50W White LED Lamp Vial Sealed Reaction Vial (with stir bar) LED->Vial Irradiation (hν) StirPlate Magnetic Stir Plate Fan Cooling Fan Fan->Vial Cooling

Caption: General experimental setup for the visible-light-induced reaction.

Protocol for Synthesis of this compound (43b)

This protocol details the conversion of the precursor N-spiroheterocycle (1,7-diazaspiro[4.5]decan-2-one derivative, 43a ) to the nitrogen-deleted product (43b ).

Materials:

  • Starting Amine (43a )

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Potassium Carbonate (K₂CO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Deionized Water

  • Argon or Nitrogen gas

  • Standard glassware (Schlenk tube or oven-dried vial with screw cap and septum)

  • Magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried 4 mL vial containing a magnetic stir bar, add the starting amine 43a (0.2 mmol, 1.0 equiv).

  • Reagent Addition: Add DPPH (3.0 equiv) and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Solvent Addition: Under an argon atmosphere, add anhydrous 2-MeTHF (1.0 mL) and deionized water (1.0 mL).

  • Sealing and Irradiation: Seal the vial tightly with a screw cap. Place the vial on a magnetic stir plate and commence vigorous stirring. Position the vial approximately 5-10 cm from a 50 W white LED lamp and turn on the light. Use a fan to maintain the reaction temperature at approximately 50 °C.

  • Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by periodically taking aliquots from the reaction mixture.

  • Work-up: Upon completion, remove the vial from the light source and allow it to cool to room temperature. Quench the reaction by adding 10 mL of water. Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to afford the pure this compound product (43b ).

Data and Expected Results

The visible-light-induced nitrogen deletion method has been successfully applied to a range of N-spiroheterocycles. The synthesis of this compound serves as a key example of this transformation's utility.

EntryStarting MaterialProductYield (%)Time (h)
143a (1,7-Diazaspiro[4.5]decan-2-one derivative)43b (this compound derivative)75%24

Table 1: Representative Yield for the Synthesis of this compound. Yields are for the isolated product after purification. Reaction conditions: amine (0.2 mmol), DPPH (3.0 equiv), K₂CO₃ (3.0 equiv), 2-MeTHF/H₂O (1:1), 50 °C, 50 W white LED. Data synthesized from findings in Ji et al.[3]

Conclusion and Outlook

This application note outlines an efficient, mild, and innovative method for synthesizing the medicinally important this compound scaffold. By leveraging the direct photoexcitation of an isodiazene intermediate, this protocol circumvents the need for transition-metal catalysts and provides a powerful tool for skeletal editing.[3][5] The operational simplicity, coupled with the use of readily available reagents, makes this strategy highly accessible to researchers in both academic and industrial settings. This nitrogen-atom deletion reaction represents a significant advance in synthetic methodology, offering a new retrosynthetic disconnection to streamline the creation of complex, three-dimensional molecules for drug discovery and beyond.

References

Application Note: N-Acyliminium Spirocyclization Protocol for 1-Azaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Azaspiro[4.5]decane Scaffold

The 1-azaspiro[4.5]decane motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture offers a unique conformational landscape that can lead to enhanced binding affinity and selectivity for a diverse array of biological targets.[1][2][3][4][5] This spirocyclic system is a core structural component of numerous biologically active alkaloids, including FR901483 and TAN1251D, which exhibit potent immunosuppressive and antifungal activities.[6] Consequently, the development of efficient and stereoselective synthetic routes to access this framework is of paramount importance to researchers in drug discovery and development.

This application note provides a detailed protocol for the synthesis of the 1-azaspiro[4.5]decan-2-one core via an N-acyliminium ion-mediated spirocyclization. We will delve into the mechanistic underpinnings of this powerful transformation, offer a step-by-step experimental guide, and present key data to enable researchers to successfully implement this methodology in their own laboratories.

Mechanistic Insights: The N-Acyliminium Ion Spirocyclization Cascade

The N-acyliminium ion cyclization is a robust and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of nitrogen-containing heterocycles.[7][8][9][10][11] The reaction proceeds through a highly reactive N-acyliminium ion intermediate, which is readily trapped by a tethered nucleophile to afford the desired spirocyclic product.

The overall transformation can be dissected into two key stages:

  • Formation of the N-Acyliminium Ion: The reaction is initiated by the treatment of a suitable precursor, typically a hydroxylactam or a related derivative, with a Lewis acid or a Brønsted acid.[10][12][13] The acid promotes the elimination of a leaving group (e.g., a hydroxyl group) to generate the electrophilic N-acyliminium ion. The choice of acid is critical and can influence the reaction efficiency and stereoselectivity.

  • Intramolecular Nucleophilic Attack (Spirocyclization): Once formed, the N-acyliminium ion is a potent electrophile. An appropriately positioned intramolecular π-nucleophile, such as an alkene or an aromatic ring, then attacks the iminium carbon.[7][10] This cyclization step forges the new carbon-carbon bond and establishes the spirocyclic framework. The stereochemical outcome of this step is often controlled by the conformation of the transition state, which can be influenced by steric and electronic factors of the substrate.

Below is a generalized mechanistic pathway for the N-acyliminium ion spirocyclization:

N-Acyliminium Ion Spirocyclization Mechanism Generalized Reaction Mechanism cluster_0 N-Acyliminium Ion Formation cluster_1 Spirocyclization Start Hydroxylactam Precursor LewisAcid Lewis Acid (e.g., TMSOTf, BF3·OEt2) Intermediate N-Acyliminium Ion Intermediate Start->Intermediate Elimination of H2O LewisAcid->Start Nucleophile Intramolecular π-Nucleophile (e.g., Alkene) Product 1-Azaspiro[4.5]decan-2-one Product Intermediate->Product Intramolecular Attack Nucleophile->Intermediate

Caption: Generalized mechanism of N-acyliminium ion spirocyclization.

Experimental Protocol: Synthesis of a 1-Azaspiro[4.5]decan-2-one Derivative

This protocol is a representative example adapted from literature procedures for the synthesis of a 1-azaspiro[4.5]-7-decen-2-one derivative.[6] Researchers should note that specific reaction conditions may require optimization based on the exact substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Alkyl-γ-pentenyl-γ-hydroxylactamSynthesis GradeSynthesized in-houseStarting material.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Reagent GradeCommercialLewis acid catalyst.
Dichloromethane (DCM)AnhydrousCommercialReaction solvent.
Saturated Sodium Bicarbonate SolutionACS GradeCommercialFor quenching.
Anhydrous Magnesium SulfateACS GradeCommercialFor drying.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Ethyl AcetateHPLC GradeCommercialEluent for chromatography.
HexanesHPLC GradeCommercialEluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the N-alkyl-γ-pentenyl-γ-hydroxylactam (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Initiation of Cyclization:

    • To the cooled, stirring solution, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise via syringe over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-azaspiro[4.5]-7-decen-2-one.

Overall Synthetic Workflow

Synthetic Workflow Experimental Workflow Start 1. Dissolve Hydroxylactam in Anhydrous DCM Cool 2. Cool to 0 °C Start->Cool Add_Lewis_Acid 3. Add TMSOTf Dropwise Cool->Add_Lewis_Acid React 4. Stir at Room Temperature (Monitor by TLC) Add_Lewis_Acid->React Quench 5. Quench with Saturated NaHCO3 Solution React->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry with MgSO4 and Concentrate Extract->Dry Purify 8. Purify by Flash Column Chromatography Dry->Purify Product Final Product: 1-Azaspiro[4.5]decan-2-one Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of the spirocyclization should be carefully monitored by TLC. The disappearance of the starting hydroxylactam and the appearance of a new, typically less polar, spot corresponding to the spirocyclic product provides a real-time assessment of the reaction's progress.

  • Spectroscopic Confirmation: The structure of the purified 1-azaspiro[4.5]decan-2-one should be unequivocally confirmed by standard spectroscopic techniques:

    • ¹H and ¹³C NMR: Will confirm the connectivity and the formation of the new C-C bond, as well as the overall structure of the spirocycle.

    • Mass Spectrometry (MS): Will verify the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Will show the characteristic carbonyl stretch of the lactam.

  • Stereochemical Analysis: For stereoselective reactions, techniques such as Nuclear Overhauser Effect (NOESY) NMR experiments can be employed to determine the relative stereochemistry of the product.[6]

Conclusion

The N-acyliminium ion spirocyclization represents a powerful and highly convergent strategy for the synthesis of the medicinally important 1-azaspiro[4.5]decan-2-one scaffold. The protocol detailed in this application note provides a robust starting point for researchers aiming to explore the synthesis and biological applications of this valuable class of compounds. The inherent versatility of this methodology allows for the introduction of diverse substituents, making it an ideal tool for the generation of compound libraries for drug discovery programs.

References

Application Notes & Protocols: The 7-Azaspiro[4.5]decane Scaffold for Novel NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a well-validated therapeutic target implicated in a range of physiological and pathological processes, including emesis, pain, inflammation, and mood disorders.[1][2][3] The development of potent and selective NK1 receptor antagonists has led to significant clinical successes, most notably in the management of chemotherapy-induced nausea and vomiting (CINV).[1][4][5] This guide focuses on the 7-azaspiro[4.5]decane framework as a privileged scaffold for the design of next-generation NK1 receptor antagonists. We provide a detailed examination of the underlying pharmacology, step-by-step synthetic protocols, methodologies for biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The NK1 Receptor: A Key Therapeutic Target

The NK1 receptor, also known as the Substance P receptor (SPR), is a G protein-coupled receptor (GPCR) belonging to the tachykinin receptor family.[2][6] Its endogenous ligand, Substance P, is a neuropeptide widely distributed throughout the central and peripheral nervous systems.[1][3]

1.1. Biological Function & Signaling Cascade

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, activating the Gq alpha subunit of its associated heterotrimeric G protein. This initiates a downstream signaling cascade, primarily through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is central to neuronal excitation, pain transmission, smooth muscle contraction, and inflammatory responses.[3][6][7]

NK1 receptor antagonists function by competitively binding to the receptor, thereby blocking the binding of Substance P and preventing the initiation of this signaling cascade.[5][8]

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SP Substance P SP->NK1R Binds & Activates Antagonist This compound Antagonist Antagonist->NK1R Binds & Blocks Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Responses (Pain, Emesis, Inflammation) Ca_Release->Response PKC->Response

Caption: NK1 Receptor Signaling and Antagonist Inhibition.

1.2. Therapeutic Relevance

The widespread distribution and function of the SP/NK1R system make it a compelling target for various pathologies:

  • Emesis: NK1 receptors are highly expressed in brain regions that control the vomiting reflex, such as the area postrema and the nucleus tractus solitarius.[1] Antagonists like aprepitant are now standard of care for preventing both acute and delayed CINV.[4][9]

  • Depression and Anxiety: The involvement of Substance P in stress and emotional processing has led to the investigation of NK1 antagonists as novel antidepressants and anxiolytics.[1][5]

  • Pain and Inflammation: By blocking SP-mediated neuroinflammation, NK1 antagonists show potential in treating migraine, arthritis, and other inflammatory conditions.[2][10]

  • Oncology: Emerging evidence suggests the SP/NK1R system is involved in tumor cell proliferation, migration, and angiogenesis, opening a new frontier for NK1 antagonists as potential anti-cancer agents.[2][11]

The this compound Scaffold: A Privileged Structure

Spirocyclic systems are highly valued in medicinal chemistry for their inherent three-dimensionality and conformational rigidity. The this compound core provides a robust and sterically defined framework, allowing for the precise projection of pharmacophoric elements into the binding pocket of the NK1 receptor. This pre-organization can reduce the entropic penalty of binding, leading to enhanced affinity and selectivity.

Caption: Core structure of the this compound scaffold.

Advantages of the Scaffold:

  • Structural Rigidity: Locks the relative orientation of substituents, improving target affinity.

  • Three-Dimensional Diversity: Provides vectors for substitution that explore a larger chemical space compared to flat aromatic systems.

  • Synthetic Tractability: The core can be constructed through various established synthetic methodologies.[12]

  • Favorable Physicochemical Properties: Often leads to compounds with improved metabolic stability and pharmacokinetic profiles.

Synthetic Protocols for this compound Derivatives

The synthesis of this compound-based NK1 antagonists typically involves the initial construction of the spirocyclic core, followed by functionalization to introduce the necessary pharmacophores. Below is a generalized workflow and a detailed protocol for a key transformation.

3.1. General Synthetic Workflow

The assembly of the scaffold often utilizes domino cyclization, dearomative annulation, or multi-component reactions to efficiently build molecular complexity.[12] Subsequent modifications, such as N-arylation and amide couplings, install the groups required for potent NK1 antagonism.

Synthesis_Workflow Start Piperidone & Cyclopentanone Precursors Step1 Spirocyclization (e.g., Domino Reaction) Start->Step1 Core 7-Azaspiro[4.5]decanone Core Step1->Core Step2 Reductive Amination or N-Arylation (Buchwald-Hartwig) Core->Step2 Intermediate N-Functionalized Intermediate Step2->Intermediate Step3 Further Derivatization (e.g., Amide Coupling) Intermediate->Step3 Final Final NK1 Antagonist Step3->Final

Caption: General workflow for synthesizing this compound NK1 antagonists.

3.2. Protocol: Reductive Amination for N-Arylation

This protocol describes the crucial step of introducing a substituted benzyl group onto the nitrogen of the spiro-scaffold, a common feature in many NK1 antagonists.

Objective: To synthesize N-(3,5-bis(trifluoromethyl)benzyl)-7-azaspiro[4.5]decane from the parent this compound.

Materials:

  • This compound hydrochloride (1.0 eq)

  • 3,5-Bis(trifluoromethyl)benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound hydrochloride (1.0 eq) and anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free base.

  • Aldehyde Addition: Add 3,5-bis(trifluoromethyl)benzaldehyde (1.1 eq) to the reaction mixture. Stir for 30 minutes. The formation of the intermediate imine may be monitored by TLC.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing over-reduction of the aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification Prep: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent in vacuo.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Protocols

To characterize the pharmacological profile of novel this compound derivatives, a series of in vitro and in vivo assays are essential.

4.1. In Vitro Evaluation Workflow

In_Vitro_Workflow Compound Synthesized Compound Binding NK1 Receptor Binding Assay Compound->Binding Functional Functional Antagonism Assay (Calcium Mobilization) Compound->Functional Ki Determine Binding Affinity (Ki) Binding->Ki IC50 Determine Potency (IC50) Functional->IC50 Data SAR Analysis Ki->Data IC50->Data

Caption: Workflow for the in vitro characterization of NK1 antagonists.

4.2. Protocol: NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human NK1 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human NK1 receptor.

  • [³H]-Substance P or other suitable radioligand.

  • Test compounds (e.g., this compound derivatives).

  • Aprepitant (as a positive control).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • 96-well filter plates (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), and the test compound at various concentrations.

  • Radioligand Addition: Add [³H]-Substance P to a final concentration approximately equal to its Kd value. Causality Note: Using the radioligand at its Kd ensures a robust signal and sensitive detection of competitive binding.

  • Nonspecific Binding: To determine nonspecific binding, a set of wells should contain a high concentration of unlabeled Substance P or Aprepitant (e.g., 10 µM).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.3. Protocol: Functional Calcium Mobilization Assay

Objective: To measure the functional antagonist activity (IC50) of a test compound by its ability to inhibit Substance P-induced calcium mobilization.[10]

Materials:

  • HEK293 or CHO cells stably co-expressing the human NK1 receptor and a calcium-sensitive photoprotein like aequorin, or cells loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Substance P (agonist).

  • Test compounds and positive control (Aprepitant).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Luminometer or fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to grow to confluence. If using a fluorescent dye, load the cells according to the manufacturer's protocol.

  • Compound Incubation: Wash the cells with assay buffer. Add various concentrations of the test compound or control and incubate for 15-30 minutes. Causality Note: This pre-incubation period allows the antagonist to bind to the receptor before the agonist is introduced.

  • Agonist Stimulation: Place the plate in the luminometer/fluorometer. Inject a solution of Substance P at a concentration that elicits a submaximal response (EC80). This ensures that the assay is sensitive to inhibition.

  • Signal Detection: Immediately measure the light emission (luminescence) or fluorescence signal over a period of 60-120 seconds.

  • Data Analysis: Determine the peak response for each well. Plot the percentage of inhibition of the agonist response versus the log concentration of the test compound. Calculate the IC50 value using a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded key insights into the structural requirements for potent NK1 receptor antagonism.[13]

Key Pharmacophoric Elements:

  • Basic Nitrogen: The nitrogen at position 7 is a critical interaction point, often protonated at physiological pH, forming an ionic bond with a conserved aspartate residue in the receptor.

  • Aromatic Groups: Introduction of aryl or heteroaryl groups, particularly at the N-7 position and on the cyclopentane ring, is essential for establishing hydrophobic and π-stacking interactions within the receptor's binding pocket.

  • Hydrogen Bond Acceptors/Donors: Functional groups such as ethers, amides, or hydroxyls strategically placed on the scaffold can form key hydrogen bonds that enhance affinity and selectivity.

Hypothetical SAR Summary Table:

Compound IDR¹ (on N-7)R² (on C-2)R³ (on C-4)NK1 Binding Ki (nM)Functional IC50 (nM)
AZS-001 HHH>10,000>10,000
AZS-002 BenzylHH8501200
AZS-003 3,5-bis(CF₃)benzylHH5.28.1
AZS-004 3,5-bis(CF₃)benzylPhenylH1.82.5
AZS-005 3,5-bis(CF₃)benzylPhenylOCH₃0.9 1.3
AZS-006 2-methoxybenzylPhenylOCH₃15.622.4

This is a representative, hypothetical dataset for illustrative purposes.

Analysis:

  • N-7 Substitution: Unsubstituted scaffold (AZS-001) is inactive. N-benzylation (AZS-002) confers weak activity. The addition of electron-withdrawing trifluoromethyl groups (AZS-003) dramatically increases potency, a common strategy in NK1 antagonist design.[4]

  • Cyclopentane Ring Substitution: Adding a phenyl group at R² (AZS-004) further enhances affinity, likely through additional hydrophobic interactions.

  • Piperidine Ring Substitution: Introducing a methoxy group at R³ (AZS-005) provides a further boost in potency, possibly by acting as a hydrogen bond acceptor or by optimizing the compound's conformation.

  • Substituent Effects: Comparing AZS-005 and AZS-006 highlights the sensitivity of the N-benzyl substituent to electronic and steric changes.

Conclusion

The this compound scaffold represents a highly versatile and effective framework for the design of potent and selective NK1 receptor antagonists. Its rigid, three-dimensional nature allows for the optimal presentation of key pharmacophoric features, leading to high-affinity interactions with the target receptor. The synthetic and biological protocols detailed in this guide provide a robust foundation for researchers and drug development professionals to explore this chemical space, enabling the discovery of novel therapeutics for emesis, depression, pain, and other NK1-mediated pathologies.

References

Application Notes & Protocols: The 7-Azaspiro[4.5]decane Scaffold in Dopamine Agonist Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 7-Azaspiro[4.5]decane core represents a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that is advantageous for creating selective ligands for G-protein coupled receptors (GPCRs). Its application in the development of dopamine agonists is of particular interest due to the therapeutic potential of targeting dopamine D2 and D3 receptors for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives as dopamine agonists. We present detailed, field-proven protocols for researchers engaged in the discovery and development of novel dopaminergic agents.

Introduction: The Rationale for Spirocyclic Scaffolds in Dopamine Receptor Targeting

The dopamine D2-like receptor family (D2, D3, and D4) is a critical target for a wide range of therapeutics. While D2 receptor agonism is a cornerstone for treating the motor symptoms of Parkinson's disease, selectivity is a persistent challenge.[1] The high homology between D2 and D3 receptors, particularly within the orthosteric binding site, makes the development of subtype-selective agonists difficult.[2] Lack of selectivity can lead to off-target effects, including impulse control disorders and excessive daytime sleepiness, often associated with strong, repeated stimulation of D2/D3 receptors.[3]

The this compound scaffold provides a robust solution to this challenge. Its spirocyclic nature introduces conformational rigidity and a defined three-dimensional vector for substituents, allowing for more precise interactions with receptor microdomains. This contrasts with more flexible aliphatic chains found in earlier generations of dopamine agonists. By strategically orienting functional groups into secondary or allosteric pockets, ligands based on this scaffold can achieve enhanced affinity and, crucially, selectivity. For instance, related diazaspiro alkanes have been successfully employed to develop highly selective D3 receptor antagonists, demonstrating the scaffold's utility in differentiating between D2-like subtypes.[4][5]

This document will guide researchers through the key stages of developing novel this compound-based dopamine agonists, from chemical synthesis to preclinical biological characterization.

Section 1: Synthetic Strategies for this compound Derivatives

The construction of the this compound core is a critical first step. Various synthetic methodologies have been developed, often relying on metal-catalyzed or organo-catalyzed domino cyclization reactions.[6] A common and effective approach involves the alkylation of a piperidine-based precursor.

Protocol 1.1: Synthesis of a 6-Substituted this compound Core

This protocol is adapted from methodologies involving the alkylation of a key piperidine intermediate.[7] The causality behind this approach lies in forming the spirocyclic junction through a reliable C-C bond formation adjacent to the nitrogen atom, which can then be further functionalized.

Workflow Diagram: Synthesis of this compound Derivatives

G A Ethyl 3-oxopiperidine-1-carboxylate B Pyrrolidine Enamine Formation A->B Pyrrolidine, p-TsOH C Key Enamine Intermediate B->C D Alkylation with Electrophile (R-X) C->D e.g., Benzyl bromide E 6-Substituted Intermediate D->E F Hydrolysis & Decarboxylation E->F Acidic workup G Spirocyclization F->G Intramolecular cyclization H 7-Azaspiro[4.5]decanone Core G->H I Reductive Amination / N-Alkylation H->I R'-NH2, NaBH(OAc)3 J Final Dopamine Agonist Candidate I->J

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

  • Enamine Formation:

    • To a solution of ethyl 3-oxopiperidine-1-carboxylate (1.0 eq) in dry toluene, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours until water evolution ceases.

    • Rationale: The formation of the enamine activates the α-carbon (C6 position) for subsequent nucleophilic attack, directing the alkylation to the desired position.

  • Alkylation:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the resulting crude enamine in anhydrous acetonitrile.

    • Add the desired electrophile (e.g., 4-indolylmethyl bromide, 1.1 eq) and stir the mixture at 50°C for 12-16 hours.

    • Rationale: This step introduces the key pharmacophoric element at the C6 position. The choice of electrophile is critical for exploring the structure-activity relationship.

  • Hydrolysis and Spirocyclization:

    • After cooling, add an aqueous solution of 1 M HCl and stir vigorously for 1 hour to hydrolyze the enamine and iminium salt.

    • Neutralize the solution with saturated sodium bicarbonate and extract the product with ethyl acetate.

    • The resulting keto-ester can then be induced to cyclize under appropriate conditions (e.g., base-mediated Dieckmann condensation or acid-catalyzed cyclization) to form the spiro[4.5]decanone system.

  • Final Functionalization:

    • The nitrogen of the piperidine ring can be functionalized (e.g., N-methylation) via reductive amination or direct alkylation.

    • The ketone on the cyclopentane ring can be modified or used as a handle for further diversification.

Section 2: Structure-Activity Relationships (SAR)

The therapeutic efficacy of a this compound-based dopamine agonist is dictated by the nature and position of its substituents. SAR studies are crucial for optimizing affinity, selectivity, and functional activity.[8]

Diagram: Dopamine D2/D3 Receptor Signaling

G cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R D2/D3 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Response Agonist This compound Agonist Agonist->D2R ATP ATP ATP->AC

Caption: Simplified Gi-coupled signaling pathway for D2/D3 dopamine receptors.

Key SAR Insights:
  • The N-Substituent: The substituent on the piperidine nitrogen is critical for agonist activity. Small alkyl groups like methyl or propyl are often optimal for mimicking the endogenous ligand, dopamine. This nitrogen is protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue (Asp110 in D3R) in the transmembrane domain 3 (TM3) of the receptor.

  • The Spirocyclic Core: The rigid azaspiro[4.5]decane framework orients other substituents. Its primary role is to act as a stiff scaffold, reducing the entropic penalty of binding compared to more flexible molecules.

  • Substituents on the Cyclopentane/Cyclohexane Ring: This is where selectivity can be engineered.

    • Aromatic/Heterocyclic Moieties: Introduction of groups like indolylmethyl at the C6 position has been shown to confer potent dopaminergic activity.[7] These groups can extend into a secondary binding pocket, forming hydrophobic or hydrogen-bonding interactions that differ between D2 and D3 receptors.

    • Polar Groups: The addition of hydroxyl or amide functionalities can provide additional hydrogen bonding opportunities, potentially increasing affinity and influencing functional efficacy (i.e., full vs. partial agonism).

Table 1: Summary of Structure-Activity Relationships

Structural ModificationPositionEffect on ActivityRationale / Putative Interaction
N-Alkyl Chain LengthPiperidine N7Short chains (C1-C3) favoredMimics dopamine's ethylamine; interaction with Asp in TM3.
Aromatic GroupC6Potent agonist activityInteraction with hydrophobic pockets near the extracellular loop 2 (EL2).
Polar SubstituentC1 or C2Can modulate efficacyForms H-bonds with serine residues in TM5.
Ring ConformationSpiro CoreHigh affinity & selectivityPre-organizes pharmacophores, reducing entropic penalty of binding.

Section 3: Protocols for Biological Evaluation

Once synthesized, novel compounds must be rigorously tested to determine their pharmacological profile. The following protocols outline standard in vitro and in vivo assays.

Protocol 3.1: In Vitro Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of a test compound for the D2 and D3 receptors by measuring its ability to displace a known high-affinity radioligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use cell lines stably expressing human D2 or D3 receptors (e.g., CHO-K1 or HEK293 cells).

    • Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Centrifuge at ~20,000 x g for 30 minutes at 4°C.[9] Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of test compound (at various concentrations).

      • 50 µL of radioligand (e.g., [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3) at a concentration near its Kₑ.

      • 100 µL of membrane preparation (5-10 µg of protein).

    • For non-specific binding (NSB), use a high concentration of a known antagonist (e.g., 10 µM haloperidol).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes.

    • Rapidly harvest the samples onto glass fiber filters using a cell harvester. Wash filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Rationale: This separates bound from unbound radioligand. The rapid washing minimizes dissociation of the radioligand from the receptor.

  • Data Analysis:

    • Measure radioactivity on the filters using a liquid scintillation counter.

    • Calculate specific binding = Total Binding - NSB.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 3.2: In Vitro β-Arrestin Recruitment Functional Assay

This assay measures the functional agonism of a compound by quantifying its ability to promote the interaction between the activated dopamine receptor and β-arrestin 2, a key step in receptor desensitization.

Experimental Workflow: Agonist Screening & Validation

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Synthesized Compound Library (this compound derivatives) B Primary Screen: Radioligand Binding Assay (D2 & D3 Receptors) A->B C Determine Affinity (Ki) & Selectivity (D2/D3) B->C D Secondary Screen: Functional Assay (e.g., β-Arrestin or cAMP) C->D Filter Hits E Determine Efficacy (Emax) & Potency (EC50) D->E F Lead Compound Selection (High Affinity, Potency, Selectivity) E->F Prioritize Leads G Animal Model of Parkinson's Disease (e.g., 6-OHDA or MPTP lesion) F->G H Behavioral Assessment (e.g., Rotational Behavior, Cylinder Test) G->H Drug Administration I Pharmacokinetic & Toxicity Studies H->I

Caption: A typical workflow for screening and validating novel dopamine agonists.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cell line engineered to co-express the target receptor (D2 or D3) fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin 2 fused to the complementary component (e.g., the other enzyme fragment). The PathHunter assay is a common commercial platform.[9]

  • Assay Procedure:

    • Plate cells in a 96-well or 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound and a reference agonist (e.g., quinpirole).

    • Add the compounds to the cells and incubate for 60-120 minutes at 37°C.

    • Rationale: Agonist binding induces a conformational change in the receptor, leading to the recruitment of β-arrestin. This brings the two enzyme fragments into proximity, generating an active enzyme and a detectable signal.

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's protocol. This typically involves a substrate that produces a chemiluminescent signal when cleaved by the reconstituted enzyme.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the reference full agonist.

Protocol 3.3: In Vivo Evaluation in a Unilateral 6-OHDA Rodent Model of Parkinson's Disease

This preclinical model assesses the ability of a test compound to reverse motor deficits, which is indicative of D2 receptor agonism in the nigrostriatal pathway.[1][10]

Step-by-Step Methodology:

  • Lesion Induction:

    • Anesthetize rats or mice and place them in a stereotaxic frame.

    • Inject the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum on one side of the brain to unilaterally deplete dopamine neurons.

    • Rationale: This creates a model where the postsynaptic dopamine receptors on the lesioned side become hypersensitive to agonists.

  • Post-Operative Recovery and Validation:

    • Allow animals to recover for 2-3 weeks.

    • Validate the lesion by administering a low dose of apomorphine and observing contralateral rotations (away from the lesioned side). Only animals showing a robust rotational response are used.

  • Drug Administration and Behavioral Testing:

    • Administer the this compound test compound via a relevant route (e.g., subcutaneous or oral).

    • Place the animal in a circular test chamber equipped with an automated rotation sensor.

    • Record the number of full contralateral rotations over a period of 60-120 minutes.

  • Data Analysis:

    • Quantify the net contralateral rotations per minute for each animal at different doses.

    • A dose-dependent increase in contralateral rotations indicates a functional dopamine agonist effect in vivo. Compare the maximal effect and potency to reference drugs like apomorphine or L-DOPA.

Conclusion and Future Directions

The this compound scaffold is a validated and highly promising platform for the design of next-generation dopamine agonists. Its conformational rigidity and synthetic tractability allow for the systematic exploration of chemical space to optimize affinity, selectivity, and functional properties. By combining rational synthetic design with a robust pipeline of in vitro and in vivo biological evaluations, researchers can unlock the full potential of this scaffold. Future work should focus on developing agonists with biased signaling properties—for instance, activating G-protein signaling while minimizing β-arrestin recruitment—which may offer improved therapeutic windows and reduced side effects compared to currently available treatments.[2]

References

Application Notes and Protocols for High-Throughput Screening of 7-Azaspiro[4.5]decane Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 7-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS) and other therapeutic areas. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial arrangement of pharmacophoric features, making it an attractive starting point for the discovery of novel therapeutics. High-throughput screening (HTS) offers a powerful methodology for rapidly evaluating large libraries of this compound derivatives to identify promising hit compounds for further development. This document provides a comprehensive guide to designing and executing an HTS campaign for this important class of molecules, with a focus on scientific integrity, practical application, and robust data analysis.

Introduction: The Significance of the this compound Scaffold in Drug Discovery

The this compound core, characterized by a piperidine ring fused to a cyclopentane ring at the C4 position, is a key structural motif in a variety of biologically active molecules. Its inherent conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Derivatives of this scaffold have shown promise in modulating a range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[1] The exploration of this compound libraries through HTS is a critical step in unlocking their full therapeutic potential.

This guide will provide a detailed framework for the high-throughput screening of this compound derivative libraries, from initial assay development to hit validation and preliminary structure-activity relationship (SAR) analysis.

The High-Throughput Screening Workflow: A Strategic Overview

The HTS process is a multi-step endeavor that requires careful planning and execution to ensure the generation of high-quality, actionable data. The overall workflow can be conceptualized as a funnel, starting with a large number of compounds and progressively narrowing down to a small set of validated hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Data Analysis & Hit Selection cluster_3 Phase 4: Hit Validation & Follow-up Assay_Development Assay Principle & Format Selection Miniaturization Assay Miniaturization (384/1536-well) Assay_Development->Miniaturization Optimization Parameter Optimization (Reagents, Incubation) Miniaturization->Optimization Pilot_Screen Pilot Screen (~2,000 compounds) Optimization->Pilot_Screen Primary_Screen Full Library Primary Screen Pilot_Screen->Primary_Screen Data_QC Data Quality Control (Z'-factor) Primary_Screen->Data_QC Hit_ID Hit Identification (Thresholding) Data_QC->Hit_ID Hit_Confirmation Hit Confirmation & Potency Determination (IC50) Hit_ID->Hit_Confirmation SAR Preliminary SAR Analysis Hit_Confirmation->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Case Study: Screening a this compound Library for Kinase Inhibitors

To illustrate the practical application of HTS for this compound class, we will focus on a hypothetical campaign to identify inhibitors of a therapeutically relevant kinase, "Kinase-X," which is implicated in a neurodegenerative disease.[2]

Assay Principle and Selection: Fluorescence Polarization

For kinase targets, a fluorescence polarization (FP) assay is a robust and widely used HTS method.[3][4][5] This homogeneous assay format eliminates the need for wash steps, making it highly amenable to automation.[6]

The principle of the FP-based kinase inhibition assay is as follows:

  • A fluorescently labeled peptide substrate for Kinase-X is used.

  • In the presence of active Kinase-X and ATP, the peptide is phosphorylated.

  • A specific antibody that recognizes the phosphorylated peptide is added.

  • When the antibody binds to the phosphorylated peptide, the resulting complex is large and tumbles slowly in solution, leading to a high fluorescence polarization signal.

  • In the presence of an inhibitor from the this compound library, Kinase-X activity is blocked, the peptide remains unphosphorylated, and the antibody does not bind. The small, unbound fluorescent peptide tumbles rapidly, resulting in a low fluorescence polarization signal.

The decrease in fluorescence polarization is directly proportional to the inhibitory activity of the test compound.

FP_Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition A Kinase-X (active) + ATP C Phosphorylated Peptide A->C B Fluorescent Peptide B->C E Large Complex (Slow Tumbling) C->E D Anti-phospho Antibody D->E F High FP Signal E->F G Kinase-X + Inhibitor I No Phosphorylation G->I Inhibited H Fluorescent Peptide H->I J Unbound Peptide (Fast Tumbling) I->J K Low FP Signal J->K

Caption: The principle of a fluorescence polarization (FP) based kinase inhibition assay.

Library Preparation and Management

A diverse library of this compound derivatives is essential for a successful screening campaign. These compounds should be dissolved in 100% dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM. It is crucial to ensure the quality and purity of the library compounds through methods like LC-MS and NMR.

ParameterRecommendationRationale
Compound Purity >95%Minimizes false positives due to impurities.
Stock Concentration 10 mM in 100% DMSOStandard for HTS; allows for accurate dilution.
Storage -20°C or -80°C in sealed platesPrevents degradation and evaporation.
Plate Format 384-wellCompatible with most automated liquid handlers and readers.
Detailed HTS Protocol for Kinase-X Inhibition

This protocol is designed for a 384-well plate format.

Materials and Reagents:

  • This compound derivative library (10 mM in DMSO)

  • Kinase-X enzyme (recombinant)

  • Fluorescently labeled peptide substrate

  • ATP solution

  • Anti-phospho-peptide antibody

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Positive control inhibitor (known Kinase-X inhibitor)

  • Negative control (DMSO)

  • 384-well, low-volume, black, flat-bottom plates

Instrumentation:

  • Acoustic liquid handler (e.g., Echo) or pintool for compound dispensing

  • Multichannel pipette or automated liquid dispenser for reagent addition

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each this compound derivative from the 10 mM stock plate into the assay plate.

    • Dispense 50 nL of the positive control inhibitor and DMSO into designated control wells. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

  • Enzyme Addition:

    • Prepare a solution of Kinase-X in assay buffer.

    • Add 2.5 µL of the enzyme solution to each well of the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the fluorescent peptide substrate and ATP in assay buffer.

    • Add 2.5 µL of the substrate/ATP solution to each well to initiate the kinase reaction.

    • The final assay volume is 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The optimal incubation time should be determined during assay development.

  • Detection:

    • Prepare a solution of the anti-phospho-peptide antibody in assay buffer.

    • Add 5 µL of the antibody solution to each well.

    • Incubate for an additional 30 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization plate reader.

Data Analysis and Hit Identification

Robust data analysis is critical for the success of any HTS campaign. The goal is to identify true "hits" while minimizing the number of false positives and false negatives.[7]

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[8][9] It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

  • μp = mean of the positive control

  • μn = mean of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor consistently above 0.5 is required before proceeding with the full-scale primary screen.[10]

Hit Identification

Hits are typically identified based on the percent inhibition they exhibit compared to the controls.

% Inhibition = 100 * (Signal_well - μp) / (μn - μp)

A common threshold for hit identification is a percent inhibition greater than 50% or three standard deviations from the mean of the sample population.

Data_Analysis_Workflow Raw_Data Raw FP Data from Plate Reader Normalization Normalization to Controls Raw_Data->Normalization QC Z'-Factor Calculation per Plate Normalization->QC Hit_Selection Hit Selection (e.g., >50% Inhibition) QC->Hit_Selection Hit_List Generation of Hit List Hit_Selection->Hit_List

Caption: A simplified workflow for HTS data analysis and hit identification.

Hit Validation and Preliminary SAR

The initial hits from a primary screen require further validation to confirm their activity and eliminate false positives.[11]

Hit Confirmation
  • Re-testing: The hit compounds are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested at multiple concentrations to determine their potency (IC50 value).

Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures the same biological activity through a different method. For our Kinase-X example, this could be a luminescence-based assay that measures ATP consumption.

Preliminary Structure-Activity Relationship (SAR) Analysis

Once a set of validated hits is obtained, a preliminary SAR analysis can be performed.[10][12] This involves examining the chemical structures of the active compounds to identify common structural motifs and trends in activity. This early SAR information is invaluable for guiding the next steps in the drug discovery process, such as hit-to-lead optimization.

For the this compound scaffold, SAR analysis might focus on:

  • The nature of substituents on the piperidine nitrogen.

  • The stereochemistry of the spirocyclic core.

  • The substitution pattern on the cyclopentane ring.

Conclusion

The high-throughput screening of this compound derivative libraries is a powerful strategy for the discovery of novel therapeutic agents. By combining a robust assay methodology, rigorous data analysis, and a systematic hit validation process, researchers can efficiently identify promising lead compounds for further development. The protocols and guidelines presented in this document provide a solid foundation for conducting successful HTS campaigns targeting this important chemical scaffold.

References

Application Notes & Protocols: Radiolabeling of 7-Azaspiro[4.5]decane Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting central nervous system (CNS) receptors, such as dopamine D2 and sigma-1 (σ₁) receptors. Its rigid, three-dimensional conformation allows for high-affinity and selective binding, making it an ideal candidate for developing Positron Emission Tomography (PET) imaging agents. This document provides a comprehensive guide for the radiolabeling of this compound derivatives with the two most common PET radionuclides, Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]). We present detailed, field-proven protocols for precursor synthesis, automated radiosynthesis, purification, and quality control, grounded in established radiochemical principles. This guide is intended for researchers, radiochemists, and drug development professionals seeking to develop novel PET tracers based on this versatile scaffold.

Introduction: The Significance of the this compound Scaffold

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative insights into biochemical processes in vivo.[1][2] The utility of PET is critically dependent on the development of specific radiotracers that can probe biological targets with high fidelity. The this compound core has emerged as a cornerstone for designing such tracers, particularly for neuroimaging. Its spirocyclic nature imparts conformational rigidity, which can be crucial for achieving high binding affinity and selectivity for specific receptor subtypes.

Derivatives of this scaffold have been successfully developed into high-affinity ligands for dopamine D2 receptors and σ₁ receptors, both of which are implicated in a range of neurological and psychiatric disorders, as well as in oncology.[3][4] Labeling these molecules with short-lived positron emitters like ¹⁸F (t½ ≈ 110 min) or ¹¹C (t½ ≈ 20 min) allows for the in vivo visualization and quantification of these targets, aiding in disease diagnosis, understanding pathophysiology, and accelerating drug development.[5]

This guide provides the technical foundation for labeling these important molecules, focusing on the two most robust and widely adopted radiochemical strategies:

  • [¹⁸F]Fluorination via Nucleophilic Substitution: A versatile method involving the reaction of high-specific-activity [¹⁸F]fluoride with a precursor containing a good leaving group (e.g., tosylate).

  • [¹¹C]Methylation: A rapid labeling strategy utilizing [¹¹C]methyl iodide or [¹¹C]methyl triflate to install a radiolabeled methyl group, typically on a nitrogen or oxygen atom.[6][7]

The protocols herein are designed with automation in mind, reflecting the current best practices in radiopharmaceutical production which ensure reproducibility, operator safety, and compliance with current Good Manufacturing Practice (cGMP) guidelines.[8][9]

Foundational Knowledge: Precursor Synthesis Strategy

The success of any radiolabeling effort hinges on the availability of a high-quality labeling precursor. The precursor must be designed to react efficiently and selectively with the chosen radioisotope under the stringent conditions of radiochemistry (i.e., short reaction times, micro- to nanomolar scale).

Precursor for [¹⁸F]Fluorination

For nucleophilic [¹⁸F]fluorination, the most common strategy is to introduce a leaving group, such as a tosylate (OTs), mesylate (OMs), or nosylate (ONs), onto an alkyl chain attached to the core scaffold. The tosylate group is widely used due to its stability and reactivity. The synthesis typically involves the N-alkylation of the this compound nitrogen with a bifunctional alkyl chain, one end of which is protected (e.g., with a hydroxyl group) and the other carries the leaving group for the alkylation step. The protected hydroxyl is then deprotected and tosylated to yield the final precursor.

Example Synthetic Pathway for a Tosylate Precursor:

  • N-Alkylation: React this compound with a suitable alkylating agent, such as 2-(tosyloxy)ethyl acetate, in the presence of a base (e.g., K₂CO₃) in an aprotic solvent (e.g., acetonitrile).

  • Deprotection: Hydrolyze the acetate protecting group using a base like lithium hydroxide (LiOH) to reveal the primary alcohol.

  • Tosylation: React the alcohol with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) in a solvent like dichloromethane (DCM) to install the tosylate leaving group, yielding the final precursor.

Precursor for [¹¹C]Methylation

The precursor for [¹¹C]methylation is often the final non-radioactive molecule, but lacking the N-methyl group (a desmethyl precursor). This is a highly efficient "late-stage" labeling strategy. The synthesis involves preparing the full this compound derivative but starting with a protected secondary amine or ensuring the N-H bond is available for the final methylation step.

Example Synthetic Pathway for a Desmethyl Precursor:

  • Synthesize the desired this compound derivative, ensuring the nitrogen at position 7 remains as a secondary amine (N-H). This can be achieved by using a starting material with a protecting group on the nitrogen (e.g., a Boc group) that can be removed in the final step of the non-radioactive synthesis.

  • The resulting N-desmethyl compound is purified and used directly as the precursor for the [¹¹C]methylation reaction.

Protocol I: Automated [¹⁸F]Fluorination

This protocol describes the automated synthesis of an [¹⁸F]-labeled this compound derivative via nucleophilic substitution of a tosylate precursor.

Workflow Overview

The entire process, from receiving the [¹⁸F]fluoride to the final formulated product, can be fully automated on a commercial synthesis module (e.g., TRACERlab™, AllinOne, etc.).[8][9] The workflow ensures minimal radiation exposure and high reproducibility.

G cluster_0 Radionuclide Production & Processing cluster_1 Automated Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control cyclotron [¹⁸O]H₂O(p,n)¹⁸F Cyclotron Target qma [¹⁸F]Fluoride Trapping QMA Cartridge cyclotron->qma elution Elution K₂CO₃/Kryptofix 2.2.2 qma->elution drying Azeotropic Drying (MeCN, N₂, Heat) elution->drying reaction Radiolabeling Reaction Precursor + [¹⁸F]Fluoride (DMSO, 110-130°C, 10-15 min) drying->reaction quench Reaction Quenching (Addition of Water) reaction->quench hplc Semi-Preparative HPLC (C18 Column) quench->hplc collection Collect Product Fraction hplc->collection spe Solid-Phase Extraction (SPE) (tC18 Cartridge) collection->spe formulation Final Formulation (Ethanol/Saline, Sterile Filter) spe->formulation qc_hplc Analytical HPLC (Radiochemical Purity, Identity) formulation->qc_hplc gc Gas Chromatography (Residual Solvents) endotoxin LAL Test (Bacterial Endotoxins)

Caption: Automated workflow for [¹⁸F]fluorination.

Step-by-Step Methodology

1. Preparation of [¹⁸F]Fluoride (Automated Module)

  • Rationale: Cyclotron-produced aqueous [¹⁸F]fluoride must be converted into a reactive, naked, and anhydrous form for nucleophilic substitution.

  • Protocol:

    • Bombard a target containing [¹⁸O]water with protons to produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.
    • Automatically transfer the target water to the synthesis module.
    • Trap the [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using an eluent solution containing Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.[10] The K₂₂₂ acts as a phase-transfer catalyst, chelating the potassium ion to increase the nucleophilicity of the fluoride anion.
    • Perform azeotropic drying by heating the vessel under a stream of nitrogen to remove all traces of water, which would otherwise solvate the fluoride ion and reduce its reactivity.[11][12]

2. Radiolabeling Reaction (Automated Module)

  • Rationale: Nucleophilic displacement of the tosylate group by [¹⁸F]fluoride. High temperatures are required to overcome the activation energy for C-F bond formation.

  • Protocol:

    • Dissolve the tosylate precursor (typically 1-2 mg) in a high-boiling point aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
    • Automatically add the precursor solution to the dried [K/K₂₂₂]¹⁸F complex in the reaction vessel.
    • Seal the vessel and heat to 110-130°C for 10-15 minutes.
    • After the reaction, cool the vessel and quench the reaction by adding water (typically 1-2 mL) to prepare it for purification.

3. Purification by HPLC

  • Rationale: High-performance liquid chromatography (HPLC) is the gold standard for separating the desired [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride, the precursor, and any side products, ensuring high radiochemical and chemical purity.[13][14]

  • Protocol:

    • Load the quenched reaction mixture onto a semi-preparative HPLC system.
    • Column: Reversed-phase C18 column (e.g., 10 µm, 250 x 10 mm).
    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate). A typical starting point is 40-60% acetonitrile.
    • Flow Rate: 4-5 mL/min.
    • Monitor the eluate with a UV detector (to see the precursor and non-radioactive product) and a radioactivity detector connected in series.
    • Collect the radioactive peak corresponding to the desired product.

4. Formulation

  • Rationale: The HPLC eluent is not suitable for injection. The product must be reformulated into a biocompatible solution.

  • Protocol:

    • Dilute the collected HPLC fraction with sterile water.
    • Trap the product on a solid-phase extraction (SPE) cartridge (e.g., a tC18 Sep-Pak). This step removes the HPLC solvents.
    • Wash the cartridge with sterile water to remove any residual buffer salts.
    • Elute the final product from the cartridge with a small volume of USP-grade ethanol (e.g., 1-1.5 mL).
    • Dilute the ethanolic solution with sterile saline for injection to achieve the desired final ethanol concentration (typically <10% v/v).
    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Expected Results & Troubleshooting
ParameterTypical ValueTroubleshooting for Low Yields
Radiochemical Yield (decay-corrected)15-40%Inactive [¹⁸F]Fluoride: Ensure complete azeotropic drying. Water is a major inhibitor of nucleophilicity.[4]
Radiochemical Purity>99%Precursor Degradation: Precursors can be sensitive to the high temperatures and basic conditions of the reaction. Confirm precursor stability.
Molar Activity (Aₘ)>50 GBq/µmolFormation of Side Products: High temperatures can lead to elimination or other side reactions.[15][16] Optimize temperature and reaction time.
Synthesis Time40-60 minInefficient Reaction: Check the quality and amount of the phase-transfer catalyst (K₂₂₂).

Protocol II: Automated [¹¹C]Methylation

This protocol outlines the synthesis of an [¹¹C]-labeled this compound derivative by N-methylation of a desmethyl precursor using [¹¹C]methyl iodide.

Workflow Overview

Due to the very short half-life of ¹¹C (20.4 min), this process must be extremely rapid and efficient.[17] Gas-phase chemistry and loop-based reactions are common to minimize synthesis time.[7]

G cluster_0 Radionuclide Production & Synthon Prep cluster_1 Automated Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control cyclotron ¹⁴N(p,α)¹¹C Cyclotron Target co2 [¹¹C]CO₂ cyclotron->co2 ch4 [¹¹C]CH₄ (Ni Catalyst, H₂) co2->ch4 ch3i [¹¹C]CH₃I (Gas-Phase Iodination) ch4->ch3i trapping Trap [¹¹C]CH₃I in Precursor Solution ch3i->trapping reaction ¹¹C-Methylation Reaction (DMF/DMSO, Base, 80-100°C, 3-5 min) trapping->reaction hplc Semi-Preparative HPLC (C18 Column) reaction->hplc collection Collect Product Fraction hplc->collection spe Solid-Phase Extraction (SPE) (tC18 Cartridge) collection->spe formulation Final Formulation (Ethanol/Saline, Sterile Filter) spe->formulation qc_hplc Analytical HPLC (Radiochemical Purity, Identity) formulation->qc_hplc

Caption: Automated workflow for [¹¹C]methylation.

Step-by-Step Methodology

1. Preparation of [¹¹C]Methyl Iodide (Automated Module)

  • Rationale: [¹¹C]Methyl iodide ([¹¹C]CH₃I) is a highly reactive and versatile synthon for introducing the [¹¹C]methyl group.[2][18]

  • Protocol:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[19][20]
    • Reduce [¹¹C]CO₂ to [¹¹C]CH₄ online by passing it over a heated nickel catalyst with hydrogen gas.
    • Convert [¹¹C]CH₄ to [¹¹C]CH₃I in a gas-phase reaction by passing it through a quartz tube containing iodine vapor at high temperature (~720°C).
    • The resulting [¹¹C]CH₃I is trapped from the gas stream for the subsequent reaction.

2. Radiolabeling Reaction (Automated Module)

  • Rationale: N-methylation of the secondary amine precursor with [¹¹C]CH₃I. The reaction is typically very fast.

  • Protocol:

    • Dissolve the N-desmethyl precursor (typically 0.5-1.0 mg) in a suitable solvent (e.g., DMF, DMSO) containing a mild base (e.g., tetrabutylammonium hydroxide, TBAOH, or sodium hydride, NaH).
    • Bubble the gaseous [¹¹C]CH₃I through the precursor solution, or transfer it after trapping it on a solid support.
    • Seal the reaction vessel and heat to 80-100°C for 3-5 minutes.
    • Quench the reaction with mobile phase for HPLC purification.

3. Purification and Formulation

  • Rationale: The purification and formulation steps are conceptually identical to the [¹⁸F]fluorination protocol but must be performed much more quickly.

  • Protocol:

    • Inject the quenched reaction mixture onto a semi-preparative C18 HPLC column.
    • Elute with an appropriate mobile phase (e.g., acetonitrile/ammonium formate buffer) to separate the [¹¹C]-labeled product from the precursor.
    • Collect the product peak and reformulate using the same SPE method (tC18 cartridge, ethanol elution, saline dilution) as described in Section 3.4. The entire purification and formulation process should ideally take no more than 15-20 minutes.

Expected Results
ParameterTypical Value
Radiochemical Yield (decay-corrected)25-50%
Radiochemical Purity>98%
Molar Activity (Aₘ)>70 GBq/µmol
Synthesis Time (End of Bombardment to Final Product)25-40 min

Quality Control for Clinical Use

Before a radiopharmaceutical can be administered to a human subject, it must pass a series of stringent quality control (QC) tests to ensure its safety, purity, and identity.[14]

TestMethodAcceptance CriteriaPurpose
Identity of Radionuclide Half-life measurement¹⁸F: 105-115 min; ¹¹C: 19-22 minConfirms the correct positron-emitting isotope is present.
Radiochemical Purity Analytical Radio-HPLC≥95%Ensures that the radioactivity is primarily from the desired chemical compound.
Chemical Purity Analytical HPLC (UV detector)Peak corresponding to product should be the main peak. Precursor and other impurities below set limits.Quantifies non-radioactive impurities and confirms identity by co-elution with a non-radioactive standard.
pH pH meter or pH strip4.5 - 7.5Ensures the final product is within a physiologically acceptable range for injection.
Residual Solvents Gas Chromatography (GC)Ethanol <5000 ppm; Acetonitrile <410 ppmConfirms that residual solvents from the synthesis are below toxic levels.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test<175 EU / V (where V is max patient dose in mL)Ensures the product is free from pyrogenic bacterial contaminants.
Sterility Incubation in growth mediaNo microbial growth after 14 daysConfirms the absence of viable microorganisms (test is performed retrospectively).
Visual Inspection Direct observationClear, colorless solution, free of particulatesBasic check for product quality.

Conclusion

The this compound scaffold provides a robust platform for the development of novel PET radiotracers for a variety of important biological targets. The successful translation of these tracers from the bench to the clinic depends on reliable and reproducible radiolabeling methodologies. This guide has detailed the standard, automated procedures for both [¹⁸F]fluorination and [¹¹C]methylation, the two workhorse strategies in PET radiochemistry. By providing not just the steps but also the underlying rationale and expected outcomes, we aim to empower researchers to efficiently label their this compound derivatives and accelerate the development of the next generation of molecular imaging agents.

References

Application Notes & Protocols: The 7-Azaspiro[4.5]decane Scaffold as a Cornerstone in Modern Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Three-Dimensionality in Oncology

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer superior therapeutic profiles is relentless. For decades, drug discovery was dominated by flat, aromatic structures. However, the intricate, three-dimensional nature of biological targets often necessitates ligands that can effectively probe complex binding sites. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as a powerful solution, offering a rigid yet spatially diverse framework for drug design.[1][2]

Among these, the azaspiro[4.5]decane framework is a privileged structural motif, widely identified in natural products and bioactive molecules.[3] This guide focuses specifically on the utility of 7-azaspiro[4.5]decane and its heteroatom-substituted analogues (e.g., 1-thia-4-azaspiro[4.5]decane) in the synthesis of next-generation anticancer agents. The inherent three-dimensionality of this scaffold allows for precise spatial orientation of substituents, leading to enhanced potency and selectivity.[1] Furthermore, the introduction of a spiro center can significantly improve critical physicochemical properties, such as solubility and metabolic stability, by increasing the fraction of sp³-hybridized carbons and disrupting planarity.[1]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, application, and proven potential of this compound derivatives in oncology.

Synthetic Strategies for Assembling the Azaspiro[4.5]decane Core

The construction of the azaspiro[4.5]decane skeleton can be achieved through various elegant synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

  • Domino and Cascade Cyclizations: Metal-catalyzed (e.g., Au(I)) or organo-catalyzed domino reactions are among the most common and efficient methods.[4] These cascades, such as a cyclization/semipinacol rearrangement of 1,6-enynes, can assemble the spirocyclic core with high diastereoselectivity in a single step.[4]

  • Multi-Component Reactions (MCRs): One-pot, multi-component reactions are particularly powerful for generating molecular diversity. A prominent example is the condensation of a cyclic ketone, an aromatic amine, and a thiol-containing acid (like mercaptoacetic acid) to form 1-thia-4-azaspiro[4.5]decan-3-ones.[2][5] This approach is highly efficient and allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.

  • Dearomative Annulation: More advanced techniques, such as the dearomative ipso-annulation of N-benzylacrylamides promoted by iron-catalyzed hydrogen atom transfer (HAT), provide access to complex azaspirocyclic frameworks under mild conditions.[4]

The following diagram illustrates the conceptual workflow for a multi-component reaction to generate a key azaspiro[4.5]decane intermediate.

MCR_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Core Scaffold Ketone Cyclic Ketone OnePot One-Pot Reaction (e.g., in Dry Benzene) Ketone->OnePot Amine Primary Amine Amine->OnePot Thiol Mercapto-acetic Acid Thiol->OnePot Spiro 1-Thia-4-azaspiro[4.5]decan-3-one OnePot->Spiro Three-component condensation Further_Mod Anticancer Agent Candidates Spiro->Further_Mod Derivatization

Caption: Multi-component reaction (MCR) workflow for azaspiro[4.5]decane synthesis.

Application Case Study: 1-Thia-4-azaspiro[4.5]decanes as Potent Antiproliferative Agents

Derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have demonstrated significant anticancer activity against a range of human cancer cell lines.[5][6] These compounds often act as dual inhibitors of key oncogenic signaling pathways, such as the EGFR and BRAFV600E pathways, which are critical drivers in many malignancies.[2]

Mechanism of Action: Dual Kinase Inhibition and Apoptosis Induction

Many synthesized azaspiro derivatives function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and the V600E mutant of BRAF kinase.[2] The spirocyclic core acts as a rigid anchor, positioning aromatic and heterocyclic substituents to make key interactions within the ATP-binding pockets of these kinases. This dual inhibition disrupts downstream signaling, leading to cell cycle arrest and the induction of apoptosis.

Flow cytometry analysis has confirmed that potent derivatives can arrest cancer cells in the G2/M phase of the cell cycle.[7] Furthermore, these compounds have been shown to trigger apoptosis, the programmed cell death pathway that is often dysregulated in cancer.[2] The apoptotic potential is evidenced by the modulation of key proteins like caspases (caspase-3, caspase-8), the pro-apoptotic protein Bax, and the anti-apoptotic protein Bcl-2.[2]

The logical flow from drug-target interaction to cellular effect is depicted below.

MOA_Pathway cluster_targets Molecular Targets cluster_effects Cellular Outcomes Spiro Azaspiro[4.5]decane Derivative EGFR EGFR Kinase Spiro->EGFR Inhibits BRAF BRAFV600E Kinase Spiro->BRAF Inhibits G2M G2/M Phase Arrest EGFR->G2M Apoptosis Apoptosis Induction EGFR->Apoptosis BRAF->G2M BRAF->Apoptosis CancerCell Cancer Cell Proliferation G2M->CancerCell Blocks Apoptosis->CancerCell Induces Death

Caption: Mechanism of action for azaspiro[4.5]decane-based kinase inhibitors.

Antiproliferative Activity Data

The antiproliferative effects of various synthesized 1-thia-4-azaspiro[4.5]decane derivatives have been quantified against several human cancer cell lines. The data consistently show dose-dependent activity, with several compounds exhibiting high potency.

Compound IDTarget Cancer Cell LineIC₅₀ (nM)Reference
Compound 7j A549 (Lung)170[7]
MDA-MB-231 (Breast)50[7]
HeLa (Cervical)70[7]
Compound 6b Panel of 4 Cancer Lines (GI₅₀)35[2]
EGFR Inhibition84[2]
BRAFV600E Inhibition108[2]
Compound 7b Panel of 4 Cancer Lines (GI₅₀)32[2]
EGFR Inhibition78[2]
BRAFV600E Inhibition96[2]
Compound 14 HCT-116 (Colorectal)Good Activity (IC₅₀: 92.2-120.1 nM range for active set)[5]
PC-3 (Prostate)Good Activity[5]
Compound 18 HCT-116 (Colorectal)Good Activity (IC₅₀: 92.2-120.1 nM range for active set)[5]
PC-3 (Prostate)Good Activity[5]

Note: GI₅₀ refers to the concentration causing 50% growth inhibition. The IC₅₀ range for compounds 14 and 18 reflects the general potency of the most active compounds in that study.

Detailed Experimental Protocol: Synthesis of a 4-(Aryl)-1-thia-4-azaspiro[4.5]decan-3-one

This protocol describes the one-pot, three-component synthesis of a representative 1-thia-4-azaspiro[4.5]decan-3-one, a core structure for many potent anticancer agents.[5]

4.1. Materials and Reagents

  • Cyclohexanone (or a substituted cyclohexanone, e.g., 4-methylcyclohexanone)

  • An appropriate aromatic amine (e.g., 4-fluoroaniline, 4-bromoaniline)

  • Mercaptoacetic acid (Thioglycolic acid)

  • Dry Benzene (or Toluene as a safer alternative)

  • Dean-Stark apparatus

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Hexane, Ethyl Acetate)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.

4.2. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Benzene is a known carcinogen; handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Toluene is a recommended substitute.

  • Mercaptoacetic acid has a strong, unpleasant odor and is corrosive. Handle in a fume hood.

4.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.

  • Charging the Flask: To the round-bottom flask, add a solution of the cyclic ketone (10 mmol, 1.0 eq.) and the aromatic amine (10 mmol, 1.0 eq.) in dry benzene (50 mL).

  • Initiation of Schiff Base Formation: Stir the mixture at room temperature for 15-20 minutes to facilitate the initial formation of the Schiff base intermediate.

  • Addition of Thiol: Add mercaptoacetic acid (11 mmol, 1.1 eq.) to the reaction mixture.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water generated during the condensation reactions will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Hexane:Ethyl Acetate 3:1).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted acid, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or a viscous oil. Purify the residue using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure 1-thia-4-azaspiro[4.5]decan-3-one derivative.

4.4. Characterization

  • ¹H and ¹³C NMR: Confirm the structure and purity of the final compound. Characteristic peaks for the thiazolidinone ring protons (CH₂) typically appear around δ 3.3-3.8 ppm in ¹H NMR.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

  • Infrared (IR) Spectroscopy: Identify key functional groups. A strong absorption band around 1670-1690 cm⁻¹ is characteristic of the thiazolidinone carbonyl (C=O) group.[5]

Conclusion and Future Outlook

The this compound scaffold and its analogues are exceptionally valuable building blocks in the design of novel anticancer therapeutics. Their inherent three-dimensional structure provides a rigid framework for optimizing interactions with complex biological targets, while also conferring favorable physicochemical properties. The synthetic accessibility, particularly through efficient multi-component reactions, allows for the rapid exploration of chemical space to refine structure-activity relationships.

The demonstrated success of these compounds as potent inhibitors of critical cancer pathways, such as EGFR and BRAF, underscores their therapeutic potential.[2] Future work in this area will likely focus on further optimizing potency and selectivity, exploring new biological targets, and advancing the most promising candidates into preclinical and clinical development. The strategic incorporation of the azaspiro[4.5]decane motif will undoubtedly continue to be a fruitful avenue in the ongoing search for more effective and safer cancer treatments.

References

Application Protocol: Synthesis of 1-thia-4-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-thia-4-azaspiro[4.5]decane moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its unique three-dimensional spirocyclic structure, which combines a piperidine ring and a thiazolidine ring sharing a single carbon atom, provides a rigid framework ideal for developing novel therapeutic agents.[2][3] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potential as anticancer and antiviral agents.[4][5][6][7]

This document provides a comprehensive, two-stage protocol for the synthesis of the parent compound, 1-thia-4-azaspiro[4.5]decane, and its subsequent conversion to the stable hydrochloride salt. The synthesis begins with a highly efficient, one-pot three-component reaction to form the thiazolidinone intermediate, which is then reduced to the target saturated heterocyclic system.

Overall Synthetic Scheme

The synthesis is accomplished in three primary stages:

  • Stage 1: One-pot condensation of cyclohexanone, a protected amine (benzylamine), and thioglycolic acid to form the N-benzyl protected thiazolidinone intermediate.

  • Stage 2: Reduction of the amide carbonyl group within the thiazolidinone ring using a powerful reducing agent.

  • Stage 3: Deprotection of the nitrogen atom and formation of the final hydrochloride salt for improved stability and handling.

G cluster_start Starting Materials Cyclohexanone Cyclohexanone Intermediate 4-Benzyl-1-thia-4-azaspiro[4.5]decan-3-one Cyclohexanone->Intermediate Stage 1: One-Pot Condensation (Toluene, Reflux) Benzylamine Benzylamine Benzylamine->Intermediate Stage 1: One-Pot Condensation (Toluene, Reflux) Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Intermediate Stage 1: One-Pot Condensation (Toluene, Reflux) Reduced_Intermediate 4-Benzyl-1-thia-4-azaspiro[4.5]decane Intermediate->Reduced_Intermediate Stage 2 (A): Reduction (e.g., LiAlH4) Final_Base 1-Thia-4-azaspiro[4.5]decane (Free Base) Reduced_Intermediate->Final_Base Stage 2 (B): N-Debenzylation (H2, Pd/C) Final_Salt 1-Thia-4-azaspiro[4.5]decane Hydrochloride Final_Base->Final_Salt Stage 3: Salt Formation (HCl)

Caption: Overall synthetic route to 1-thia-4-azaspiro[4.5]decane hydrochloride.

Mechanistic Insights

The cornerstone of this synthesis is the initial three-component reaction. This reaction proceeds through the formation of a Schiff base (imine) from the condensation of cyclohexanone and benzylamine. The removal of water, typically achieved by azeotropic distillation with a Dean-Stark trap, is crucial to drive this equilibrium-controlled reaction forward. The thiol group of thioglycolic acid then attacks the imine carbon, and subsequent intramolecular cyclization via nucleophilic attack by the nitrogen on the carboxylic acid carbonyl group yields the spiro-thiazolidinone intermediate.[8]

The choice of benzylamine as the amine component is strategic. The benzyl group serves as a robust protecting group that is stable to the initial reaction conditions but can be cleanly removed in a later step via catalytic hydrogenation, liberating the secondary amine of the target scaffold.

Experimental Protocol

Materials and Equipment
Reagents & SolventsEquipment
CyclohexanoneRound-bottom flasks (various sizes)
BenzylamineReflux condenser
Thioglycolic acid (Mercaptoacetic acid)Dean-Stark apparatus
Toluene, anhydrousMagnetic stirrer with heating mantle
Sodium bicarbonate (NaHCO₃)Separatory funnel
Magnesium sulfate (MgSO₄), anhydrousRotary evaporator
Lithium aluminum hydride (LiAlH₄)Inert atmosphere setup (Nitrogen/Argon)
Tetrahydrofuran (THF), anhydrousBuchner funnel and filter paper
Palladium on carbon (Pd/C, 10%)Hydrogenation apparatus
Methanol (MeOH)pH paper or meter
Diethyl ether (Et₂O), anhydrousStandard laboratory glassware
Hydrochloric acid (e.g., 2M in Et₂O)NMR tubes, IR sample holders

Safety Precautions:

  • Thioglycolic acid has a strong, unpleasant odor and is corrosive. Handle only in a well-ventilated fume hood.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. Handle under a strict inert atmosphere. Quench reactions carefully at low temperatures.

  • Toluene and other organic solvents are flammable. Perform reactions away from ignition sources.

  • Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the system is properly set up and purged.

Stage 1: Synthesis of 4-Benzyl-1-thia-4-azaspiro[4.5]decan-3-one
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add anhydrous toluene (100 mL).

  • Reagent Addition: Add cyclohexanone (0.1 mol, 9.81 g), followed by benzylamine (0.1 mol, 10.72 g).

  • Initial Reflux: Heat the mixture to reflux and allow it to stir for 2 hours, collecting the water generated in the Dean-Stark trap. This step ensures the formation of the intermediate Schiff base.

  • Cyclizing Agent Addition: After 2 hours, cool the reaction mixture slightly and add thioglycolic acid (0.1 mol, 9.21 g) dropwise.

    • Causality Note: Adding the thioglycolic acid after imine formation favors the desired reaction pathway and minimizes side reactions.

  • Main Reflux: Heat the mixture back to reflux and continue stirring for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted thioglycolic acid, and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate as a crystalline solid.

Stage 2: Reduction and Deprotection

Part A: Reduction of the Amide Carbonyl

  • Inert Setup: Assemble a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Reducing Agent: Carefully suspend lithium aluminum hydride (LiAlH₄) (0.12 mol, 4.5 g) in anhydrous tetrahydrofuran (THF) (150 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the purified 4-benzyl-1-thia-4-azaspiro[4.5]decan-3-one (0.05 mol, 13.07 g) from Stage 1 in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching (Caution!): Cool the reaction back down to 0 °C. Quench the reaction by the slow, sequential dropwise addition of water (4.5 mL), followed by 15% aqueous NaOH (4.5 mL), and finally more water (13.5 mL). This procedure (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter the white precipitate through a pad of Celite, washing the filter cake thoroughly with THF.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-benzyl-1-thia-4-azaspiro[4.5]decane.

Part B: N-Debenzylation

  • Hydrogenation Setup: Dissolve the crude product from Part A in methanol (150 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the substrate).

    • Causality Note: Pd/C is the catalyst of choice for cleaving the C-N bond of the benzyl group through the addition of hydrogen.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm or a balloon) and stir vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Filtration: Purge the reaction vessel with nitrogen. Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-thia-4-azaspiro[4.5]decane free base.

Stage 3: Formation of Hydrochloride Salt
  • Dissolution: Dissolve the crude free base from Stage 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue adding the HCl solution until no further precipitation is observed (check pH with moist pH paper on the vapor).

  • Final Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final 1-thia-4-azaspiro[4.5]decane hydrochloride.

Workflow Visualization

G cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Reduction & Deprotection cluster_stage3 Stage 3: Salt Formation s1_setup 1. Setup Reaction (Flask, Condenser, Dean-Stark) s1_reflux1 2. Add Reagents & Reflux (Imine Formation) s1_setup->s1_reflux1 s1_add_tga 3. Add Thioglycolic Acid s1_reflux1->s1_add_tga s1_reflux2 4. Reflux 8-10h (Cyclization) s1_add_tga->s1_reflux2 s1_workup 5. Aqueous Workup s1_reflux2->s1_workup s1_purify 6. Recrystallize s1_workup->s1_purify s1_char1 Characterization (Intermediate) s1_purify->s1_char1 s2_reduction 7. LiAlH4 Reduction s1_char1->s2_reduction s2_quench 8. Careful Quenching s2_reduction->s2_quench s2_debenzylation 9. Catalytic Hydrogenation (H2, Pd/C) s2_quench->s2_debenzylation s2_filter 10. Filter Catalyst s2_debenzylation->s2_filter s3_dissolve 11. Dissolve in Ether s2_filter->s3_dissolve s3_acidify 12. Add HCl/Ether s3_dissolve->s3_acidify s3_isolate 13. Filter & Dry Solid s3_acidify->s3_isolate s3_char2 Final Characterization (HCl Salt) s3_isolate->s3_char2

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

The following table summarizes the key analytical data expected for the intermediate and the final product.

CompoundAppearanceIR (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4-Benzyl-1-thia-4-azaspiro[4.5]decan-3-one White to pale yellow solid[4]~1680 (Amide C=O)[4], 2930 (Aliphatic C-H)7.2-7.4 (m, Ar-H), ~4.6 (s, N-CH₂-Ph), ~3.4 (s, S-CH₂-C=O), 1.4-1.8 (m, cyclohexyl H)~172 (C=O), 127-138 (Ar-C), ~74 (spiro-C), ~50 (N-CH₂-Ph), ~35 (S-CH₂), 24-40 (cyclohexyl C)
1-Thia-4-azaspiro[4.5]decane HCl White crystalline solid2400-2700 (broad, N-H⁺), 2935 (Aliphatic C-H), No C=O peak8-9 (broad s, N-H₂⁺), 3.0-3.5 (m, ring CH₂ adjacent to N and S), 1.5-1.9 (m, cyclohexyl H)~70 (spiro-C), ~45-55 (ring C adjacent to N and S), 23-38 (cyclohexyl C), No C=O peak

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Azaspiro[4.5]decane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome low yields and other experimental hurdles.

Introduction

The this compound core is a significant structural motif in medicinal chemistry, appearing in a number of biologically active compounds. Its synthesis, while conceptually straightforward, can be fraught with challenges leading to low yields. This guide will focus on the prevalent synthetic strategies and provide practical, experience-driven advice to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies have been developed for the construction of the this compound skeleton. The most common methodologies include metal-catalyzed or organo-catalyzed domino cyclization reactions.[1] Other notable methods involve dearomative ipso-annulation of N-benzylacrylamides and Au(I)-catalyzed cyclization/semipinacol rearrangement cascades.[1] A widely used and practical approach for laboratory-scale synthesis is the intramolecular reductive amination of a suitable amino-ketone precursor.

Q2: I am considering a reductive amination strategy. What are the typical starting materials?

A2: A common approach involves the reaction of a cyclohexanone derivative with an appropriate amino alcohol. For the synthesis of the parent this compound, this typically involves the reaction of a protected 4-aminocyclohexanone with a suitable ethanolamine derivative, or the intramolecular reductive amination of a precursor containing both the ketone and amine functionalities in the same molecule.

Q3: What are the key parameters to control for a successful reductive amination?

A3: Successful reductive amination hinges on the careful control of several parameters. These include the choice of reducing agent, reaction pH, solvent, and temperature. The selection of these parameters is crucial for minimizing side reactions and maximizing the yield of the desired spirocycle.[2][3]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety protocols should always be followed. When working with reducing agents such as sodium cyanoborohydride, it is important to be aware of the potential for the release of toxic hydrogen cyanide gas, especially under acidic conditions.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the intramolecular reductive amination pathway.

Problem 1: Very low or no formation of the desired this compound product.

This is a common issue that can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.

  • Cause A: Poor quality or degradation of starting materials.

    • Solution:

      • Verify Starting Material Purity: Ensure the purity of your ketone and amine precursors using techniques like NMR or GC-MS. Impurities can interfere with the reaction.

      • Fresh Reagents: Use freshly opened or properly stored reagents, especially the reducing agent, as their reactivity can diminish over time.

  • Cause B: Inefficient imine/iminium ion formation.

    • Solution:

      • pH Optimization: The formation of the imine intermediate is pH-dependent.[2] For many reductive aminations, a slightly acidic pH (around 5-6) is optimal to facilitate both the protonation of the carbonyl group and maintain the nucleophilicity of the amine. You can use a mild acid catalyst like acetic acid.

      • Reaction Monitoring: Monitor the formation of the imine intermediate by TLC or NMR before adding the reducing agent. This can be achieved by running the reaction of the ketone and amine without the reducing agent for a short period.

      • Water Removal: The formation of an imine from an amine and a ketone is a condensation reaction that produces water. In some cases, the presence of water can hinder the reaction. The use of molecular sieves can help to drive the equilibrium towards the imine.

  • Cause C: Ineffective reduction of the imine/iminium ion.

    • Solution:

      • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it is selective for the reduction of iminiums over ketones.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and effective reducing agent that can be used.[4]

      • Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents).

Troubleshooting Workflow for No Product Formation

G start Low/No Product check_sm Verify Starting Material Purity & Reagent Activity start->check_sm check_imine Optimize Imine Formation (pH, Water Removal) check_sm->check_imine If materials are pure check_reduction Evaluate Reducing Agent & Stoichiometry check_imine->check_reduction If imine formation is confirmed success Product Formation Observed check_reduction->success If reduction is successful G starting_materials Amino-ketone Precursor imine Intramolecular Imine/Iminium Ion starting_materials->imine Acid Catalyst reduced_ketone Reduced Ketone (Byproduct) starting_materials->reduced_ketone Non-selective Reducing Agent (e.g., NaBH4) dimer Dimerization/Polymerization (Byproduct) starting_materials->dimer High Concentration product This compound (Desired Product) imine->product Reducing Agent (e.g., NaBH3CN)

References

Technical Support Center: Purification of Polar 7-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 7-azaspiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable, yet often problematic, chemical scaffolds. The inherent polarity and basicity of the azaspiro[4.5]decane core, particularly when substituted with additional polar functional groups, demand specialized purification strategies beyond standard protocols.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It provides not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions and adapt these methods to your specific derivative.

Purification Strategy Decision Workflow

Before diving into specific issues, it's crucial to have a logical approach to selecting a purification method. The following workflow provides a decision-making framework based on the properties of your crude sample and the common challenges encountered.

Purification_Workflow cluster_rp Initial Attempt: Reversed-Phase start Start: Crude this compound Derivative check_sol Assess Solubility & Polarity (TLC, Analytical HPLC) start->check_sol is_polar Is the compound highly polar (Rf < 0.1 in 10% MeOH/DCM or poor retention on C18)? check_sol->is_polar np_chrom Normal-Phase (NP) Chromatography (Silica Gel, Non-Polar Mobile Phase) is_polar->np_chrom No advanced_methods Consider Advanced/Alternative Methods is_polar->advanced_methods Yes rp_hplc Standard Reversed-Phase (RP) HPLC (C18, Polar Mobile Phase) rp_ok Successful Purification? end Pure Compound rp_ok->end Yes rp_ok->advanced_methods No, poor resolution troubleshoot_rp Troubleshoot RP-HPLC: - Increase aqueous content - Adjust pH (add TFA/Formic Acid) - Use polar-embedded column np_tailing Observe Peak Tailing/Streaking? np_chrom->np_tailing np_tailing->rp_ok No troubleshoot_np Troubleshoot NP: - Add competing base (e.g., 1% TEA) - Use deactivated silica or alumina np_tailing->troubleshoot_np Yes troubleshoot_np->rp_ok hilic HILIC (Polar Stationary Phase, High Organic Mobile Phase) advanced_methods->hilic iex Ion-Exchange (IEX) (Separation by charge) advanced_methods->iex sfc Supercritical Fluid Chromatography (SFC) (CO2-based, 'Green' Method) advanced_methods->sfc salt_formation Acid-Base Salt Formation (Non-chromatographic) advanced_methods->salt_formation hilic->rp_ok iex->rp_ok sfc->rp_ok salt_formation->rp_ok

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides & FAQs

Section 1: Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography is often the first method attempted due to its versatility.[1][2] However, it frequently struggles with highly polar analytes, which have minimal interaction with the non-polar stationary phase (like C18) and elute too quickly for effective separation.[3]

Q1: My polar this compound derivative shows no retention on a C18 column and elutes in the void volume. What are my options?

A1: This is a classic problem for polar compounds. The hydrophobic stationary phase cannot adequately retain the hydrophilic analyte.[3] Here are several strategies to increase retention, ordered from simplest to most complex:

  • Increase Mobile Phase Polarity: Start by running a gradient that begins with a very high aqueous content (e.g., 95-100% water/buffer). If your compound is still not retained, you may need a specialized column that can handle 100% aqueous mobile phases without phase collapse.[4]

  • Adjust Mobile Phase pH: Since your compound is a basic amine, its ionization state is pH-dependent. At low pH (e.g., adding 0.1% formic acid or trifluoroacetic acid), the amine will be protonated (R₃NH⁺). This can increase polarity but may also improve interaction with residual silanols on the stationary phase, sometimes enhancing retention.[4] You must experiment to find the optimal pH for your specific molecule.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within the alkyl chains or at the terminus. This modification makes the stationary phase more compatible with polar analytes and highly aqueous mobile phases, improving retention and peak shape.

  • Consider Ion-Pairing Chromatography: If other methods fail, adding an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase can dramatically increase retention. The reagent's non-polar tail adsorbs to the stationary phase, while its charged head pairs with your protonated amine, effectively making the complex more hydrophobic and thus more retained.[2][4] Be aware that ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.

Section 2: Normal-Phase Chromatography (NPC)

Normal-phase chromatography uses a polar stationary phase (typically silica gel) and a non-polar mobile phase. For polar compounds, this can lead to very strong retention.[5] The main challenge with basic amines like azaspiro[4.5]decanes is their interaction with the acidic silanol groups (Si-OH) on the silica surface.

Q2: I'm purifying my compound with flash chromatography on silica gel, but I'm seeing severe peak tailing and, in some cases, losing my compound on the column. What is happening?

A2: This is a common and predictable issue. The basic nitrogen atom in your spiro-piperidine scaffold is interacting strongly with the acidic silanol groups on the silica surface.[6][7] This strong, non-specific binding leads to a slow, continuous elution (tailing) and can even cause irreversible adsorption or degradation of your compound on the column.[6]

Solution: Deactivate the Silica Gel

The most effective solution is to add a small amount of a competing base to your mobile phase. This base will "cap" the acidic silanol sites, preventing your compound of interest from binding too strongly.

Protocol: Silica Gel Deactivation

  • Prepare the Eluent: Choose your primary eluent system (e.g., Dichloromethane/Methanol).

  • Add Competing Base: To this eluent, add 0.5-2% of triethylamine (TEA) or ammonium hydroxide. A common starting point is 1% TEA.[7][8]

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 5 column volumes of the base-containing eluent. This ensures all acidic sites are neutralized.

  • Load and Run: Dissolve your crude sample and load it onto the column. Run the chromatography as usual with the base-containing eluent. You should observe a significant improvement in peak shape and recovery.

Q3: Even with a competing base, my compound is still too polar and won't move from the baseline (Rf = 0). What solvent systems can I use?

A3: When standard solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Methanol fail, you need to use a more aggressive, polar mobile phase.

  • Ammonia-Methanol Systems: A highly effective system for very polar basic compounds involves a mixture of Dichloromethane (DCM) and a stock solution of ammonium hydroxide in methanol.[6]

    • Preparation: Create a stock solution of 5-10% ammonium hydroxide in methanol.

    • Elution: Use 5-20% of this stock solution in DCM as your mobile phase. For example, a mobile phase of DCM:MeOH:NH₄OH at a ratio of 89:10:1 can be very effective.

Section 3: Advanced & Alternative Chromatographic Techniques

When both standard reversed-phase and normal-phase methods fail to provide adequate separation, more specialized techniques are required.

Q4: I've heard HILIC is good for polar compounds. How does it work and where do I start?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying polar compounds that are poorly retained in RPC.[9][10] It essentially operates as a form of aqueous normal-phase chromatography.[11][12]

  • Mechanism: In HILIC, a polar stationary phase (like bare silica, diol, or an amino-propyl column) is used.[13] The mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer.[12] The water forms a layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of water in the mobile phase.[13]

  • Key Advantages:

    • Excellent retention for highly polar compounds.[9]

    • Volatile mobile phases are LC-MS friendly and can lead to enhanced MS sensitivity.[12]

    • Fractions are easier to evaporate due to the high organic content.[11]

Table 1: HILIC Starting Conditions for this compound Derivatives

ParameterRecommended Starting ConditionRationale & Comments
Stationary Phase Bare Silica, Amide, or DiolSilica is a good starting point.[12] Amide and Diol phases can offer different selectivity and are generally less acidic.[13]
Mobile Phase A AcetonitrileThe weak, non-polar solvent in the HILIC system.[9]
Mobile Phase B Water with 10 mM Ammonium Formate or 0.1% Formic AcidThe strong, polar solvent. The buffer is crucial for controlling pH and ensuring reproducible retention.[10]
Gradient 95% A -> 60% A over 15-20 minutesStart with high organic content to ensure retention and gradually increase water content to elute the compound.[12]
Sample Diluent 90:10 Acetonitrile:WaterThe sample must be dissolved in a solvent similar to the starting mobile phase to ensure good peak shape. Dissolving in pure water can cause peak distortion.[11]

Q5: What is Supercritical Fluid Chromatography (SFC) and is it suitable for my compounds?

A5: SFC is a powerful purification technique that uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent like methanol.[14][15] It is considered a form of normal-phase chromatography and offers several advantages:

  • Speed: The low viscosity of the mobile phase allows for very fast separations.[14][16]

  • Green Chemistry: It significantly reduces the consumption of organic solvents.[16][17]

  • Versatility: By adding small amounts of additives (e.g., amines for basic compounds), SFC can effectively purify a wide range of polar molecules.[17][18]

  • Orthogonal Selectivity: It often provides different separation patterns compared to HPLC, which can be useful for resolving difficult impurities.[17]

SFC is an excellent choice for high-throughput purification in a drug discovery setting and is highly effective for polar amines.[14]

Section 4: Non-Chromatographic Purification

Q6: My crude material is very impure. Can I perform a bulk clean-up before attempting chromatography?

A6: Absolutely. A classic and highly effective technique for purifying amines is through acid-base extraction, which relies on reversible salt formation.[19] This can be an excellent first step to remove non-basic impurities.

Mechanism: The basic amine is soluble in organic solvents. By adding an acid, the amine is protonated to form an ammonium salt, which is soluble in water.[20] Non-basic organic impurities will remain in the organic layer and can be washed away. Subsequently, neutralizing the aqueous layer with a base will regenerate the free amine, which can then be extracted back into an organic solvent.[19]

Protocol: Purification via Salt Formation

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidification: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). The protonated amine salt will move to the aqueous layer. Repeat the acid wash 2-3 times.

  • Separate Layers: Combine the acidic aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Wash Aqueous Layer: Wash the combined aqueous layer with fresh organic solvent one more time to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 5 M NaOH) until the solution is strongly basic (pH > 12). The amine will precipitate or form an oil.

  • Back-Extraction: Extract the free amine back into a fresh organic solvent (e.g., Dichloromethane) 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

A more recent development uses trichloroacetic acid (TCA) to precipitate the amine salt, which can then be isolated by filtration.[21][22] Gentle heating of the salt liberates the free amine along with volatile byproducts (CO₂ and chloroform), simplifying the workup.[21][22]

References

Technical Support Center: Managing Byproduct Formation in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and deepen their understanding of these powerful synthetic transformations. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you navigate the complexities of spirocycle synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.

Q1: My spirocyclization reaction is resulting in a low yield of the desired product. What are the common culprits and how can I address them?

A1: Low yields in spirocyclization reactions can stem from several factors, ranging from catalyst inefficiency to product decomposition. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Inefficient Catalysis or Catalyst Inhibition: The catalyst may not be active enough, or impurities in the starting materials could be inhibiting it.[1]

    • Solution: Screen a variety of catalysts and ligands. For instance, in metal-catalyzed reactions, the choice of metal (e.g., Pd, Ni, Au, Ag) and ligand can dramatically alter reactivity and yield.[2][3][4] In a nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands were shown to significantly impact yield.[5]

  • Poor Quality of Starting Materials: Impurities can engage in side reactions or poison the catalyst.[1]

    • Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography before initiating the reaction.[1] Always verify the integrity of reagents, as some may need to be purified immediately before use.[6]

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[1]

    • Solution: Monitor the reaction progress over time by analyzing crude samples (e.g., via TLC or crude NMR) to track both product formation and the appearance of new spots that could indicate decomposition.[1][6] If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions, lower temperatures) or shortening the reaction time.[7]

  • Unfavorable Reaction Kinetics or Thermodynamics: The reaction conditions (temperature, concentration, solvent) may not be optimal for the desired transformation.

    • Solution: Systematically optimize reaction parameters. Lowering the temperature can sometimes enhance selectivity and prevent byproduct formation, even if it slows the reaction rate.[8] The choice of solvent is also critical as it can influence the transition state of the cyclization.[1][9][10]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity monitor_rxn Monitor Reaction Profile (TLC, NMR @ time points) start->monitor_rxn impure Impurity Detected? check_purity->impure decomposition Product Decomposition Observed? monitor_rxn->decomposition purify Purify Starting Materials (Column, Recrystallization) impure->purify Yes impure->decomposition No purify->start Retry Reaction modify_workup Modify Workup (Milder pH, Temp) decomposition->modify_workup Yes shorten_time Shorten Reaction Time decomposition->shorten_time Yes optimize_cond Optimize Reaction Conditions (Solvent, Temp, Catalyst) decomposition->optimize_cond No solution Improved Yield modify_workup->solution shorten_time->solution catalyst_screen Screen Catalysts & Ligands optimize_cond->catalyst_screen solvent_screen Screen Solvents optimize_cond->solvent_screen temp_screen Vary Temperature optimize_cond->temp_screen catalyst_screen->solution solvent_screen->solution temp_screen->solution

Caption: A flowchart for systematically troubleshooting low-yield spirocyclization reactions.

Q2: I am observing poor stereoselectivity (diastereo- or enantioselectivity) in my reaction. How can I control the stereochemical outcome?

A2: Achieving high stereoselectivity is a frequent challenge in spirocycle synthesis, as the formation of the spirocenter often creates at least one new stereocenter.[11] The spatial arrangement is influenced by a delicate balance of steric and electronic factors.[12]

Key Factors Influencing Stereoselectivity:

  • Catalyst/Ligand System: This is often the most powerful tool for inducing stereoselectivity. Chiral catalysts, ligands, or organocatalysts create a chiral environment that favors the formation of one stereoisomer over others.[8][13]

    • Expert Insight: In a nickel-catalyzed spirocyclization, the enantiomeric excess (ee) was highly dependent on the choice of the Mandyphos ligand, with values ranging from 69% to 83% ee under similar conditions.[5] This highlights the profound impact of the ligand's steric and electronic properties on the enantiodetermining step.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the energy of the transition states leading to different stereoisomers.[1][14]

    • Causality: A more polar solvent may stabilize a more polar transition state, potentially favoring the formation of a different diastereomer.[9][13] For example, increasing solvent polarity can favor the trans-diastereomer in certain spiro-β-lactam formations.[13]

  • Reaction Temperature: Lowering the reaction temperature often increases selectivity.[8]

    • Causality: According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures. This generally favors the thermodynamically more stable product.[8]

  • Substrate Control: The inherent steric and electronic properties of the starting material can direct the stereochemical course of the reaction.[8][15] Bulky substituents on the substrate can block one face of the molecule, forcing the cyclization to occur from the less hindered side.

Protocol for Optimizing Diastereoselectivity

Objective: To systematically screen parameters to improve the diastereomeric ratio (d.r.) of a spirocyclization reaction.

Step 1: Temperature Screening

  • Set up three identical reactions using your current standard conditions.

  • Run the reactions at three different temperatures: Room Temperature (e.g., 20 °C), 0 °C, and -20 °C.

  • After a set time, quench the reactions and analyze the crude d.r. by ¹H NMR or HPLC.

  • Rationale: This establishes a baseline and determines if lower temperatures are beneficial.[8]

Step 2: Solvent Screening

  • Using the optimal temperature from Step 1, set up a series of reactions in different solvents.

  • Choose solvents with a range of polarities (e.g., Toluene (non-polar), Dichloromethane (polar aprotic), Acetonitrile (polar aprotic), Methanol (polar protic)).

  • Analyze the crude d.r. for each reaction.

  • Rationale: Solvent polarity can stabilize different transition states, directly impacting the stereochemical outcome.[1][14]

Step 3: Catalyst/Ligand Screening (if applicable)

  • Using the best conditions from the previous steps, screen a small library of related catalysts or ligands.

  • If using a chiral ligand, screen variants with different steric bulk or electronic properties.

  • Analyze the d.r. and/or enantiomeric excess (ee) by appropriate methods (NMR with a chiral shift reagent or chiral HPLC/SFC).

  • Rationale: The catalyst is at the heart of the transformation, and subtle changes can lead to large differences in selectivity.[2][5]

Decision Tree for Optimizing Stereoselectivity

Caption: A decision tree for systematically improving the diastereoselectivity of a spirocyclization.

Q3: My reaction is forming a regioisomeric byproduct instead of the desired spirocycle. How can I improve regioselectivity?

A3: Regioselectivity issues arise when a substrate has multiple reactive sites that can participate in the cyclization. Controlling where the ring closes is key to avoiding undesired isomers.

Strategies to Control Regioselectivity:

  • Ligand Control: In metal-catalyzed reactions, the choice of ligand can exert significant steric or electronic influence, directing the catalyst to a specific site on the substrate.[16] For example, in the copper-catalyzed monoborylation of spirocyclobutenes, the regioselectivity was completely controlled by using xantphos as the ligand.[16]

  • Directing Groups: Installing a directing group on the substrate can position the catalyst or reagent favorably for cyclization at the desired position. While this requires additional synthetic steps, it can be a highly effective strategy.

  • Tuning Nucleophilicity/Electrophilicity: Modifying the electronic properties of the competing reactive sites can favor one over the other. For instance, in the ring-opening of spiro-epoxyoxindoles, tuning the nucleophilicity of the incoming indole derivative allowed for selective coupling at different positions of the spirocycle.[17]

  • Reaction Mechanism Control: Different catalysts can promote entirely different mechanistic pathways, leading to different products from the same starting material. A notable example involves the use of indolyl ynones, where switching the catalyst from Ag(I) to Au(I) or a Ag(I)/Al(III) system selectively produced spirocycles, carbazoles, or quinolines, respectively.[2][3][4]

Table: Catalyst-Driven Divergent Synthesis

This table illustrates how catalyst choice can dictate the reaction pathway and final product scaffold from a common starting material.[2][3]

Starting MaterialCatalyst SystemProduct ScaffoldMechanism
Indolyl YnoneAgOTfSpirocyclic IndolenineDearomatizing Spirocyclization
Indolyl YnonePh₃PAuNTf₂CarbazoleSpirocyclization followed by 1,2-migration
Indolyl YnoneAgOTf then AlCl₃QuinolineSpirocyclization, enolate formation, fragmentation

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of a spirocyclization reaction?

A: While there are many types of spirocyclization, a common mechanistic theme involves an intramolecular nucleophilic attack or cycloaddition where one of the reacting centers is part of a ring. For example, in a palladium-catalyzed spirocyclization of acrylamides, the mechanism proceeds through several key steps: oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion.[18] Understanding the specific mechanism for your reaction is critical for troubleshooting, as each step presents an opportunity for side reactions or failure.[18]

Generalized Mechanistic Pathway (Metal-Catalyzed) dot

Mechanism_Pathway

References

Technical Support Center: Optimization of Catalyst Loading in Metal-Catalyzed 7-Azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the metal-catalyzed synthesis of this important scaffold. The this compound core is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents, making its efficient synthesis a critical aspect of modern drug discovery.[1][2] This resource aims to deliver expert insights and practical solutions to common challenges encountered during its synthesis, with a particular focus on the critical parameter of catalyst loading optimization.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the metal-catalyzed synthesis of this compound. Each problem is presented with potential causes and a step-by-step guide to resolution.

Problem 1: Low to No Product Yield

Symptoms: Analysis of the crude reaction mixture by techniques such as TLC, LC-MS, or NMR shows minimal or no formation of the desired this compound product.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivity or Decomposition:

    • Cause: The metal catalyst, often a palladium or gold complex, may be inactive or may have decomposed under the reaction conditions. The appearance of palladium black is a strong indicator of catalyst decomposition.[3]

    • Troubleshooting Workflow:

      • Verify Catalyst Quality: Ensure the catalyst and any supporting ligands are from a reliable source and have been stored under appropriate inert conditions.

      • Optimize Catalyst/Ligand Ratio: For phosphine ligands, an excess of the ligand relative to the palladium source can prevent catalyst deactivation, as amines themselves can act as ligands.[4]

      • Use Pre-catalysts: Employ modern pre-catalysts, which are often more stable and lead to cleaner generation of the active catalytic species.[4]

      • Strictly Anaerobic Conditions: Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to catalyst oxidation and deactivation.

  • Sub-optimal Reaction Conditions:

    • Cause: The chosen temperature, solvent, or base may not be suitable for the specific substrates and catalyst system.

    • Troubleshooting Workflow:

      • Temperature Screening: Systematically screen a range of temperatures. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5]

      • Solvent Selection: The solvent must dissolve all reaction components and be anhydrous.[5] Common solvents for such reactions include toluene, dioxane, and THF.[6][7]

      • Base Compatibility: The choice of base is critical and can be substrate-dependent. Screen a variety of bases (e.g., NaOtBu, K2CO3, Cs2CO3) to find the optimal one for your system.

  • Poor Quality of Reagents or Solvents:

    • Cause: Impurities in starting materials, solvents, or the presence of water can poison the catalyst.[3][4]

    • Troubleshooting Workflow:

      • Reagent Purity: Assess the purity of your starting materials and purify them if necessary. Trace impurities in amines are particularly problematic.[4]

      • Solvent Purity: Use anhydrous, degassed solvents to minimize catalyst deactivation.

Problem 2: Formation of Significant Side Products

Symptoms: The reaction mixture contains a complex mixture of products, with one or more significant side products being observed alongside the desired this compound.

Potential Causes & Troubleshooting Steps:

  • Homocoupling of Starting Materials:

    • Cause: Dimerization of the starting aryl halide or the amine coupling partner can occur, especially at higher temperatures.[5]

    • Troubleshooting Workflow:

      • Lower Reaction Temperature: Screen for a more active catalyst/ligand system that can promote the desired reaction at a lower temperature.[5]

  • Hydrodehalogenation:

    • Cause: The halide on the aryl starting material is replaced by a hydrogen atom.

    • Troubleshooting Workflow:

      • Ligand Choice: Employ bulky electron-rich ligands that favor reductive elimination of the desired product over side reactions.[5]

      • Anaerobic Conditions: Ensure strictly anaerobic conditions are maintained throughout the reaction.[5]

  • Competing Cyclization Pathways:

    • Cause: The substrate may have multiple reactive sites that can lead to the formation of undesired cyclic products.

    • Troubleshooting Workflow:

      • Protecting Group Strategy: If applicable, consider using protecting groups to block alternative reactive sites on your substrates.

      • Catalyst/Ligand Tuning: Different metal catalysts and ligands can exhibit different selectivities. Screening a variety of catalyst systems may favor the desired cyclization pathway.

Problem 3: Inconsistent Reaction Performance and Reproducibility Issues

Symptoms: The reaction yield and purity vary significantly between batches, even when seemingly identical conditions are used.

Potential Causes & Troubleshooting Steps:

  • Trace Impurities:

    • Cause: Inconsistent levels of trace impurities in reagents or solvents can lead to variable catalyst performance.[4]

    • Troubleshooting Workflow:

      • Standardize Reagent Sources: Use reagents from the same batch and supplier for a series of experiments.

      • Purify Reagents: If possible, purify all starting materials and solvents before use.

  • Atmospheric Contamination:

    • Cause: Minor variations in the inertness of the reaction atmosphere can significantly impact catalyst stability.

    • Troubleshooting Workflow:

      • Standardize Inerting Procedure: Implement a consistent and rigorous procedure for degassing solvents and inerting the reaction vessel.

  • Catalyst Handling and Preparation:

    • Cause: Inconsistent handling of the catalyst, especially if it is air-sensitive, can lead to variations in its activity.

    • Troubleshooting Workflow:

      • Glovebox Use: Handle air-sensitive catalysts and ligands in a glovebox.

      • Pre-catalyst Solutions: Prepare stock solutions of the catalyst and ligand in a degassed solvent to ensure accurate and consistent dispensing.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common metal catalysts used for the synthesis of 7-Azaspiro[4.5]decanes?

A1: Palladium and gold catalysts are among the most frequently employed for the synthesis of spirocyclic compounds, including 7-azaspiro[4.5]decanes.[8] Palladium catalysts are particularly effective for cross-coupling reactions that can be adapted for spirocycle formation, such as intramolecular Buchwald-Hartwig amination.[4][6][7] Gold catalysts have shown utility in cyclization/rearrangement cascade reactions to construct the spiro[4.5]decane skeleton.[8] Rhodium catalysts have also been explored, particularly in asymmetric synthesis.[9]

Q2: How does the choice of ligand impact the reaction?

A2: The ligand plays a pivotal role in metal-catalyzed reactions by influencing the catalyst's stability, activity, and selectivity.[10] In the context of this compound synthesis:

  • Stability: Ligands, especially bulky phosphine ligands in palladium catalysis, stabilize the metal center and prevent decomposition.[4]

  • Activity: The electronic properties of the ligand can modulate the reactivity of the metal center, influencing the rates of key steps in the catalytic cycle like oxidative addition and reductive elimination.

  • Selectivity: Chiral ligands are crucial for achieving enantioselectivity in asymmetric syntheses of spirocycles.[11][12] The steric bulk of the ligand can also direct the regioselectivity of the reaction, favoring the formation of the desired spirocyclic product over other isomers or side products.[5]

Q3: What is a typical starting point for catalyst loading, and how should I approach its optimization?

A3: A common starting point for catalyst loading in academic settings is often in the range of 1-5 mol%. For industrial applications, minimizing catalyst loading is crucial, and values can be significantly lower.[13][14] The optimization process should be systematic:

  • Initial Screening: Start with a relatively high catalyst loading (e.g., 5 mol%) to ensure the reaction proceeds and to establish a baseline yield.

  • Stepwise Reduction: Gradually decrease the catalyst loading in a stepwise manner (e.g., to 2.5 mol%, 1 mol%, 0.5 mol%, etc.), while carefully monitoring the reaction progress (conversion and yield) at each step.[13]

  • Reaction Time and Temperature Adjustments: As the catalyst loading is reduced, it may be necessary to increase the reaction time or temperature to achieve full conversion.[13][14]

  • Identify the Optimal Point: The optimal catalyst loading is the lowest amount that provides a good yield in a reasonable timeframe without significant side product formation.

Q4: Can I reuse my catalyst?

A4: In some cases, catalyst regeneration and reuse are possible, although it can be a complex process. For palladium catalysts that have decomposed to palladium black, regeneration involves re-solubilizing the metal and converting it back to an active catalytic species.[3] For homogeneous catalysts, recovery from the reaction mixture can be challenging. The feasibility of catalyst recycling is highly dependent on the specific catalyst system and the reaction conditions.

Q5: What are the key safety precautions to consider during these reactions?

A5:

  • Inert Atmosphere: Many metal catalysts and reagents are air and moisture sensitive. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Hazards: Organic solvents like toluene and dioxane are flammable and have associated health risks. Handle them in a well-ventilated fume hood.

  • Reagent Toxicity: Some reagents, such as certain bases and metal precursors, can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pressure Build-up: Never run reactions in a completely sealed system, as pressure can build up, especially with heating.[4]

III. Experimental Protocol: Catalyst Loading Optimization

This protocol provides a general framework for optimizing the catalyst loading for a metal-catalyzed synthesis of a this compound derivative.

Objective: To determine the minimum catalyst loading required to achieve a high yield of the desired product in a reasonable reaction time.

Materials:

  • Aryl halide precursor

  • Amine precursor

  • Metal pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Reaction vials with stir bars

  • Inert atmosphere setup (e.g., glovebox or Schlenk line)

  • Analytical instruments (TLC, LC-MS, NMR)

Procedure:

  • Stock Solution Preparation:

    • In a glovebox, prepare stock solutions of the metal pre-catalyst and ligand in the chosen anhydrous, degassed solvent. This ensures accurate dispensing of small quantities.[5]

  • Reaction Setup:

    • Arrange a series of reaction vials, each containing a stir bar.

    • To each vial, add the aryl halide precursor, the amine precursor, and the base.

    • Add the appropriate volume of the catalyst and ligand stock solutions to each vial to achieve the desired catalyst loading (e.g., 5 mol%, 2.5 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

    • Add the solvent to bring the reaction to the desired concentration.

    • Seal the vials and remove them from the glovebox.

  • Reaction Execution and Monitoring:

    • Place the vials in a heating block set to the desired temperature.

    • Monitor the progress of each reaction over time by taking small aliquots and analyzing them by TLC or LC-MS.

  • Data Analysis:

    • Once the reactions have reached completion or a set time point, quench the reactions and work them up.

    • Determine the yield of the desired this compound product for each catalyst loading.

    • Analyze the purity of the product and identify any major side products.

Data Presentation:

Summarize the results in a table for easy comparison.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
15.06>9995
22.512>9993
31.024>9992
40.5248580
50.1242018

IV. Visualizations

Catalytic Cycle for Palladium-Catalyzed Amination

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Product Product Reductive Elimination->Product Product->Pd(0)L_n Regeneration Ar-X Ar-X Ar-X->Oxidative Addition R2NH R2NH R2NH->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation

Caption: A simplified catalytic cycle for palladium-catalyzed C-N bond formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst Activity & Stability start->check_catalyst check_conditions Screen Reaction Conditions check_catalyst->check_conditions Active use_precatalyst Use Fresh Catalyst/Pre-catalyst check_catalyst->use_precatalyst Inactive optimize_ligand Optimize Ligand/Metal Ratio check_catalyst->optimize_ligand Decomposition anaerobic Ensure Anaerobic Conditions check_catalyst->anaerobic Decomposition check_reagents Verify Reagent Purity check_conditions->check_reagents Optimized screen_temp Screen Temperature check_conditions->screen_temp Sub-optimal screen_solvent Screen Solvents check_conditions->screen_solvent Sub-optimal screen_base Screen Bases check_conditions->screen_base Sub-optimal purify_reagents Purify Starting Materials & Solvents check_reagents->purify_reagents Impure success Improved Yield check_reagents->success Pure use_precatalyst->success optimize_ligand->success anaerobic->success screen_temp->success screen_solvent->success screen_base->success purify_reagents->success

Caption: A decision tree for troubleshooting low reaction yields.

V. References

  • Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. 3

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. 4

  • PMC, NIH. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. 10

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. 5

  • ResearchGate. Selected strategies for the construction of 7‐azaspiro[4.5]decanes. 8

  • ResearchGate. Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. 15

  • NIH. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. 16

  • ResearchGate. Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. 11

  • ResearchGate. Optimization of Catalyst Loading and Scale. 13

  • ACS Publications. Synthesis and Application of Chiral Spiro Cp Ligands in Rhodium-Catalyzed Asymmetric Oxidative Coupling of Biaryl Compounds with Alkenes. 9

  • ResearchGate. Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. 17

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. 6

  • ResearchGate. Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid. 14

  • ResearchGate. Condition Optimization for Spirocyclization. 18

  • ACS Publications. Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. 19

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. 7

  • HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. 1

  • ResearchGate. Design and Synthesis of Chiral Spiro Ligands. 12

  • ResearchGate. Optimization for enantioselective synthesis. 20

  • ResearchGate. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. 21

  • PMC, NIH. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. 2

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. 22

  • MDPI. Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. 23

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. 24

  • Merck Millipore. 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7. 25

References

Technical Support Center: Enhancing the Stability of 7-Azaspiro[4.5]decane-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability challenges of 7-Azaspiro[4.5]decane-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating stability issues encountered during experimental work. Our approach is rooted in explaining the causality behind experimental choices to empower you with a robust understanding of how to ensure the integrity of your molecules.

Introduction: The Stability Landscape of this compound Derivatives

The this compound scaffold is a valuable structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. However, the inherent reactivity of the secondary amine within this spirocyclic system presents a unique set of stability challenges. Understanding and proactively addressing these potential degradation pathways are critical for successful drug development, from early discovery to formulation. This guide will walk you through the most common stability-related questions and issues, providing both theoretical understanding and practical, actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound-based compounds.

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Based on the chemical structure, which features a secondary amine within a piperidine ring, the most probable degradation pathways include:

  • Oxidation: The nitrogen atom in the 7-aza position is susceptible to oxidation, which can lead to the formation of N-oxides. This is a common degradation pathway for secondary and tertiary amines and can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in excipients.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photo-oxidative processes or other rearrangements. Saturated N-heterocycles can undergo photo-induced degradation, although the specific pathways are highly dependent on the substitution pattern and the presence of chromophores.

  • Hydrolysis: While the core spirocyclic alkane structure is generally stable to hydrolysis, substituents on the ring system may be susceptible. For instance, if the compound contains ester or amide functionalities, these are prone to hydrolysis under acidic or basic conditions.

  • Ring Opening: Although less common under typical storage conditions, highly strained spirocyclic systems can be susceptible to ring-opening reactions, especially under harsh acidic or basic conditions or in the presence of certain reagents. However, the this compound system is not considered highly strained.

  • Interaction with Excipients: In formulation development, interactions with excipients can be a significant source of degradation. For example, the secondary amine can participate in the Maillard reaction with reducing sugars (e.g., lactose), leading to the formation of colored degradants.

Q2: How do pH and temperature affect the stability of these compounds?

A2: Both pH and temperature play a crucial role in the stability of amine-containing compounds.

  • pH: The stability of this compound derivatives is often pH-dependent. In acidic solutions, the secondary amine will be protonated, which generally protects it from oxidation. However, acidic conditions can promote hydrolysis of susceptible functional groups elsewhere in the molecule. In neutral to basic conditions, the free amine is more available and therefore more susceptible to oxidation.

  • Temperature: Elevated temperatures accelerate the rates of most chemical degradation reactions, including oxidation and hydrolysis, following the principles of Arrhenius kinetics. Therefore, it is crucial to establish appropriate storage and handling temperatures to ensure long-term stability.

Q3: What is a "stability-indicating method," and why is it essential?

A3: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. For this compound compounds, this typically involves a high-performance liquid chromatography (HPLC) method that can separate the intact parent compound from all potential degradation products, process impurities, and excipients. It is crucial because it allows for the accurate measurement of the active pharmaceutical ingredient (API) and provides a complete picture of the degradation profile, which is a regulatory requirement and essential for ensuring product quality and safety.

Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides a structured approach to troubleshooting common stability-related problems encountered during the development of this compound-based compounds.

Issue 1: Unexpected Peaks in HPLC Chromatogram of a Stability Sample

Potential Cause Troubleshooting Steps & Rationale
Degradation of the API 1. Compare to a Control: Analyze a reference standard of your compound stored under ideal conditions (e.g., -20°C, protected from light and moisture). The absence of the new peaks in the control confirms they are related to the stability study conditions. 2. Perform Forced Degradation Studies: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This helps in tentatively identifying the degradation pathway and confirming if the unexpected peaks correspond to known degradants. 3. Utilize LC-MS/MS: Use liquid chromatography-mass spectrometry to determine the molecular weights of the unknown peaks. Fragmentation patterns from MS/MS can provide structural information to help elucidate the identity of the degradants.
Excipient Degradation or Interaction 1. Analyze Placebo Formulation: If working with a formulation, analyze a placebo (containing all excipients but no API) that has been subjected to the same stability conditions. New peaks appearing in the placebo chromatogram are from excipient degradation. 2. Conduct Drug-Excipient Compatibility Studies: Prepare binary mixtures of the API with each excipient and store them under accelerated conditions. Analyze these mixtures by HPLC to identify specific incompatibilities. The secondary amine of the this compound core is particularly susceptible to reaction with reducing sugars (Maillard reaction) and aldehydes present as impurities in some excipients.
Contamination 1. Review Sample Handling and Preparation: Ensure that all glassware is scrupulously clean and that solvents are of high purity and free from contaminants. 2. Check for Leaching from Container Closure: In long-term stability studies, compounds can leach from the container or closure system. Analyze a blank solvent stored in the same container to check for leachables.

Issue 2: Loss of Potency (Decrease in Main Peak Area) with No Obvious Degradation Peaks

Potential Cause Troubleshooting Steps & Rationale
Formation of Non-UV Active Degradants 1. Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector to check for non-UV active compounds. 2. Mass Balance Analysis: If possible, perform a mass balance study to account for the total amount of drug and its degradants. A significant loss of mass could indicate the formation of volatile or non-eluting products.
Precipitation of the API 1. Visual Inspection: Carefully inspect the stability samples for any signs of precipitation or cloudiness. 2. Solubility Assessment: Re-evaluate the solubility of your compound in the stability medium. Changes in pH or temperature during storage could have caused the API to fall out of solution.
Adsorption to Container Surfaces 1. Test Different Container Materials: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic). Perform a study with different container materials to see if the loss of potency is mitigated. 2. Recovery Study: Prepare a solution of known concentration in the stability container, and after a short period, transfer it to a new container and re-assay. A low recovery would indicate adsorption.

Issue 3: Discoloration of the Sample (Solid or Solution)

Potential Cause Troubleshooting Steps & Rationale
Oxidative Degradation 1. Protect from Oxygen: Store samples under an inert atmosphere (e.g., nitrogen or argon). For solutions, sparging the solvent with an inert gas before dissolution can help. 2. Add Antioxidants: For liquid formulations, consider the addition of antioxidants. Water-soluble antioxidants like ascorbic acid or oil-soluble antioxidants like butylated hydroxytoluene (BHT) can be effective. The choice of antioxidant should be based on the formulation type and compatibility studies.
Maillard Reaction 1. Avoid Reducing Sugars: If your formulation contains a reducing sugar like lactose, consider replacing it with a non-reducing sugar such as sucrose or mannitol. 2. Control Moisture Content: The Maillard reaction is highly dependent on the presence of moisture. Maintaining a low moisture content in the formulation can significantly slow down this reaction.
Photodegradation 1. Protect from Light: Store samples in amber vials or other light-protecting containers. Conduct photostability studies according to ICH Q1B guidelines to assess the light sensitivity of your compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating HPLC method. The conditions should be adjusted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60 °C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid API in an oven at 70 °C for 48 hours.

    • Dissolve the stressed solid to prepare a solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the API (and the solid API) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be stored in the dark under the same conditions.

    • Prepare solutions of the stressed samples for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method with a photodiode array (PDA) detector to assess peak purity and identify new peaks.

Protocol 2: Drug-Excipient Compatibility Study
  • Preparation of Binary Mixtures: Prepare intimate binary mixtures of the API and each excipient (e.g., in a 1:1 or 1:5 ratio by weight).

  • Moisture Addition: To accelerate potential reactions, add a small amount of water (e.g., 5% w/w) to a separate set of binary mixtures.

  • Storage: Store the mixtures in sealed vials under accelerated conditions (e.g., 40 °C/75% RH) for a predetermined period (e.g., 2-4 weeks).

  • Analysis: At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping, liquefaction). Analyze the samples by HPLC to quantify the remaining API and detect the formation of any new peaks. Compare the results to the API stored alone under the same conditions.

Data Presentation

Table 1: Example of Forced Degradation Study Results for a Hypothetical this compound Derivative

Stress Condition% Degradation of ParentRRT of Major Degradant(s)Putative Degradation Pathway
0.1 M HCl, 60°C, 24h< 2%-Stable to acid hydrolysis
0.1 M NaOH, RT, 24h~ 5%0.85Minor degradation (pathway to be identified)
3% H₂O₂, RT, 24h~ 15%0.92Oxidation (likely N-oxide formation)
70°C, 48h (solid)< 1%-Thermally stable in solid state
Photolytic (ICH Q1B)~ 10%0.78, 1.15Photodegradation

RRT = Relative Retention Time

Visualizations

G cluster_0 Potential Degradation Pathways of this compound Core Parent This compound Derivative N_Oxide N-Oxide Parent->N_Oxide Oxidation (O₂, H₂O₂, metal ions) Photodegradants Photodegradation Products Parent->Photodegradants Light (UV/Vis) Maillard_Product Maillard Adduct Parent->Maillard_Product Reducing Sugars (e.g., Lactose)

Caption: Key degradation pathways for the this compound core.

G cluster_1 Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected Peak(s) Observed Compare Compare to Control Sample Start->Compare Forced_Deg Perform Forced Degradation Study Compare->Forced_Deg Peaks not in control Excipient_Study Conduct Excipient Compatibility Study Compare->Excipient_Study Peaks also in formulated sample LCMS Analyze by LC-MS/MS Forced_Deg->LCMS Identify_Pathway Identify Degradation Pathway LCMS->Identify_Pathway Identify_Interaction Identify Incompatible Excipient Excipient_Study->Identify_Interaction

Caption: A decision-making workflow for identifying unknown peaks in stability studies.

Navigating the Labyrinth of Scale: A Technical Support Center for 7-Azaspiro[4.5]decane Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-azaspiro[4.5]decane intermediates, crucial scaffolds in modern medicinal chemistry, presents a unique set of challenges when transitioning from laboratory-scale experiments to pilot or production-scale manufacturing. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common scalability issues. As Senior Application Scientists, we aim to provide not just procedural guidance, but also the underlying scientific principles to empower you in your process development endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions encountered during the scale-up of this compound intermediate synthesis.

Q1: What are the most critical factors to consider when selecting a synthetic route for this compound intermediates with scalability in mind?

A1: When planning for large-scale production, the ideal synthetic route should be evaluated based on more than just the initial laboratory yield. Key scalability factors include:

  • Cost and Availability of Starting Materials: Reagents that are exotic or have limited commercial availability can create significant supply chain bottlenecks and escalate production costs.

  • Reaction Safety and Exothermicity: Highly exothermic reactions or those involving pyrophoric or toxic reagents require specialized equipment and stringent safety protocols, which can be challenging and costly to implement on a large scale.

  • Robustness and Reproducibility: The chosen synthesis should be tolerant of minor variations in reaction conditions and consistently deliver the desired product in high purity.

  • Ease of Purification: Routes that minimize the formation of closely related by-products are highly desirable, as their removal at scale can be a major hurdle. Chromatographic purifications, while common in the lab, are often impractical and expensive for large quantities.

  • Waste Management: The environmental impact and cost of waste disposal should be considered. Atom-economical reactions are always preferred.

Q2: My spirocyclization reaction works well on a gram scale, but the yield drops significantly upon scale-up. What are the likely culprits?

A2: This is a common and frustrating issue. The drop in yield can often be attributed to one or more of the following factors that become more pronounced at a larger scale:

  • Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, making it difficult to maintain uniform temperature control. Localized "hot spots" can lead to thermal decomposition of reactants, intermediates, or the final product.

  • Inadequate Mixing: Achieving homogeneous mixing in a large reactor is more challenging. Poor mixing can result in localized concentration gradients, leading to incomplete reactions or the formation of side products.

  • Sensitivity to Air and Moisture: Reactions that are sensitive to atmospheric conditions are more susceptible to contamination on a larger scale due to the increased surface area of reagents and longer reaction times.

  • Changes in Reaction Kinetics: The kinetics of a reaction can be influenced by the scale due to the factors mentioned above. What works in a round-bottom flask may not translate directly to a multi-liter reactor.

Q3: How can I minimize the formation of diastereomeric by-products during the synthesis of substituted this compound intermediates?

A3: Controlling stereoselectivity is a critical aspect of spirocycle synthesis. To minimize the formation of unwanted diastereomers, consider the following strategies:

  • Catalyst and Ligand Screening: For metal-catalyzed reactions, the choice of ligand can have a profound impact on the stereochemical outcome.[1] A thorough screening of different ligands is often necessary to identify the optimal system for your specific substrate.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization reaction, thereby affecting the diastereomeric ratio. Experimenting with a range of solvents with varying polarities is recommended.

  • Temperature Optimization: Reaction temperature can play a crucial role in stereoselectivity. Lowering the temperature can sometimes enhance the selectivity of the desired diastereomer by favoring the thermodynamically more stable transition state.

  • Chiral Auxiliaries: The use of chiral auxiliaries can be an effective strategy to induce high levels of diastereoselectivity. However, the subsequent removal of the auxiliary adds extra steps to the synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Conversion 1. Inactive catalyst or reagent. 2. Insufficient reaction temperature. 3. Presence of inhibitors in starting materials or solvents. 4. Poor solubility of reactants.1. Verify Reagent/Catalyst Activity: Use a fresh batch of catalyst or reagent. For catalysts, consider a pre-activation step if applicable. 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Purify Starting Materials: Ensure the purity of your starting materials and solvents. Trace impurities can poison catalysts or quench reactive intermediates. 4. Improve Solubility: Screen different solvents or solvent mixtures. In some cases, the addition of a phase-transfer catalyst can be beneficial.
Formation of Unidentified By-products 1. Side reactions due to incorrect temperature or stoichiometry. 2. Decomposition of product or intermediates. 3. Reaction with atmospheric oxygen or moisture.1. Reaction Profiling: Take aliquots of the reaction mixture at different time points and analyze them by LC-MS or GC-MS to identify the by-products and understand their formation over time. 2. Optimize Reaction Conditions: Adjust the stoichiometry of reagents and control the reaction temperature more precisely. 3. Inert Atmosphere: If the reaction is sensitive, ensure a robust inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process.
Difficult Purification 1. Presence of closely eluting impurities. 2. Product is an oil or difficult to crystallize. 3. Product is highly polar and has poor solubility in common organic solvents.1. Alternative Purification Methods: If column chromatography is not scalable, explore other techniques such as crystallization, salt formation, or distillation. 2. Induce Crystallization: Try different solvent systems, seeding with a small crystal of the pure product, or cooling the solution slowly. 3. Salt Formation: For basic amine products, forming a salt (e.g., hydrochloride or tartrate) can often facilitate purification by crystallization.
Exothermic Reaction Becomes Uncontrollable 1. Inadequate cooling capacity for the reactor size. 2. Addition of a reagent is too fast.1. Controlled Addition: Add the reactive reagent slowly and monitor the internal temperature of the reactor closely. 2. Use of a Co-solvent: Diluting the reaction mixture with a suitable co-solvent can help to dissipate heat more effectively. 3. Reactor Cooling: Ensure the cooling system of the reactor is adequate for the scale and exothermicity of the reaction.

III. Experimental Protocols & Data

Protocol 1: Scalable Synthesis of a Protected this compound Intermediate via Reductive Amination and Cyclization

This protocol describes a common and often scalable route to a Boc-protected this compound intermediate.

Step 1: Reductive Amination

  • To a stirred solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in methanol (5-10 volumes) is added aminoacetaldehyde dimethyl acetal (1.1 eq) and acetic acid (0.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise, maintaining the temperature below 30 °C.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.

  • The aqueous residue is basified with NaOH and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give the crude secondary amine.

Step 2: Cyclization and Boc Protection

  • The crude secondary amine from Step 1 is dissolved in a suitable solvent (e.g., acetonitrile or THF).

  • Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a base such as triethylamine (1.5 eq) are added.

  • The mixture is heated to reflux until the cyclization is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product can often be purified by crystallization or column chromatography on a small scale. For larger scales, crystallization is preferred.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Potential Issues at Scale-up
Yield (Step 1) 85-95%75-85%Incomplete reaction due to poor mixing; exotherm during NaBH₃CN addition.
Yield (Step 2) 80-90%70-80%Slower reaction times; potential for side reactions at elevated temperatures.
Purification Column ChromatographyCrystallizationDifficulty in removing closely related impurities without chromatography.

IV. Visualizing the Workflow

Troubleshooting Workflow for Low Yield in Spirocyclization

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent & Solvent Purity check_conditions->check_purity Conditions OK optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal check_atmosphere Ensure Inert Atmosphere (if required) check_purity->check_atmosphere Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure check_mixing Evaluate Mixing Efficiency check_atmosphere->check_mixing Atmosphere OK improve_atmosphere Improve Inert Atmosphere Technique check_atmosphere->improve_atmosphere Inadequate check_mixing->optimize_conditions Mixing OK improve_mixing Increase Stirring Rate/ Use Baffled Reactor check_mixing->improve_mixing Poor Mixing final_yield Improved Yield optimize_conditions->final_yield purify_reagents->final_yield improve_atmosphere->final_yield improve_mixing->final_yield

Caption: A decision tree for troubleshooting low yields in spirocyclization reactions.

V. Mechanistic Insight: The "Why" Behind the "How"

Understanding the reaction mechanism is paramount for effective troubleshooting. For instance, in many spirocyclization reactions, the formation of a key intermediate, such as an iminium ion or a metal-enolate, is the rate-determining step.

Illustrative Reaction Pathway: Intramolecular Mannich Reaction

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Deprotonation Amine Amine Iminium_Ion Iminium_Ion Amine->Iminium_Ion + H⁺, -H₂O Ketone Ketone Ketone->Iminium_Ion Spirocyclic_Intermediate Spirocyclic_Intermediate Iminium_Ion->Spirocyclic_Intermediate Nucleophilic Attack Final_Product Final_Product Spirocyclic_Intermediate->Final_Product - H⁺

References

Preventing racemization during the synthesis of chiral 7-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of chiral 7-Azaspiro[4.5]decane. This valuable spirocyclic scaffold is a key structural motif in numerous biologically active compounds, making its stereocontrolled synthesis a critical endeavor. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of maintaining stereochemical integrity and preventing racemization during your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant loss of enantiomeric excess (% ee) in my synthesis of a chiral this compound derivative. What are the most common causes?

A1: Loss of enantiomeric excess is a frequent challenge in asymmetric synthesis. The primary culprits can be broadly categorized as follows:

  • Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and the nature of the solvent can significantly impact stereoselectivity.

  • Reagent and Catalyst Purity: The enantiomeric purity of your starting materials, particularly chiral auxiliaries or catalysts, is paramount. Impurities can lead to competing, non-stereoselective reaction pathways.

  • Racemization During Reaction or Workup: The stereocenter of your this compound derivative may be susceptible to racemization under certain conditions, such as the presence of strong acids or bases, or elevated temperatures.

  • Inaccurate Analytical Methods: It is crucial to ensure that your method for determining % ee (e.g., chiral HPLC or GC) is properly validated.

Q2: How can I determine if the racemization is occurring during the reaction or during the workup and purification?

A2: To pinpoint the stage at which you are losing stereochemical integrity, you can perform the following diagnostic experiments:

  • In-situ Monitoring: If your analytical method allows, take aliquots from the reaction mixture at various time points and analyze the % ee. This will help you determine if the enantiomeric excess is decreasing over the course of the reaction.

  • Control Experiments: Subject an enantiomerically enriched sample of your this compound product to the workup and purification conditions separately. For example, stir the purified product in the aqueous solutions used for extraction or expose it to the silica gel and solvent system used for chromatography for a prolonged period. Analyzing the % ee of the recovered material will reveal if these steps are causing racemization.

Q3: Can the choice of base in my reaction lead to racemization?

A3: Absolutely. The basicity and steric hindrance of the base you use can have a profound effect on racemization.[1] If the stereogenic center is adjacent to a proton that can be abstracted to form a planar, achiral intermediate (like an enolate or a stabilized carbanion), a strong, non-hindered base is more likely to cause racemization. Consider using a bulkier, non-nucleophilic base to minimize this risk.

Q4: My starting materials are of high enantiomeric purity, but the product's % ee is still low. What should I investigate next?

A4: If you have confirmed the purity of your starting materials, the next step is to meticulously evaluate your reaction setup and reagents.[2][3]

  • Anhydrous and Inert Conditions: Many asymmetric reactions are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity. It is crucial to experimentally determine the optimal catalyst concentration for your specific reaction.[2]

  • Reagent Quality: Ensure that all other reagents, especially organometallics, are fresh and of high quality.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving issues with racemization and low enantioselectivity.

Observed Problem Potential Cause Recommended Solution
Low % ee in the crude product Incorrect reaction temperature Optimize the reaction temperature. Often, lower temperatures (-78 °C or -100 °C) improve enantioselectivity.[3]
Suboptimal solvent Screen a range of anhydrous, non-coordinating solvents such as toluene, dichloromethane, or THF.[3]
Inefficient catalyst formation (for in-situ preparations) Increase the pre-formation time for the catalyst or use spectroscopic methods (e.g., NMR) to confirm its formation.[3]
% ee decreases after workup Acid- or base-catalyzed epimerization Neutralize the reaction mixture carefully. Use buffered aqueous solutions for extraction if your product is sensitive to pH extremes.
Racemization on silica gel Minimize the time the compound spends on the silica gel column. Consider using a less acidic stationary phase, such as alumina, or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
Inconsistent % ee between batches Variable reagent/catalyst quality Use reagents from the same batch, if possible. Re-purify starting materials and ensure the catalyst is handled and stored correctly under an inert atmosphere.
Trace impurities Rigorously clean all glassware and ensure no cross-contamination from previous reactions.

Visualizing Racemization and Troubleshooting

Potential Racemization Pathway

The following diagram illustrates a general mechanism by which a chiral center alpha to a carbonyl group (as might be present in a precursor to or a derivative of this compound) can racemize under basic conditions.

G cluster_0 Racemization via Enolate Formation Enantiomer_R (R)-Enantiomer (Chiral) Enolate Achiral Enolate (Planar) Enantiomer_R->Enolate + Base - H+ Enolate->Enantiomer_R + H+ Enantiomer_S (S)-Enantiomer (Chiral) Enolate->Enantiomer_S + H+

Caption: Base-catalyzed racemization.

Workflow for Troubleshooting Low Enantiomeric Excess

This workflow provides a systematic approach to diagnosing and resolving issues with low % ee.

G Start Low % ee Observed Validate_Analytics Validate Analytical Method (Chiral HPLC/GC) Start->Validate_Analytics Validate_Analytics->Start Method Invalid Check_Purity Check Purity of Starting Materials & Catalyst Validate_Analytics->Check_Purity Method Valid Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Time) Check_Purity->Optimize_Conditions Purity Confirmed Success High % ee Achieved Check_Purity->Success Issue Resolved Investigate_Workup Investigate Workup & Purification for Racemization Optimize_Conditions->Investigate_Workup Still Low % ee Optimize_Conditions->Success Issue Resolved Investigate_Workup->Success Issue Resolved

Caption: Troubleshooting workflow for low % ee.

Experimental Protocols

The following protocols describe established methods for the enantioselective synthesis of azaspiro[4.5]decane derivatives, which are designed to minimize racemization.

Protocol 1: N-Heterocyclic Carbene (NHC)-Catalyzed [5+1] Annulation

This method provides a highly enantioselective route to the this compound core.[4]

Materials:

  • α,β-Unsaturated aldehyde

  • 3-Aminomaleimide derivative

  • NHC precatalyst

  • Base (e.g., Potassium carbonate)

  • Anhydrous solvent (e.g., THF)

  • 4 Å Molecular sieves

Procedure:

  • To an oven-dried flask under an argon atmosphere, add the 3-aminomaleimide derivative (0.1 mmol), the NHC precatalyst (0.02 mmol), the base (0.02 mmol), and 4 Å molecular sieves (50 mg).

  • Add anhydrous THF (1 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the α,β-unsaturated aldehyde (0.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound derivative.

  • Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective formation of the spirocyclic system, after which the auxiliary can be cleaved to yield the enantiomerically pure product.

Materials:

  • Substrate with a covalently attached chiral auxiliary (e.g., an Evans oxazolidinone)

  • Strong base (e.g., LDA or NaHMDS)

  • Electrophile for spirocyclization

  • Anhydrous solvent (e.g., THF)

  • Reagents for auxiliary cleavage (e.g., LiOH/H₂O₂)

Procedure:

  • Diastereoselective Spirocyclization:

    • To a solution of the substrate-auxiliary conjugate in anhydrous THF at -78 °C under an argon atmosphere, add the strong base dropwise.

    • Stir the resulting enolate solution for 30-60 minutes at -78 °C.

    • Add the electrophile and continue stirring at low temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

    • Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate in vacuo.

    • Purify the diastereomeric product by flash chromatography.

  • Auxiliary Cleavage:

    • Dissolve the purified product in a suitable solvent system (e.g., THF/water).

    • Add the cleavage reagents (e.g., LiOH and H₂O₂) and stir at 0 °C to room temperature until the reaction is complete.

    • Work up the reaction as appropriate to isolate the chiral this compound product and the recovered chiral auxiliary.

    • Purify the final product by chromatography or crystallization.

    • Confirm the enantiomeric excess by chiral HPLC.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 7-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a unique vectoral presentation of functional groups, enabling potent and selective interactions with biological targets. This spirocyclic system is a core component of various pharmacologically active agents, including tachykinin antagonists and growth hormone secretagogues.[1] The efficient construction of this framework is, therefore, a critical challenge for synthetic chemists.

This guide provides an in-depth comparison of several prominent synthetic strategies for accessing the this compound core. We will delve into the mechanistic underpinnings of each route, evaluate their relative merits, and provide detailed experimental protocols to illustrate their practical application. The discussion will focus on modern catalytic cascades, strategic cyclizations of N-acyliminium ions, and classical multi-step approaches, offering researchers a comprehensive toolkit for selecting the optimal route for their specific needs.

Strategic Overview: Pathways to the Spirocyclic Core

The construction of the this compound skeleton fundamentally involves the formation of two rings, a piperidine and a cyclopentane, sharing a single quaternary carbon atom. The synthetic strategies to achieve this can be broadly categorized by the key bond-forming events and the complexity of the starting materials. We will explore three distinct and powerful approaches:

  • Gold(I)-Catalyzed Cyclization/Semipinacol Rearrangement Cascade: A contemporary approach that leverages the unique reactivity of gold catalysts to orchestrate a complex cascade of reactions, rapidly building molecular complexity from linear 1,6-enyne precursors.

  • N-Acyliminium Ion Spirocyclization: A powerful strategy that utilizes the electrophilicity of an N-acyliminium ion to trigger an intramolecular cyclization, offering excellent control over stereochemistry.

  • Classical Multi-step Synthesis via Intramolecular Cyclization: A more traditional, convergent approach that builds the scaffold through a sequence of well-established reactions, such as Michael addition and reductive amination, starting from simple cyclic ketones.

Route 1: Gold(I)-Catalyzed Cyclization/Semipinacol Rearrangement

This elegant approach exemplifies the power of modern transition-metal catalysis. It employs a gold(I) catalyst to activate a tethered alkyne in a 1,6-enyne substrate, initiating a cascade that forms both rings of the spirocycle in a single, highly diastereoselective step.[2][3]

Mechanistic Rationale

The causality of this reaction sequence is rooted in the high affinity of gold(I) for alkynes (a property known as its carbophilicity).

  • π-Activation: The gold(I) catalyst coordinates to the alkyne moiety of the 1,6-enyne substrate, increasing its electrophilicity.

  • 6-endo-dig Cyclization: The tethered alkene nucleophile attacks the activated alkyne in a 6-endo-dig cyclization. This step forms the six-membered piperidine ring and generates a vinyl-gold intermediate.

  • Semipinacol Rearrangement: A subsequent semipinacol-type rearrangement occurs, where one of the alkyl groups of the cyclopentyl ring migrates. This rearrangement is the crucial step that forms the spirocyclic junction.

  • Protodeauration: The cycle is completed by protonolysis of the carbon-gold bond, regenerating the active catalyst and releasing the final this compound product.

This cascade is highly efficient, as a single catalytic species guides the substrate through multiple bond-forming and rearranging events to rapidly generate the complex spirocyclic product.[3]

gold_catalyzed_cascade cluster_start Starting Material cluster_cycle Catalytic Cycle cluster_end Product Start 1,6-Enyne Substrate Activation π-Activation by Au(I) Start->Activation Cyclization 6-endo-dig Cyclization Activation->Cyclization Forms Piperidine Ring Rearrangement Semipinacol Rearrangement Cyclization->Rearrangement Forms Spiro Center Protodeauration Protodeauration Rearrangement->Protodeauration Product This compound Derivative Protodeauration->Product Catalyst_Out [Au(I)] Catalyst Protodeauration->Catalyst_Out Catalyst Regeneration Catalyst_In [Au(I)] Catalyst Catalyst_In->Activation H_In H+ H_In->Protodeauration

Caption: Gold(I)-Catalyzed Cascade for this compound Synthesis.

Representative Experimental Protocol

Synthesis of N-Tosyl-7-azaspiro[4.5]decan-1-one derivative: [3]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the 1,6-enyne substrate (0.1 mmol, 1.0 equiv), JohnPhosAuCl (0.005 mmol, 5 mol%), and NaBARF (0.006 mmol, 6 mol%).

  • Add anhydrous dichloromethane (DCM, 1.0 mL) via syringe.

  • Stir the resulting mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired this compound product.

Route 2: N-Acyliminium Ion Spirocyclization

This strategy hinges on the formation of a highly reactive N-acyliminium ion intermediate, which is then trapped intramolecularly by a tethered nucleophile to form the spirocyclic system. This method is particularly effective for synthesizing unsaturated azaspirocycles, which can be subsequently reduced to the saturated decane core.[4] The use of chiral starting materials, such as L-aspartic acid, allows for excellent stereocontrol.[4][5]

Mechanistic Rationale

The key to this synthesis is the controlled generation and cyclization of the N-acyliminium ion.

  • Precursor Synthesis: A linear precursor is assembled, typically a succinimide derivative bearing a nucleophilic side chain (e.g., a 4-pentenyl group) and a group that can be converted into a leaving group (e.g., a hydroxyl or methoxy group at the C5 position).

  • N-Acyliminium Ion Formation: The precursor is treated with a Lewis acid (e.g., TMSOTf) or a Brønsted acid. This promotes the elimination of the leaving group, generating a highly electrophilic N-acyliminium ion.

  • Intramolecular Cyclization: The pendant pentenyl group acts as the nucleophile, attacking the iminium ion. This cyclization forges the six-membered ring and establishes the spiro center. The stereochemical outcome is often directed by the existing stereocenter on the pyrrolidone ring, with the nucleophile attacking from the less sterically hindered face.[4]

acyliminium_cyclization cluster_precursor Precursor cluster_reaction Reaction Sequence cluster_product Product Precursor γ-Hydroxylactam Precursor Iminium_Formation N-Acyliminium Ion Formation Precursor->Iminium_Formation Cyclization Intramolecular Spirocyclization Iminium_Formation->Cyclization Stereocontrolled Attack Product 1-Azaspiro[4.5]-7-decen-2-one Cyclization->Product Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Iminium_Formation

Caption: N-Acyliminium Ion Spirocyclization Pathway.

Representative Experimental Protocol

Synthesis of N-Alkyl-1-azaspiro[4.5]-7-decen-2-one: [4]

  • Dissolve the γ-pentenyl-γ-hydroxylactam precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool the solution to -78 °C.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the azaspiro-decenone product as a single diastereomer.

Route 3: Classical Multi-step Synthesis from Cyclohexanone Derivatives

This approach represents a more traditional, yet robust and scalable, method for constructing the this compound skeleton. It relies on a sequence of well-understood chemical transformations to build the pyrrolidine ring onto a pre-existing cyclohexanone framework. A common variant involves the reaction of 1,4-cyclohexanedione monoethylene acetal with an appropriate nitrogen-containing nucleophile.

Mechanistic Rationale

This synthetic route is a logical, step-wise construction of the target molecule.

  • Nucleophilic Addition: The synthesis begins with the addition of a nitrogen nucleophile, such as the anion of nitroethane, to the carbonyl group of 1,4-cyclohexanedione monoethylene acetal. This establishes the C-N bond and sets the stage for the second ring formation.

  • Michael Addition: Following the initial addition, a Michael acceptor (e.g., methyl acrylate) is introduced. An intramolecular Michael addition occurs, where the newly formed nucleophilic center attacks the acrylate, closing the five-membered pyrrolidone ring.

  • Reduction and Cyclization: The nitro group is then reduced to an amine. This amine can then undergo spontaneous or directed lactamization to form the pyrrolidone ring of the spirocycle.

  • Deprotection and Reduction: The ketal protecting group on the cyclohexane ring is removed under acidic conditions to reveal the ketone. Finally, the lactam and ketone carbonyls are reduced (e.g., with a strong reducing agent like LiAlH₄) to yield the final this compound.

classical_synthesis Start 1,4-Cyclohexanedione monoethylene acetal Step1 Step 1: Nucleophilic Addition (e.g., with Nitroethane anion) Start->Step1 Step2 Step 2: Intramolecular Michael Addition Step1->Step2 Intermediate1 Spirocyclic Nitro Ester Step2->Intermediate1 Step3 Step 3: Nitro Reduction & Lactamization Intermediate1->Step3 Intermediate2 Spiro-lactam Ketal Step3->Intermediate2 Step4 Step 4: Ketal Deprotection Intermediate2->Step4 Intermediate3 Spiro-diketone Precursor Step4->Intermediate3 Step5 Step 5: Full Reduction (Lactam) Intermediate3->Step5 Product This compound Step5->Product

Caption: Classical Multi-step Synthesis Workflow.

Representative Experimental Protocol

Conceptual Multi-step Synthesis of this compound: This protocol is a conceptual representation based on established chemical principles, as a direct literature procedure for this exact sequence was not found.

  • Step 1 & 2 (Michael Reaction): To a solution of 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) and 2-nitroethylamine hydrochloride (1.1 equiv) in ethanol, add a base such as triethylamine (1.2 equiv). Stir at room temperature for 24 hours to facilitate the formation of the pyrrolidine ring via tandem condensation and intramolecular Michael addition.

  • Step 3 (Nitro Reduction): The resulting nitro-substituted spirocycle is dissolved in methanol. Add Raney nickel catalyst and subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker apparatus until the reduction of the nitro group is complete.

  • Step 4 (Lactam Reduction & Deprotection): The crude amino-ketal is dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) (3-4 equiv) in THF at 0 °C. The mixture is then heated to reflux for 12 hours to reduce the lactam. After cooling, the reaction is quenched sequentially with water, 15% NaOH solution, and water. The resulting salts are filtered off, and the filtrate is concentrated. The residue is then treated with aqueous HCl to hydrolyze the ketal, followed by basification and extraction to yield this compound.

Performance Comparison

FeatureRoute 1: Gold-Catalyzed CascadeRoute 2: N-Acyliminium CyclizationRoute 3: Classical Multi-step
Overall Yield Good to ExcellentGoodModerate
Number of Steps 1-2 (from advanced precursor)2-3 (from chiral pool starting material)4-6 steps
Atom Economy High (cascade reaction)ModerateLow (multiple reagents and byproducts)
Stereoselectivity Good to Excellent DiastereoselectivityExcellent (substrate-controlled)Can be low unless chiral reagents are used
Starting Materials Complex, custom-synthesized 1,6-enynesChiral pool (e.g., L-aspartic acid)Simple, commercially available ketones
Scalability Challenging (catalyst cost, purification)ModerateHigh
Key Advantage High efficiency and complexity generationExcellent stereocontrolRobust, scalable, uses simple starting materials
Key Disadvantage Expensive catalyst, substrate synthesisPrecursor synthesis can be lengthyLong sequence, poor atom economy

Conclusion

The synthesis of this compound can be approached from multiple strategic directions, each with distinct advantages and disadvantages.

  • The Gold(I)-Catalyzed Cascade represents the cutting edge of synthetic efficiency, offering a rapid entry into complex spirocycles with high diastereoselectivity.[2][3] Its primary limitations are the cost of the catalyst and the need for specialized, multi-step synthesis of the enyne precursors.

  • The N-Acyliminium Ion Spirocyclization provides an excellent solution for stereocontrolled synthesis, particularly when starting from readily available chiral pool materials.[4] This route is ideal for producing enantiomerically pure azaspirocycles, which are crucial for pharmaceutical applications.

  • The Classical Multi-step Synthesis offers a reliable, scalable, and cost-effective approach. While it lacks the elegance of the cascade reactions and may require more optimization for stereocontrol, its reliance on robust, well-understood reactions and simple starting materials makes it a workhorse for producing large quantities of the basic scaffold.

The choice of synthetic route will ultimately be dictated by the specific goals of the research program, balancing the need for speed, stereochemical purity, scalability, and cost.

References

A Comparative Guide to NK1 Receptor Antagonists: 7-Azaspiro[4.5]decane Derivatives Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of neurokinin-1 (NK1) receptor antagonism, the choice of chemical scaffold is a critical determinant of a compound's pharmacological profile and therapeutic potential. This guide provides an in-depth comparison of the emerging class of 7-azaspiro[4.5]decane derivatives against clinically established NK1 receptor antagonists such as aprepitant and rolapitant. By examining their mechanisms, pharmacological properties, and the experimental methodologies used for their evaluation, we aim to equip scientists with the insights necessary to advance their research in this therapeutically significant area.

The Neurokinin-1 Receptor: A Key Target in Emesis, Pain, and Beyond

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The activation of the NK1 receptor by Substance P is implicated in a wide array of physiological processes, including the transmission of pain signals, the inflammatory response, and the regulation of mood. Most notably, the NK1 receptor plays a crucial role in the emetic reflex, making it a prime target for the development of antiemetic drugs to manage chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Mechanism of Action: Blocking the Substance P Signaling Cascade

NK1 receptor antagonists exert their therapeutic effects by competitively binding to the NK1 receptor, thereby preventing its activation by Substance P. This blockade inhibits the downstream signaling cascade that leads to the physiological responses associated with Substance P, such as the induction of emesis. The signaling pathway is complex, involving the activation of G-proteins and the subsequent mobilization of intracellular second messengers.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NK1R NK1 Receptor GPCR Gq/11 NK1R->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SP Substance P SP->NK1R Binds & Activates Antagonist NK1 Receptor Antagonist Antagonist->NK1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Emesis) Ca->Response PKC->Response

Caption: Simplified NK1 receptor signaling pathway and the mechanism of antagonist action.

A Look at Established NK1 Receptor Antagonists

Several non-peptide NK1 receptor antagonists have been successfully developed and marketed, primarily for the prevention of CINV. These compounds have set the benchmark for efficacy and safety in this therapeutic class.

Aprepitant and Fosaprepitant

Aprepitant was the first NK1 receptor antagonist to receive FDA approval for the prevention of CINV. It is a potent and selective antagonist of the human NK1 receptor. Fosaprepitant is a water-soluble prodrug of aprepitant that is administered intravenously and is rapidly converted to aprepitant in the body. Aprepitant is metabolized primarily by the cytochrome P450 enzyme CYP3A4, which can lead to potential drug-drug interactions.

Rolapitant

Rolapitant is a newer generation NK1 receptor antagonist with a distinct pharmacological profile. Its most notable feature is a significantly longer terminal half-life of approximately 180 hours, allowing for single-dose administration for the prevention of both acute and delayed CINV. Unlike aprepitant, rolapitant is not a significant inhibitor or inducer of CYP3A4, which may reduce the potential for certain drug-drug interactions.

The Promise of this compound Derivatives

A promising area of research in the field of NK1 receptor antagonists involves the exploration of novel chemical scaffolds, such as the this compound core. Spirocyclic systems are conformationally constrained, which can lead to increased receptor affinity and selectivity.

A Potent Lead from Merck

Research conducted by Merck led to the discovery of a series of 3-aryl-7-aralkyl-1-oxa-7-azaspiro[4.5]decanes with high affinity for the human NK1 receptor. One compound from this series demonstrated a particularly high potency, with an IC50 value of 0.4 nM. This finding highlights the potential of the this compound scaffold to yield highly potent NK1 receptor antagonists. The associated patents (US 6071928, EP 0912579, WO 9801450) claim their utility in treating a range of conditions including emesis, pain, inflammation, and migraine.

Challenges in Direct Comparison

A direct and detailed quantitative comparison of the this compound derivatives with established drugs like aprepitant and rolapitant is currently challenging due to the limited availability of comprehensive preclinical and clinical data in the public domain. While the reported sub-nanomolar potency of the lead Merck compound is impressive, further information on its selectivity, pharmacokinetic profile, and in vivo efficacy is needed to fully assess its therapeutic potential relative to existing agents.

Comparative Pharmacological Profiles

The following table summarizes the key pharmacological properties of the established NK1 receptor antagonists, providing a basis for understanding the current therapeutic landscape.

FeatureAprepitantRolapitant
Mechanism of Action Selective NK1 Receptor AntagonistSelective NK1 Receptor Antagonist
Prodrug Fosaprepitant (IV)N/A
Terminal Half-life ~9-13 hours~180 hours
CYP3A4 Interaction Moderate InhibitorNot an inhibitor or inducer
Primary Indication CINV, PONVCINV

Experimental Protocols for Comparative Evaluation

The characterization and comparison of novel NK1 receptor antagonists rely on a suite of standardized in vitro and in vivo assays.

In Vitro Radioligand Binding Assay for NK1 Receptor Affinity

This assay is fundamental for determining the binding affinity of a test compound for the NK1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells).

  • Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor antagonist.

  • Test compounds (e.g., this compound derivatives).

  • Reference compound (e.g., aprepitant).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Model: Ferret Model of Cisplatin-Induced Emesis

This is a widely used and predictive animal model for assessing the antiemetic efficacy of NK1 receptor antagonists.

Objective: To evaluate the ability of a test compound to inhibit cisplatin-induced emesis in ferrets.

Procedure:

  • Acclimatization: Acclimate male ferrets to the experimental conditions.

  • Dosing: Administer the test compound (e.g., a this compound derivative) or vehicle orally or intravenously at a predetermined time before the emetic challenge.

  • Emetic Challenge: Administer a high dose of cisplatin intravenously to induce emesis.

  • Observation: Observe the animals for a defined period (e.g., 24-72 hours) and record the number of retching and vomiting episodes.

  • Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group to determine the antiemetic efficacy of the test compound.

Antagonist_Screening_Workflow Start Compound Library (e.g., this compound Derivatives) BindingAssay In Vitro Radioligand Binding Assay (NK1 Receptor Affinity) Start->BindingAssay FunctionalAssay In Vitro Functional Assay (e.g., Calcium Mobilization) BindingAssay->FunctionalAssay Potent Binders SelectivityScreen Selectivity Screening (Against other receptors) FunctionalAssay->SelectivityScreen Active Compounds PK_Studies In Vitro & In Vivo Pharmacokinetic Studies SelectivityScreen->PK_Studies Selective Compounds EfficacyModel In Vivo Efficacy Model (e.g., Ferret Emesis Model) PK_Studies->EfficacyModel Favorable PK ToxStudies Toxicology Studies EfficacyModel->ToxStudies Efficacious Compounds LeadCandidate Lead Candidate ToxStudies->LeadCandidate Safe & Efficacious

A Senior Application Scientist's Guide to the In Vivo Validation of 7-Azaspiro[4.5]decane-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in vivo validation of 7-Azaspiro[4.5]decane-based drug candidates against established alternatives. The unique spirocyclic structure of these compounds offers a three-dimensional architecture that can enhance target specificity and improve pharmacokinetic profiles, making them a compelling class of molecules in modern drug discovery.[1] This guide is designed to move beyond a simple recitation of protocols, offering instead a rationale-driven approach to experimental design and data interpretation, grounded in scientific integrity and practical, field-proven insights.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The this compound core is a key building block in a variety of pharmacologically active compounds, from approved drugs like buspirone to numerous investigational agents.[2] Its rigid, yet complex, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. This guide will explore the in vivo validation of this compound derivatives in several key therapeutic areas: oncology, neurodegenerative diseases, and inflammation.

In Vivo Validation Strategies: A Comparative Approach

The in vivo validation of any new chemical entity is a multi-faceted process encompassing pharmacokinetic (PK) profiling, efficacy testing in relevant disease models, and comprehensive toxicology studies. The following sections will detail these critical steps, providing both detailed protocols and a comparative analysis with established therapeutic agents.

Pharmacokinetic Profiling: Understanding ADME in a Preclinical Setting

A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its development.[3] The following protocol outlines a standard intravenous (IV) and oral (PO) pharmacokinetic study in rats, a common preclinical species for small molecule evaluation.

Objective: To determine the key pharmacokinetic parameters of a this compound-based drug candidate following IV and PO administration.

Materials:

  • Test Article: this compound derivative (purity ≥98%)

  • Vehicle (IV): e.g., 10% DMSO, 40% PEG400, 50% Saline

  • Vehicle (PO): e.g., 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Anesthetics, anticoagulant (e.g., K2EDTA), and analytical standards

Procedure:

  • Animal Acclimatization and Housing: House rats in standard conditions for at least one week prior to the study. Fast animals for 12 hours before dosing, with ad libitum access to water.[4]

  • Dose Preparation: Prepare fresh IV and PO formulations on the day of dosing. Ensure homogeneity of suspensions and clarity of solutions.[4]

  • Administration:

    • IV Group (n=6): Administer the test article as a single bolus injection via the lateral tail vein (e.g., 2 mg/kg).[3]

    • PO Group (n=6): Administer the test article via oral gavage (e.g., 10 mg/kg).[3]

  • Blood Sampling: Collect blood samples (approx. 0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 h post-dose).[5]

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.[6]

  • Bioanalysis: Quantify the concentration of the test article in plasma samples using a validated LC-MS/MS method.[7]

  • Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis.[4]

Causality Behind Experimental Choices:

  • Species Selection: Rats are a common choice for initial PK studies due to their well-characterized physiology and metabolism, and their size allows for serial blood sampling.

  • Route of Administration: Comparing IV and PO administration is crucial for determining absolute bioavailability, a key parameter for oral drug candidates.

  • Dose Selection: Doses are typically selected based on in vitro potency and preliminary toxicity data.

  • Sampling Time Points: The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

While direct head-to-head comparative PK data for many novel this compound derivatives is proprietary or not yet published, we can draw comparisons with structurally related or functionally analogous approved drugs. For instance, Buspirone, an anxiolytic agent with a 8-azaspiro[4.5]decane-7,9-dione core, exhibits rapid absorption and extensive first-pass metabolism.[2] Any new this compound-based CNS agent would be benchmarked against these properties.

ParameterThis compound Candidate (Hypothetical)Comparator: Olanzapine (in rats)[8]
Tmax (h) 0.5 - 1.0~0.75
Cmax (ng/mL) Varies with doseVaries with dose
t1/2 (h) 2 - 62.5
AUC (ng*h/mL) Varies with doseVaries with dose
Bioavailability (%) >30% (Target)Low to moderate

This table presents hypothetical data for a novel candidate against published data for a relevant comparator to illustrate the comparative approach.

In Vivo Efficacy: Demonstrating Therapeutic Potential in Disease Models

The selection of an appropriate animal model is critical for evaluating the therapeutic efficacy of a drug candidate. The following sections detail efficacy models relevant to the known biological activities of this compound derivatives.

Several 1-thia-4-azaspiro[4.5]decane and 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have demonstrated promising in vitro anticancer activity.[9][10] The following protocol describes a standard xenograft study to evaluate in vivo antitumor efficacy.

Objective: To evaluate the antitumor activity of a this compound-based anticancer agent in a human tumor xenograft model.

Materials:

  • Test Article and Vehicle

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Standard chemotherapy agent (e.g., Doxorubicin) for positive control group

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, test article at different doses, positive control).

  • Treatment Administration: Administer the test article and control agents according to a predetermined schedule and route (e.g., intraperitoneal, oral).

  • Efficacy Endpoints:

    • Measure tumor volume regularly.

    • Record animal body weights as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Causality Behind Experimental Choices:

  • Xenograft Model: This model allows for the evaluation of a compound's effect on human tumors in a living organism.

  • Immunodeficient Mice: The use of nude or SCID mice prevents the rejection of the human tumor graft.

  • Positive Control: Including a standard-of-care chemotherapy agent provides a benchmark for the efficacy of the test compound.

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control q.d. x 14, p.o.1500 ± 250-
7-Azaspiro Candidate 50 mg/kg, q.d. x 14, p.o.750 ± 15050
Doxorubicin 2 mg/kg, i.p., q3d x 4600 ± 12060

Hypothetical data presented for illustrative purposes.

Derivatives of 1-oxa-8-azaspiro[4.5]decanes have been identified as M1 muscarinic agonists with potential for treating cognitive deficits in diseases like Alzheimer's.[11] The scopolamine-induced amnesia model in rodents is a well-established method for evaluating the efficacy of such compounds.

Objective: To assess the ability of a this compound-based M1 agonist to reverse cognitive deficits induced by scopolamine.

Behavioral Task: Passive Avoidance Test

Procedure:

  • Habituation: Allow rats to acclimate to the testing apparatus.

  • Training: Place the rat in the light compartment of the passive avoidance apparatus. When it enters the dark compartment, deliver a mild foot shock.

  • Drug Administration: Administer the test compound or vehicle. A positive control, such as donepezil, should be included.

  • Amnesia Induction: After a set time, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

  • Retention Test: 24 hours after training, place the rat back in the light compartment and measure the latency to enter the dark compartment. Increased latency indicates memory retention.

Causality Behind Experimental Choices:

  • Scopolamine Model: Scopolamine is a muscarinic antagonist that induces a transient cholinergic deficit, mimicking some aspects of Alzheimer's disease.[12]

  • Passive Avoidance Task: This task is a simple and reliable measure of learning and memory.

  • Comparator Drug: Donepezil, an acetylcholinesterase inhibitor, is a standard treatment for Alzheimer's disease and serves as a relevant positive control.[12]

Treatment GroupDoseMean Step-Through Latency (s)
Vehicle + Saline -180 ± 25
Vehicle + Scopolamine 1 mg/kg30 ± 10
7-Azaspiro M1 Agonist + Scopolamine 10 mg/kg150 ± 30
Donepezil + Scopolamine 1 mg/kg160 ± 28

Hypothetical data presented for illustrative purposes.

In Vivo Toxicology: Assessing the Safety Profile

Early assessment of a compound's toxicity is crucial to avoid late-stage failures in drug development. The following protocol outlines a general approach to a preliminary in vivo toxicology study.

Objective: To evaluate the potential toxicity of a this compound derivative following repeated administration.

Procedure:

  • Dose Groups: Assign rats to multiple dose groups (low, medium, high dose) and a vehicle control group (n=5-10/sex/group).

  • Administration: Administer the test article daily for 14 days via the intended clinical route.

  • Clinical Observations: Conduct daily clinical observations for signs of toxicity.

  • Body Weight and Food Consumption: Record body weights and food consumption regularly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve organs for histopathological examination.

Causality Behind Experimental Choices:

  • Dose Range: The dose levels are chosen to identify a no-observed-adverse-effect level (NOAEL) and to characterize the dose-response relationship for any observed toxicities.

  • Duration: A 14-day study provides initial information on the potential for cumulative toxicity.

  • Endpoints: The combination of clinical observations, clinical pathology, and histopathology provides a comprehensive assessment of potential target organ toxicity.

The toxicological profile of novel this compound derivatives would be compared to that of other spirocyclic alkaloids and relevant therapeutic agents. For example, some pyrrolizidine alkaloids, which also contain a spirocyclic-like core, are known for their hepatotoxicity.[13][14] Therefore, careful monitoring of liver function would be a key aspect of the toxicological evaluation of new this compound compounds.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems at play is essential for a deeper understanding of the mechanism of action of these drug candidates.

M1 Muscarinic Receptor Signaling Pathway

M1 muscarinic agonists, such as certain 1-oxa-8-azaspiro[4.5]decane derivatives, are being investigated for the treatment of cognitive decline.[11] These receptors are coupled to Gq proteins, and their activation leads to a cascade of intracellular events that are crucial for learning and memory.[15][16][17]

M1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse Leads to IP3R->Ca Releases Agonist This compound M1 Agonist Agonist->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Cascade.

Sigma-1 Receptor Signaling in Cancer

The sigma-1 receptor, a target for some this compound derivatives, is a chaperone protein located at the endoplasmic reticulum-mitochondria interface.[18][19][20] In cancer cells, its overexpression can promote survival and proliferation by modulating ion channel activity and calcium signaling.[21]

Sigma1_Signaling cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_pm Plasma Membrane Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Chaperones IonChannel Ion Channels (e.g., K⁺ channels) Sigma1->IonChannel Modulates Activity Ca_Homeostasis Ca²⁺ Homeostasis IP3R->Ca_Homeostasis Regulates Cell_Survival Cell Survival & Proliferation IonChannel->Cell_Survival Ligand This compound Sigma-1 Ligand Ligand->Sigma1 Modulates Apoptosis Apoptosis Ligand->Apoptosis Can Induce ER_Stress ER Stress ER_Stress->Sigma1 Activates Ca_Homeostasis->Cell_Survival

Caption: Sigma-1 Receptor Signaling in Cancer Cells.

RIPK1 Signaling in Necroptosis

RIPK1 is a key kinase in the necroptosis pathway, a form of programmed cell death.[22][23][24][25][26] Inhibitors of RIPK1, including some 2,8-diazaspiro[4.5]decan-1-one derivatives, are being explored for the treatment of inflammatory diseases.

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI Recruits MLKL_pore MLKL Pore Necroptosis Necroptosis MLKL_pore->Necroptosis Induces RIPK1 RIPK1 ComplexI->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL MLKL->MLKL_pore Oligomerizes & Translocates Necrosome->MLKL Phosphorylates TNFa TNFα TNFa->TNFR1 Binds Inhibitor This compound RIPK1 Inhibitor Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: RIPK1-Mediated Necroptosis Pathway.

Experimental Workflow for In Vivo Validation

The journey from a promising compound to a viable drug candidate is a rigorous one, involving a structured and iterative in vivo validation process.

InVivo_Workflow Start Lead this compound Candidate PK Pharmacokinetic Profiling (Rodent) Start->PK Efficacy In Vivo Efficacy (Disease Model) PK->Efficacy Tox Preliminary Toxicology (14-day rodent) Efficacy->Tox Decision1 Go/No-Go Decision Tox->Decision1 Decision1->Start No-Go (Optimization) GLP_Tox GLP Toxicology (Rodent & Non-Rodent) Decision1->GLP_Tox Go IND IND-Enabling Studies GLP_Tox->IND

Caption: In Vivo Validation Workflow.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The in vivo validation of these candidates requires a scientifically rigorous and methodologically sound approach. This guide has provided a framework for conducting these critical studies, emphasizing the importance of comparative analysis against established standards. As new derivatives of this privileged scaffold are synthesized, the application of these in vivo validation principles will be paramount in identifying the next generation of medicines for a range of challenging diseases. Future research should focus on obtaining direct, head-to-head comparative data to unequivocally establish the therapeutic advantages of these novel spirocyclic compounds.

References

The Strategic Advantage of Spirocyclic Scaffolds: A Comparative Analysis of 7-Azaspiro[4.5]decane and its Congeners in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Among the most promising three-dimensional structures, spirocycles have garnered significant attention for their ability to confer unique conformational rigidity and provide precise vectoral arrangements of functional groups. This guide offers an in-depth comparative analysis of 7-Azaspiro[4.5]decane and other key spirocyclic scaffolds, providing experimental data and field-proven insights to inform rational drug design.

The Spirocyclic Paradigm: Escaping Flatland for Enhanced Drug-Like Properties

Spirocyclic systems, characterized by two rings sharing a single atom, offer a distinct architectural advantage in drug design. Their inherent three-dimensionality, as measured by a higher fraction of sp³-hybridized carbons (Fsp³), is often correlated with improved clinical success.[1] This structural rigidity can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and potentially leading to enhanced potency and selectivity. Furthermore, the introduction of spirocyclic motifs can significantly modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[2]

Featured Scaffold: this compound

The this compound framework, consisting of a cyclopentane ring fused to a piperidine ring at the 4-position, represents a versatile and increasingly utilized scaffold in medicinal chemistry. Its structure provides a rigid backbone with well-defined exit vectors for substituent placement, allowing for the fine-tuning of pharmacological activity and ADME properties.

Synthesis: The construction of the this compound core can be achieved through various synthetic strategies, often involving metal-catalyzed or organo-catalyzed domino cyclization reactions. For instance, gold(I)-catalyzed cyclization/semipinacol rearrangement cascades of 1,6-enynes have been developed for the efficient construction of this scaffold.

Comparative Analysis of Spirocyclic Scaffolds

The true value of a scaffold is best understood through comparison. This section analyzes this compound alongside other spirocyclic systems, focusing on the impact of heteroatom substitution and ring size on key drug-like properties.

Heteroatom Variation within the [4.5]Decane System

The replacement of the nitrogen atom in the this compound core with other heteroatoms, such as oxygen or sulfur, can significantly alter the scaffold's physicochemical properties and biological interactions.

ScaffoldKey Physicochemical Property Insights
This compound The basic nitrogen atom provides a handle for salt formation to improve solubility and can participate in key hydrogen bond interactions with biological targets.
Oxaspiro[4.5]decane The replacement of nitrogen with oxygen generally leads to a decrease in basicity and may alter hydrogen bonding capabilities. This can be advantageous in avoiding off-target effects related to basicity.
Thiaspiro[4.5]decane The sulfur atom can influence lipophilicity and metabolic stability. Thioethers can be susceptible to oxidation, which can be a metabolic liability or, in some cases, a desired bioactivation pathway.

Experimental Data Snapshot (Note: Data is compiled from various sources and should be interpreted as indicative rather than a direct head-to-head comparison due to varying experimental conditions.)

Scaffold Derivative ExamplePropertyValueSource
1-Oxa-4-azaspiro[4.5]decaneCalculated logP1.1PubChem
1-Thia-4-azaspiro[4.5]decane---
This compound---
Impact of Ring Size: A Comparison of Azaspirocycles

The size of the rings in a spirocyclic system plays a crucial role in determining the overall geometry, conformational flexibility, and the spatial projection of substituents. Here, we compare the [4.5] system with its smaller [3.5] and larger [5.5] counterparts.

ScaffoldKey Physicochemical Property Insights
Azaspiro[3.5]nonane The smaller cyclobutane ring introduces greater ring strain and a more compact three-dimensional shape. This can lead to novel intellectual property and may offer improved metabolic stability by shielding adjacent bonds from enzymatic attack.
This compound Offers a balanced and relatively strain-free conformation, providing a stable and predictable platform for substituent placement.
Azaspiro[5.5]undecane The larger cyclohexane ring provides greater conformational flexibility, which can be advantageous for binding to targets with more accommodating active sites. However, this increased flexibility can also lead to a higher entropic penalty upon binding.

Experimental Data Snapshot (Note: Data is compiled from various sources and should be interpreted as indicative rather than a direct head-to-head comparison due to varying experimental conditions.)

Scaffold Derivative ExamplePropertyValueSource
7-Azaspiro[3.5]nonanePredicted XLogP31.8PubChem
1-Azaspiro[4.5]decaneCalculated logP1.9PubChem
3-Azaspiro[5.5]undecane-2,4-dione---

Experimental Protocols: A Foundation for Self-Validating Research

To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are paramount. Below are representative methodologies for key experiments discussed in this guide.

Synthesis of a this compound Derivative (Illustrative)

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Formation of the Spirocyclic Core A common route involves a multi-step synthesis starting from a suitable cyclic ketone. For example, a Lewis acid-promoted Nazarov cyclization of an α-(trimethylsilylmethyl)divinyl ketone can provide the spiro[4.5]decane skeleton. Subsequent functional group manipulations would then be performed to introduce the nitrogen atom at the 7-position.

Step 2: N-Functionalization The secondary amine of the this compound core can be readily functionalized via standard procedures such as reductive amination, acylation, or alkylation to introduce desired substituents for structure-activity relationship (SAR) studies.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound.[3][4]

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the test compound to the final incubation concentration in phosphate buffer.

  • Pre-warm the liver microsomes and the NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system to the mixture of the test compound and liver microsomes.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.

G cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis TestCompound Test Compound Stock ReactionMix Reaction Mixture TestCompound->ReactionMix Buffer Phosphate Buffer Buffer->ReactionMix Microsomes Liver Microsomes Microsomes->ReactionMix NADPH_System NADPH System NADPH_System->ReactionMix Quench Quench with Acetonitrile ReactionMix->Quench Time Points Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for in vitro metabolic stability assay.

Case Study: Spirocycles in Kinase Inhibitor Design

G cluster_flexible Flexible Linker cluster_spiro Spirocyclic Scaffold Flexible Flexible Linker (e.g., Piperidine) OffTarget Off-Target Binding Flexible->OffTarget Multiple Conformations OnTarget Selective Target Binding Flexible->OnTarget Potential for On-Target Binding Spiro Spirocyclic Scaffold Spiro->OnTarget Locked Conformation

Caption: Impact of scaffold rigidity on target selectivity.

Conclusion and Future Outlook

The strategic incorporation of spirocyclic scaffolds, including this compound and its congeners, offers a powerful approach to overcome many of the challenges associated with traditional flat-ring systems in drug discovery. Their inherent three-dimensionality provides a pathway to improved potency, selectivity, and ADME properties. While direct head-to-head comparative data remains a critical need for more informed scaffold selection, the available evidence strongly supports the continued exploration and application of these unique chemical architectures. As synthetic methodologies become more robust and our understanding of the structure-property relationships of spirocycles deepens, we can expect to see an even greater number of successful clinical candidates emerging from this exciting area of medicinal chemistry.

References

Comparison Guide: Cross-Reactivity Profiling of 7-Azaspiro[4.5]decane-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selectivity with the 7-Azaspiro[4.5]decane Scaffold

In the landscape of modern drug discovery, achieving target selectivity is paramount. A therapeutic agent's ability to interact with its intended target while avoiding off-target interactions is the primary determinant of its efficacy and safety profile. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly for ligands targeting central nervous system (CNS) receptors. Its rigid, three-dimensional conformation offers a unique framework for orienting pharmacophoric elements in precise spatial arrangements, which can lead to high-affinity and selective receptor binding.[1]

These spirocyclic compounds have shown significant promise as ligands for sigma receptors (σ₁ and σ₂) and dopamine receptors (D₂ and D₃), which are implicated in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, neuropathic pain, and substance abuse.[2][3] However, the structural similarities among these receptor subtypes present a significant challenge: achieving high selectivity to minimize off-target effects. For instance, a ligand designed for the σ₁ receptor might exhibit unintended cross-reactivity with the σ₂ receptor or dopamine D₂/D₃ receptors, leading to a complex pharmacological profile.[4]

This guide provides an in-depth, objective comparison of methodologies to profile the cross-reactivity of this compound-based ligands. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and present comparative data to guide researchers in selecting and optimizing lead candidates. The overarching goal is to equip drug development professionals with the knowledge to systematically dissect the selectivity profile of these promising compounds, thereby accelerating the journey from hit-to-lead and beyond.

The Core Challenge: Dissecting On-Target Affinity from Off-Target Interactions

The central dogma of cross-reactivity profiling is to quantify a ligand's binding affinity for its primary target against a panel of biologically relevant off-targets. A robust profiling workflow is essential for building a comprehensive Structure-Activity Relationship (SAR) and guiding the rational design of more selective compounds.[2][5] This process typically follows a tiered approach, starting with broad screening and progressing to more specific functional characterization.

Experimental & Logic Workflow for Ligand Profiling

A systematic approach ensures that resources are used efficiently, with potent and selective compounds being prioritized for more complex and resource-intensive functional studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional Validation A Compound Library (this compound derivatives) B Primary Binding Assays (e.g., Radioligand Competition) A->B C Initial Hit Identification (Affinity Data - Ki values) B->C D Counter-Screening Panel (σ₂, D₂, D₃, etc., Receptors) C->D Prioritized Hits E Cross-Reactivity Assessment (Comparative Ki values) D->E F Selectivity Index Calculation (Ki_off-target / Ki_on-target) E->F G Functional Assays (e.g., cAMP, Ca²⁺ flux) F->G Selective Compounds H Determine Functional Activity (Agonist vs. Antagonist - EC₅₀/IC₅₀) G->H I Lead Candidate Selection H->I

Figure 1. A tiered workflow for profiling this compound ligands.

Part 1: Primary Screening & Cross-Reactivity Using Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor due to their high sensitivity and robustness.[6] The principle is based on competition: the unlabeled test ligand (our this compound derivative) competes with a radiolabeled ligand of known high affinity (the "radioligand") for binding to the receptor. By measuring the concentration of the test ligand required to displace 50% of the radioligand (the IC₅₀ value), we can calculate its inhibitory constant (Kᵢ), a true measure of binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system, incorporating controls for total, non-specific, and specific binding to ensure data integrity.

Objective: To determine the binding affinity (Kᵢ) of test compounds for σ₁, σ₂, D₂, and D₃ receptors.

Materials:

  • Receptor Source: Cell membrane preparations from cell lines stably expressing the human receptor of interest (e.g., CHO-hσ₁, HEK293-hD₂). Guinea pig liver membranes are also a high-yield source for σ₁ receptors.[7]

  • Radioligands:

    • For σ₁: --INVALID-LINK---Pentazocine (a selective σ₁ agonist).[8]

    • For σ₂: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of excess (+)-pentazocine to saturate σ₁ sites.[8]

    • For D₂/D₃: [³H]-Spiperone or [³H]-Raclopride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM), a high-affinity ligand for all targets.

  • 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Plate Setup: Design a 96-well plate map. For each test compound, allocate wells for a concentration range (e.g., 0.1 nM to 10 µM). Include triplicate wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + excess Haloperidol), and each test compound concentration.

  • Reagent Addition:

    • To each well, add 50 µL of assay buffer (for Total Binding) or 50 µL of the appropriate concentration of test compound or 50 µL of 10 µM Haloperidol (for Non-specific Binding).

    • Add 150 µL of the diluted membrane preparation (typically 50-100 µg protein/well) to all wells.[9]

    • Initiate the binding reaction by adding 50 µL of the radioligand at a final concentration near its Kₔ value (e.g., ~1-3 nM for --INVALID-LINK---Pentazocine).[10] The final assay volume is 250 µL.[9]

  • Incubation: Incubate the plate with gentle agitation for a duration sufficient to reach equilibrium. This is temperature and receptor-dependent (e.g., 60-120 minutes at 25°C or 37°C).[9][10]

  • Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: (Total Binding CPM) - (Non-Specific Binding CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part 2: Comparative Analysis of this compound Ligands

To illustrate the application of this profiling strategy, let's consider three hypothetical this compound derivatives and compare them to a known reference compound, Haloperidol.

  • AZ-001: The parent this compound core with a standard benzylpiperidine moiety.

  • AZ-002: An analog of AZ-001 with a fluoro- substitution on the benzyl ring, designed to potentially enhance σ₁ affinity.

  • AZ-003: An analog with a bulkier cyclobutyl group replacing the benzyl moiety, designed to probe the steric tolerance of the binding pockets.

Table 1: Comparative Cross-Reactivity Profile (Binding Affinity, Kᵢ nM)
CompoundTarget: σ₁Off-Target: σ₂Off-Target: D₂Off-Target: D₃σ₁/σ₂ Selectivityσ₁/D₂ Selectivity
AZ-001 15.2180.5950.0780.411.9x62.5x
AZ-002 2.8 95.31200.1995.634.0x 428.6x
AZ-003 45.765.185.370.21.4x1.9x
Haloperidol 3.14.51.9 3.81.5x0.6x

Analysis of Results:

  • AZ-001 shows moderate affinity for σ₁ and a reasonable selectivity profile over the other receptors.

  • AZ-002 demonstrates a significant improvement in σ₁ affinity and a dramatically enhanced selectivity against σ₂ and D₂ receptors. This suggests the fluoro- substitution is a favorable modification for σ₁ binding, a key insight for SAR.[5]

  • AZ-003 exhibits a loss of both affinity and selectivity for σ₁, indicating that the bulky cyclobutyl group is detrimental, likely due to steric hindrance within the σ₁ binding pocket.[11]

  • Haloperidol , the reference compound, shows high affinity across all tested receptors, highlighting its known lack of selectivity.[8][11]

Based on this binding data, AZ-002 emerges as the most promising lead candidate for a selective σ₁ ligand due to its high potency and superior selectivity profile.

Part 3: Functional Validation of Lead Candidates

High binding affinity does not automatically translate to desired biological activity. A compound can be an agonist (activator), an antagonist (blocker), or have no functional effect. Therefore, the next critical step is to validate the functional activity of the lead candidate (AZ-002) at its primary target and key off-targets. Since many dopamine and sigma receptors are G-protein coupled receptors (GPCRs), functional assays often measure changes in downstream second messengers, such as cyclic AMP (cAMP).[12][13]

GPCR Signaling and Functional Readout

Ligand binding to a GPCR initiates a conformational change, leading to the activation of intracellular G-proteins and subsequent modulation of effector enzymes like adenylyl cyclase, which alters cAMP levels. This change serves as a measurable output of receptor activation or inhibition.[14]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Agonist (e.g., Dopamine) Receptor D₂ Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP->cAMP Response Cellular Response cAMP->Response

Figure 2. Simplified inhibitory G-protein (Gαi) signaling pathway.

Experimental Protocol: cAMP Functional Assay (Antagonist Mode)

Objective: To determine if AZ-002 acts as an antagonist at the dopamine D₂ receptor.

Materials:

  • HEK293 cells stably expressing the human D₂ receptor.

  • Assay medium (e.g., HBSS).

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (a known D₂ receptor agonist).

  • Test compound AZ-002.

  • A commercial cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[15][16]

Methodology:

  • Cell Plating: Seed the D₂-expressing cells into 384-well plates and incubate overnight to allow for adherence.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of the test compound (AZ-002).

    • Add the test compound to the cells and incubate for a short period (e.g., 15-30 minutes) to allow binding.

  • Agonist Challenge:

    • Add a fixed concentration of a known agonist (e.g., Dopamine at its EC₈₀ concentration) to all wells except the negative control. This will stimulate the D₂ receptors, causing a decrease in cAMP levels.

    • Simultaneously add Forskolin to all wells to artificially raise intracellular cAMP levels. This creates a robust signal window to measure the inhibitory effect of the D₂ agonist.

  • Incubation: Incubate the plate for the time specified by the cAMP kit manufacturer (e.g., 30-60 minutes) to allow for cAMP modulation.

  • Detection: Lyse the cells and perform the cAMP measurement according to the kit's protocol. Read the plate on a compatible plate reader.

  • Data Analysis:

    • The data will show that Dopamine inhibits the Forskolin-induced cAMP production.

    • If AZ-002 is an antagonist, it will block the effect of Dopamine, causing cAMP levels to return towards the levels seen with Forskolin alone.

    • Plot the signal against the log concentration of AZ-002 to generate a dose-response curve and calculate the IC₅₀, which represents its functional potency as an antagonist.

By performing this assay, researchers can confirm whether the binding of AZ-002 to the D₂ receptor translates into a functional consequence, providing a complete picture of its off-target activity.

Conclusion

The systematic profiling of this compound-based ligands is a multi-faceted process that requires a logical, tiered approach. By combining high-throughput radioligand binding assays for initial affinity and selectivity assessment with targeted functional assays for mechanistic validation, researchers can effectively navigate the complex SAR of this scaffold.[17] The hypothetical case of AZ-002 demonstrates how this workflow can identify subtle structural modifications that dramatically improve the selectivity profile, transforming a modest hit into a promising lead candidate. This rigorous, data-driven approach is indispensable for mitigating the risks of off-target effects and developing safer, more effective therapeutics.

References

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 7-Azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaspiro[4.5]decane scaffold is a privileged structural motif prevalent in a wide array of natural products and pharmacologically active compounds. Its inherent three-dimensional and rigid conformation provides a unique structural framework for interacting with biological targets, making it a highly sought-after core in modern drug discovery. The efficient and stereocontrolled synthesis of this spirocyclic system is, therefore, a topic of significant interest for researchers in medicinal and synthetic organic chemistry. This guide provides a comprehensive, head-to-head comparison of prominent catalytic methodologies for the synthesis of 7-azaspiro[4.5]decanes, offering insights into their performance based on experimental data.

Introduction to Catalytic Approaches

The construction of the this compound core can be achieved through various catalytic strategies, each with its distinct advantages and limitations. The choice of catalyst is paramount as it dictates the reaction's efficiency, stereochemical outcome, and substrate scope. This guide will delve into a comparative analysis of several key catalytic systems, including transition metal catalysis (Gold, Palladium, Rhodium, and Nickel) and organocatalysis (N-Heterocyclic Carbenes and Brønsted Acids), providing a critical evaluation of their performance in forging this important N-heterocyclic scaffold.

Comparative Analysis of Catalytic Systems

Gold(I)-Catalyzed Cyclization/Semipinacol Rearrangement

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes and allenes, enabling a variety of complex transformations. In the context of this compound synthesis, a notable example is the Au(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes.[1] This methodology provides access to functionalized spirocyclic products with good diastereoselectivities.

Mechanism and Rationale: The reaction is initiated by the gold(I)-catalyzed activation of the alkyne, which triggers a cyclization onto the pendant alkene. The resulting carbocationic intermediate then undergoes a semipinacol rearrangement to furnish the spiro[4.5]decane skeleton. The choice of the bulky JohnPhos ligand is crucial for achieving high diastereoselectivity by influencing the steric environment around the metal center during the key cyclization and rearrangement steps.

Palladium-Catalyzed Domino Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the construction of spirocyclic systems is well-documented.[2] For the synthesis of diazaspiro[4.5]decanes, a one-step domino reaction involving the palladium-catalyzed reaction of unactivated yne-en-ynes with aryl halides has been reported.[2] This process efficiently forms three new carbon-carbon bonds in a single operation.

Mechanism and Rationale: The catalytic cycle is proposed to involve a sequence of C-C coupling and spirocyclization steps, showcasing the versatility of palladium catalysis in orchestrating complex molecular assemblies. The use of Pd(OAc)2 with PPh3 as the ligand is a common and robust catalytic system for such transformations.

A sophisticated approach involves a dual gold and palladium relay catalysis for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.[3] This tandem process combines the unique reactivity of both metals to achieve a transformation not possible with either catalyst alone.

Mechanism and Rationale: The reaction begins with the gold-catalyzed generation of a furan-derived azadiene from an enynamide. This is followed by a palladium-catalyzed [4+2] cycloaddition with a Pd-π-allyl dipole, generated from a vinyl benzoxazinanone.[3] This relay catalysis strategy highlights the potential of synergistic bimetallic systems in complex molecule synthesis.

Rhodium(I)-Catalyzed Cycloisomerization/Diels-Alder Cascade

Rhodium catalysts are renowned for their ability to promote a wide range of cyclization and cycloaddition reactions. A highly selective synthesis of seven-membered azaspiro compounds has been achieved through a Rh(I)-catalyzed cycloisomerization followed by a Diels-Alder homodimerization of 1,5-bisallenes.[4]

Mechanism and Rationale: The reaction is initiated by the rhodium(I)-catalyzed cycloisomerization of the 1,5-bisallene to a cycloheptatriene intermediate. This reactive intermediate then undergoes a highly selective Diels-Alder homodimerization to afford the spirocyclic product. The choice of a chiral ligand like (R)-DTBM-Segphos allows for the potential for enantioselective transformations.[4]

Another powerful rhodium-catalyzed method for the synthesis of azaspirocycles is the enantioselective and diastereoselective cyclopropanation of exocyclic olefins with donor/acceptor carbenes.[5][6] This approach allows for the construction of the spirocyclopropane moiety with high stereocontrol.

Mechanism and Rationale: The reaction proceeds via the rhodium-catalyzed decomposition of a diazo compound to generate a rhodium-carbene intermediate. This electrophilic carbene then undergoes cyclopropanation with the exocyclic alkene. The use of chiral dirhodium tetracarboxylate catalysts, such as Rh2(S-p-PhTPCP)4, is key to achieving high levels of enantioselectivity and diastereoselectivity.[5][6]

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation

Organocatalysis, particularly with N-Heterocyclic Carbenes (NHCs), has become a powerful strategy for asymmetric synthesis. A highly enantioselective construction of the azaspiro[4.5]decane scaffold has been developed via an NHC-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides.[7]

Mechanism and Rationale: The NHC catalyst activates the α,β-γ,δ-unsaturated aldehyde to form a reactive intermediate that undergoes a [5+1] annulation with the 3-aminomaleimide. This mechanistically distinct transformation proceeds under mild conditions and provides the desired spirocyclic products in good yields and with excellent enantioselectivities.[7] The chiral environment provided by the NHC catalyst is responsible for the high degree of stereocontrol.

Nickel-Catalyzed Intramolecular Coupling

Nickel catalysis offers a cost-effective alternative to precious metal catalysis for a variety of transformations. An efficient synthesis of spirocycles has been developed via a nickel-catalyzed intramolecular coupling of thioesters and olefins.[8] While not yet demonstrated for the this compound core specifically, this methodology holds promise for the synthesis of related N-heterocyclic spiro compounds.

Mechanism and Rationale: The proposed mechanism involves an oxidative addition of the thioester to the nickel(0) catalyst, followed by olefin insertion and reductive elimination to form the spirocyclic product. This reaction is characterized by the simultaneous transfer of both the acyl and thiol moieties to the alkene.[8]

Performance Comparison of Catalytic Systems

The following table provides a comparative overview of the performance of the discussed catalytic systems for the synthesis of 7-azaspiro[4.5]decanes and structurally related compounds. It is important to note that a direct comparison is challenging due to the use of different substrates and reaction types in the original literature. However, this summary provides a valuable snapshot of the capabilities of each catalytic system.

Catalyst SystemReaction TypeRepresentative Yield (%)Diastereoselectivity (d.r.)Enantioselectivity (% ee)Key Advantages
Gold(I) Cyclization/Semipinacol Rearrangement75-926.7:1 to >20:1N/AHigh diastereoselectivity, functional group tolerance.[1]
Pd(0)/Au(I) Relay Tandem Cyclization/Cycloaddition65-85HighN/AAccess to complex dearomatized spirocycles.[3]
Palladium(0) Domino C-C Coupling/Spirocyclization60-80N/AN/AOne-step formation of multiple C-C bonds.[2]
Rhodium(I) Cycloisomerization/Diels-Alder42-84HighN/AHighly selective formation of seven-membered rings.[4]
Rhodium(II) Asymmetric Cyclopropanation77-90>20:193-99Excellent enantioselectivity and diastereoselectivity.[5][6]
NHC (Organocatalyst) [5+1] Annulationup to 85N/Aup to 99Excellent enantioselectivity under mild conditions.[7]
Nickel(0) Intramolecular Coupling60-90N/AN/AUse of a less expensive metal catalyst.[8]

Experimental Protocols

General Procedure for NHC-Catalyzed [5+1] Annulation[7]

To a dried vial equipped with a magnetic stir bar is added the NHC precatalyst (0.02 mmol, 20 mol%), KCO2Ph (0.02 mmol, 20 mol%), and 4 Å molecular sieves (50 mg). The vial is sealed and purged with argon. Anhydrous THF (1 mL) is then added, followed by the 3-aminomaleimide (0.1 mmol, 1.0 equiv) and the α,β-γ,δ-unsaturated aldehyde (0.2 mmol, 2.0 equiv). The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel.

General Procedure for Rh(I)-Catalyzed Cycloisomerization/Diels-Alder Cascade[4]

In a 10 mL capped vial, a mixture of [Rh(cod)Cl]2 (0.004 mmol, 0.05 equiv), (R)-DTBM-Segphos (0.01 mmol, 0.10 equiv), and NaBArF (0.01 mmol, 0.10 equiv) is purged with nitrogen and dissolved in anhydrous CH2Cl2 (4 mL). Hydrogen gas is bubbled through the solution, and the mixture is stirred for 30 minutes. The hydrogen atmosphere is then replaced with nitrogen, and the 1,5-bisallene (0.09 mmol) is added. The reaction mixture is stirred at the indicated temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Visualization of Key Processes

NHC_Catalysis_Workflow cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification NHC_Precatalyst NHC Precatalyst Setup Assemble in Ar-filled vial NHC_Precatalyst->Setup Base Base (KCO2Ph) Base->Setup MS4A 4Å MS MS4A->Setup Solvent Anhydrous THF Solvent->Setup Substrates Add 3-Aminomaleimide and α,β-γ,δ-Unsaturated Aldehyde Setup->Substrates Stir Stir at RT for 16h Substrates->Stir Quench Quench Reaction Stir->Quench Purify Column Chromatography Quench->Purify Product This compound Purify->Product

Caption: Experimental workflow for the NHC-catalyzed synthesis of 7-Azaspiro[4.5]decanes.

Catalytic_Mechanisms cluster_Au Au(I)-Catalyzed Cascade cluster_Rh Rh(II)-Catalyzed Cyclopropanation cluster_NHC NHC-Catalyzed Annulation Au_Start 1,6-Enyne + Au(I) Au_Intermediate1 Au-π-Alkyne Complex Au_Start->Au_Intermediate1 Au_Intermediate2 Cyclization & Cation Formation Au_Intermediate1->Au_Intermediate2 Au_Intermediate3 Semipinacol Rearrangement Au_Intermediate2->Au_Intermediate3 Au_Product This compound Au_Intermediate3->Au_Product Au_Product->Au_Start Catalyst Turnover Rh_Start Diazo Compound + Rh(II) Rh_Intermediate1 Rh(II)-Carbene Rh_Start->Rh_Intermediate1 Rh_Product Azaspiro[n.2]alkane Rh_Intermediate1->Rh_Product Rh_Alkene Exocyclic Alkene Rh_Alkene->Rh_Product Rh_Product->Rh_Start Catalyst Turnover NHC_Start Aldehyde + NHC NHC_Intermediate1 Breslow Intermediate NHC_Start->NHC_Intermediate1 NHC_Intermediate2 Acyl Azolium NHC_Intermediate1->NHC_Intermediate2 NHC_Product This compound NHC_Intermediate2->NHC_Product NHC_Reactant 3-Aminomaleimide NHC_Reactant->NHC_Product NHC_Product->NHC_Start Catalyst Turnover

Caption: Simplified mechanistic pathways for key catalytic syntheses of azaspirocycles.

Conclusion and Future Outlook

The synthesis of the this compound scaffold can be approached through a diverse range of powerful catalytic methodologies. Gold, palladium, and rhodium catalysis offer versatile routes, often with high levels of diastereoselectivity. For enantioselective synthesis, rhodium-catalyzed cyclopropanation and, notably, NHC-catalyzed annulations have demonstrated exceptional performance, providing access to highly enantioenriched products. Nickel catalysis presents a promising avenue for more sustainable approaches.

The choice of the optimal catalyst will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and the available starting materials. Future research in this area will likely focus on the development of more sustainable and atom-economical catalytic systems, the expansion of substrate scope, and the discovery of novel catalytic transformations for the construction of these valuable N-heterocyclic scaffolds. The continued innovation in catalysis will undoubtedly pave the way for the discovery of new therapeutic agents based on the this compound framework.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 7-Azaspiro[4.5]decane Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the structural and quantitative characterization of novel chemical entities is paramount. 7-Azaspiro[4.5]decane, a key heterocyclic scaffold in medicinal chemistry, presents unique analytical challenges due to its secondary amine functionality and spirocyclic nature. The validation of analytical methods for this compound is not merely a regulatory formality but a scientific necessity to ensure data integrity, product quality, and ultimately, patient safety.

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering a framework for developing and validating robust analytical methods.

The Imperative of Method Validation: A Foundation of Trust

Before delving into specific techniques, it is crucial to ground our discussion in the principles of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, ensuring that an analytical procedure is suitable for its intended purpose.[1] A validated method provides documented evidence of its reliability, reproducibility, and accuracy for a specific analytical application.

The core validation parameters we will consider for each technique are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for this compound characterization is a critical decision driven by the specific analytical need, be it qualitative identification, quantitative determination, or impurity profiling. We will compare four key techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

Table 1: Comparative Overview of Analytical Techniques for this compound Analysis

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR) Fourier-Transform Infrared Spectroscopy (FTIR)
Primary Application Quantitative analysis, impurity identification, structural elucidation of volatile impurities.Quantitative analysis, purity determination, stability testing.Absolute quantification without a reference standard of the analyte, structural confirmation.Raw material identification, qualitative confirmation of functional groups.
Specificity High, based on chromatographic retention time and mass fragmentation pattern.Moderate to high, dependent on chromatographic resolution. Diode-array detection can enhance specificity.Very high, based on unique chemical shifts of nuclei in the molecule.Low, provides information on functional groups present, not the entire structure.
Sensitivity (Typical LOQ) Low ng/mL to pg/mL.Low to mid ng/mL.Low µg/mL to mg/mL.Percent level.
Precision (%RSD) < 5%< 2%< 1%Not typically used for precise quantification.
Accuracy (% Recovery) 95-105%98-102%99-101%Not applicable for quantification in this context.
Throughput Moderate to high.High.Low to moderate.Very high.
Key Advantage High sensitivity and specificity from mass detection.Versatility, robustness, and wide applicability in pharmaceutical QC.Absolute quantification, non-destructive.Speed and simplicity for identity confirmation.
Key Limitation Requires derivatization for non-volatile compounds; potential for thermal degradation.Secondary amines may exhibit poor peak shape on silica-based columns; requires a chromophore for UV detection.Lower sensitivity compared to chromatographic methods.Not suitable for quantitative analysis of the primary analyte.

In-Depth Methodologies and Validation Strategies

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a secondary amine like this compound, direct analysis can be challenging due to its polarity, which can lead to poor peak shape and adsorption on the GC column.[2] Derivatization is often a necessary step to improve its chromatographic behavior. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with trifluoroacetic anhydride (TFAA) are common strategies. The choice of derivatizing agent is critical and should be optimized for reaction efficiency and the stability of the resulting derivative.

Experimental Protocol: Quantitative Determination of this compound by GC-MS

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare the sample solution at a target concentration within the calibration range.

  • Derivatization:

    • To 100 µL of each standard and sample solution, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vials and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the derivatized this compound against concentration.

    • Quantify the amount of this compound in the sample using the calibration curve.

Validation Workflow for GC-MS Method

GCMS_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Derivatization Optimization GC_Params GC Parameter Optimization (Oven Program, Flow Rate) Dev->GC_Params MS_Params MS Parameter Optimization (Scan Range, Ionization) GC_Params->MS_Params Specificity Specificity (Peak Purity, Mass Spectrum) MS_Params->Specificity Proceed to Validation Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Calibration) Precision->LOD_LOQ Robustness Robustness (Varied GC Parameters) LOD_LOQ->Robustness

Caption: GC-MS Method Validation Workflow.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity and quantitative analysis. A significant challenge for analyzing secondary amines like this compound on traditional silica-based C18 columns is the potential for peak tailing due to the interaction of the basic amine with residual acidic silanol groups on the stationary phase. This can be mitigated by using a mobile phase with a suitable pH and an appropriate buffer, or by employing modern, end-capped columns with low silanol activity. Since this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., dansyl chloride) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection.

Experimental Protocol: Quantitative Determination of this compound by HPLC-UV (with derivatization)

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL.

    • Prepare calibration standards by serial dilution.

  • Derivatization:

    • In a vial, mix 100 µL of the standard/sample solution with 100 µL of a 10 mg/mL solution of dansyl chloride in acetonitrile.

    • Add 100 µL of a 1 M sodium bicarbonate buffer (pH 9).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the solution and add 100 µL of a 2% aqueous solution of methylamine to quench excess dansyl chloride.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis:

    • Construct a calibration curve and perform quantification as described for the GC-MS method.

Validation Workflow for HPLC-UV Method

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Col_Select Column Selection MP_Opt Mobile Phase Optimization (pH, Organic Ratio) Col_Select->MP_Opt Deriv_Opt Derivatization Optimization (if needed) MP_Opt->Deriv_Opt Specificity Specificity (Peak Purity, Forced Degradation) Deriv_Opt->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Flow Rate, Temp, pH) LOD_LOQ->Robustness

Caption: HPLC-UV Method Validation Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR)

Expertise & Experience: qNMR is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance without the need for a specific reference standard of the analyte.[3][4] The quantification is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. A certified internal standard of known purity and concentration is used for comparison. For this compound, well-resolved signals in the proton (¹H) NMR spectrum, ideally in a region with no overlap from other signals or the internal standard, are selected for integration.

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

    • Optimize other acquisition parameters for quantitative analysis.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a known signal of the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Validation Workflow for qNMR Method

qNMR_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Solvent_Select Solvent & Internal Std Selection Signal_Select Signal Selection for Quantification Solvent_Select->Signal_Select Acq_Params Acquisition Parameter Optimization (D1, etc.) Signal_Select->Acq_Params Specificity Specificity (Signal Resolution) Acq_Params->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ

Caption: qNMR Method Validation Workflow.

Fourier-Transform Infrared Spectroscopy (FTIR)

Expertise & Experience: FTIR is an excellent technique for the rapid identification of raw materials.[5][6][7] It provides a unique "molecular fingerprint" based on the vibrational modes of the chemical bonds within a molecule. For this compound, characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹) would be expected. While primarily a qualitative technique, with proper calibration, FTIR can be used for quantitative analysis, though it is less common for the primary analyte in a pharmaceutical setting compared to chromatographic methods.[8][9]

Experimental Protocol: Identity Confirmation of this compound by FTIR-ATR

  • Sample Preparation:

    • Place a small amount of the this compound sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the acquired spectrum to a reference spectrum of known this compound.

    • The identity is confirmed if the positions and relative intensities of the absorption bands in the sample spectrum match those of the reference spectrum.

Validation of FTIR for Identity Testing

For identity testing, the key validation parameter is specificity . This is demonstrated by showing that the method can distinguish this compound from structurally similar compounds or other materials that may be present. This is achieved by analyzing a panel of related compounds and demonstrating that their FTIR spectra are significantly different from that of this compound.

Conclusion: An Integrated Approach to Characterization

No single analytical technique is universally superior for the characterization of this compound. The optimal approach involves a strategic combination of methods, each validated for its specific purpose.

  • For initial identification and raw material control, FTIR provides a rapid and reliable solution.

  • For routine quantitative analysis and purity assessment in a quality control environment, a validated HPLC method is typically the most robust and practical choice.

  • For the quantification of volatile impurities or when high sensitivity is required, a validated GC-MS method is invaluable.

  • As a primary method for the absolute purity determination of a reference standard, qNMR offers unparalleled accuracy without the need for a compound-specific standard.

By understanding the strengths and limitations of each technique and adhering to the principles of method validation outlined in guidelines such as ICH Q2(R1), researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data for this compound and other critical pharmaceutical compounds.

References

The Versatility of the 7-Azaspiro[4.5]decane Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity.[1][2] This spirocyclic system, where a piperidine ring is fused to a cyclopentane or cyclohexane ring through a shared carbon atom, offers a unique topographical presentation of substituents, enabling fine-tuned interactions with biological targets.[3][4][5] The strategic modification of this core has yielded potent and selective ligands for a diverse array of receptors and enzymes, underscoring its importance in modern drug discovery.[3][4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs across various biological targets. We will delve into the rationale behind specific structural modifications and their impact on potency, selectivity, and functional activity, supported by experimental data from seminal studies.

The Strategic Advantage of Spirocyclic Scaffolds

The introduction of a spirocyclic moiety into a drug candidate can confer significant advantages over simpler, more flexible aliphatic or aromatic systems. The rigid nature of the spiro-junction locks the conformation of the molecule, reducing the entropic penalty upon binding to a target and often leading to enhanced potency and selectivity.[1] Furthermore, increasing the fraction of sp3-hybridized carbons by incorporating scaffolds like this compound can improve physicochemical properties such as solubility and metabolic stability.[1]

SAR_Advantages Scaffold This compound Scaffold Rigidity Conformational Rigidity Scaffold->Rigidity Dimensionality Three-Dimensionality Scaffold->Dimensionality Physicochem Improved Physicochemical Properties Scaffold->Physicochem Potency Increased Potency Rigidity->Potency Selectivity Enhanced Selectivity Rigidity->Selectivity Dimensionality->Potency Dimensionality->Selectivity Solubility Higher Solubility Physicochem->Solubility Metabolism Better Metabolic Stability Physicochem->Metabolism

Comparative SAR at Key Biological Targets

The versatility of the this compound framework is best illustrated by examining its SAR across different receptor families.

Opioid Receptors: Tuning Selectivity

The opioid receptor family (mu, delta, and kappa) represents a significant area of investigation for this compound analogs. The rigid scaffold allows for precise orientation of pharmacophoric elements, leading to subtype-selective ligands.

A notable example is the development of selective kappa opioid receptor (KOR) antagonists. In one study, the 8-azaspiro[4.5]decane core was utilized to explore the SAR of novel KOR antagonists.[6] Modifications to the quinoline moiety and the amine tail of the spirocyclic core were systematically investigated to optimize potency and selectivity.[6]

In contrast, other work has demonstrated that 1-azaspiro[4.5]decan-10-yl amides can be potent and selective mu-opioid receptor agonists.[7] Interestingly, despite structural similarities to the KOR agonist U-50488H, these compounds showed minimal affinity for the kappa receptor, highlighting the subtle conformational constraints imposed by the spirocyclic system that dictate receptor selectivity.[7]

Compound/Analog TypeTarget ReceptorKey Structural FeaturesObserved Activity
8-Azaspiro[4.5]decane-based Kappa Opioid Receptor (Antagonist)Varied substitutions on the quinoline and amine tail.Nanomolar potency and high selectivity against the mu-opioid receptor were achieved.[6]
1-Azaspiro[4.5]decan-10-yl amides Mu Opioid Receptor (Agonist)Tertiary amides.Potent and selective mu-agonism with weak activity at kappa and delta receptors.[7]
1,3,8-Triazaspiro[4.5]decane-2,4-dione Delta Opioid Receptor (Agonist)Triaza-spiro core with dione functionality.Novel chemotype with selectivity for the delta opioid receptor and G-protein signaling bias.[8]
Adrenergic Receptors: Achieving High Selectivity

The this compound scaffold has also been successfully employed to develop highly selective antagonists for adrenergic receptors. For instance, fluoro-analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione have been synthesized and identified as potent and selective alpha(1d)-adrenergic receptor antagonists.[9] The SAR studies revealed that the position and number of fluorine substitutions on the phenylpiperazine moiety significantly influenced affinity and selectivity.[9]

Adrenergic_SAR Core { 8-Azaspiro[4.5]decane-7,9-dione |  Phenylpiperazine Moiety} Modification Fluorine Substitution Core:f1->Modification Modification Activity { Affinity |  Selectivity} Modification->Activity Impacts

Anticancer Activity: A Diverse Field of Action

The structural rigidity and synthetic tractability of the azaspiro[4.5]decane framework have made it an attractive scaffold for the development of novel anticancer agents. For example, a series of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones were synthesized and showed potent antiproliferative activity against various cancer cell lines.[10] The SAR studies indicated that substitutions on the aromatic sulfonyl group and the spiro-core itself were crucial for activity.[10]

Furthermore, new 1-thia-4-azaspiro[4.5]decane derivatives and their corresponding thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides have been synthesized and evaluated for their anticancer properties.[11][12] Several of these compounds exhibited moderate to high inhibitory activity against human liver, prostate, and colorectal carcinoma cell lines.[11][12]

Experimental Protocols: A Guide to Evaluation

The evaluation of this compound analogs typically involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and drug-like properties.

Receptor Binding Assays

These assays are fundamental to determining the affinity of a compound for its target receptor.

Objective: To quantify the binding affinity (Ki) of test compounds to a specific receptor.

Typical Protocol (for Opioid Receptors):

  • Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor subtype of interest (e.g., CHO-hKOR for kappa opioid receptor).

  • Radioligand Binding: A fixed concentration of a high-affinity radioligand (e.g., [3H]diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition binding curves. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist.

Objective: To measure the functional response elicited by a compound upon binding to its target receptor.

Typical Protocol ([35S]GTPγS Binding Assay for GPCRs):

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.

  • Assay Buffer: Membranes are incubated in an assay buffer containing GDP and [35S]GTPγS.

  • Compound Addition: Varying concentrations of the test compound are added to the mixture. Agonist binding activates the G-protein, leading to the exchange of GDP for [35S]GTPγS.

  • Incubation and Filtration: The reaction is incubated, and then terminated by rapid filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy) are determined from concentration-response curves.

Experimental_Workflow cluster_0 Receptor Binding Assay cluster_1 Functional Assay ([35S]GTPγS) Membrane_Prep_B Membrane Preparation Radioligand_Binding Radioligand Binding Membrane_Prep_B->Radioligand_Binding Incubation_Filtration_B Incubation & Filtration Radioligand_Binding->Incubation_Filtration_B Quantification_B Quantification Incubation_Filtration_B->Quantification_B Data_Analysis_B Data Analysis (Ki) Quantification_B->Data_Analysis_B Membrane_Prep_F Membrane Preparation Assay_Buffer Incubation with [35S]GTPγS Membrane_Prep_F->Assay_Buffer Compound_Addition Compound Addition Assay_Buffer->Compound_Addition Incubation_Filtration_F Incubation & Filtration Compound_Addition->Incubation_Filtration_F Quantification_F Quantification Incubation_Filtration_F->Quantification_F Data_Analysis_F Data Analysis (EC50, Emax) Quantification_F->Data_Analysis_F

Conclusion

The this compound scaffold continues to be a highly valuable framework in the design of novel therapeutics. Its inherent structural rigidity and three-dimensionality provide a unique platform for the development of potent and selective modulators of a wide range of biological targets. The comparative analysis of SAR across different receptor families reveals that subtle modifications to the core structure and its substituents can lead to dramatic changes in activity and selectivity. As synthetic methodologies for constructing spirocyclic systems become more advanced, we can anticipate the discovery of even more sophisticated this compound analogs with tailored pharmacological profiles.[3][4][5]

References

A Comparative Guide to the Efficacy of Novel 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node controlling cell fate and inflammation.[1][2] Its kinase activity is a key driver of necroptosis, a form of programmed lytic cell death that contributes to the pathology of numerous inflammatory conditions, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and neurodegenerative disorders.[3][4][5] The therapeutic potential of inhibiting RIPK1 kinase activity is therefore immense, aiming to quell inflammation and prevent cell death-driven tissue damage.[6][7]

Recently, a novel series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been identified as potent RIPK1 inhibitors. This guide provides a comprehensive benchmark of a lead candidate from this series, herein designated Compound AZ-41 , against established RIPK1 inhibitors: the pioneering tool compound Necrostatin-1 and the clinical-stage inhibitor GSK2982772 . Our analysis is grounded in key in vitro biochemical and cellular assays, providing a head-to-head comparison of potency and cellular efficacy. We further provide detailed, field-tested protocols for these pivotal experiments to ensure reproducibility and offer a framework for validating novel chemical entities targeting RIPK1.

The Necroptosis Signaling Pathway: The Central Role of RIPK1

Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is recruited to the TNFR1 receptor complex.[8] While this can initiate a pro-survival cascade via NF-κB, under conditions where pro-apoptotic caspases are inhibited, RIPK1's kinase function takes center stage.[1] Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL).[9] This terminal event leads to MLKL oligomerization, translocation to the plasma membrane, and ultimately, membrane rupture and necroptotic cell death.[9] Selective inhibitors block the initial autophosphorylation and activation of RIPK1, thereby halting the entire downstream cascade.

RIPK1_Pathway cluster_receptor Plasma Membrane cluster_complexI Complex I (Pro-Survival) cluster_complexII Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNF-α TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1_II RIPK1 (Active Kinase) TRADD->RIPK1_II cIAP cIAP1/2 TRAF2->cIAP RIPK1_I RIPK1 (Ubiquitinated) cIAP->RIPK1_I IKK IKK Complex RIPK1_I->IKK NFkB NF-κB Activation IKK->NFkB RIPK3 RIPK3 RIPK1_II->RIPK3 recruits & phosphorylates Casp8 Caspase-8 RIPK1_II->Casp8 MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (Oligomer) MLKL->pMLKL Necroptosis Necroptosis (Membrane Disruption) pMLKL->Necroptosis Casp8->RIPK1_II Casp8->RIPK3 cleaves & inhibits Inhibitors Compound AZ-41 GSK2982772 Necrostatin-1 Inhibitors->RIPK1_II Inhibition

Caption: Simplified RIPK1 signaling cascade leading to survival or necroptosis.

Comparative Efficacy Analysis

The efficacy of a novel inhibitor is judged not only by its raw potency against the purified enzyme but also by its ability to prevent the targeted pathological process within a cellular context. Here, we compare Compound AZ-41 to its benchmarks using these two fundamental assays.

Table 1: In Vitro Biochemical Potency against RIPK1 Kinase

This assay measures the direct inhibition of purified, recombinant human RIPK1 enzyme. The half-maximal inhibitory concentration (IC50) is the primary metric for comparison. A lower IC50 value indicates higher potency.

CompoundScaffoldTypeTargetIC50 (nM)Source
Compound AZ-41 2,8-Diazaspiro[4.5]decan-1-oneType II (putative)RIPK192Internal Data (Hypothetical)
GSK2982772 BenzoxazepinoneType IIRIPK116[10][11]
Necrostatin-1 ThiohydantoinType III (Allosteric)RIPK1182 (EC50)

Expert Interpretation: The data indicates that Compound AZ-41 possesses potent, sub-micromolar activity against the RIPK1 kinase, positioning it as a strong candidate. While GSK2982772, a compound that has entered clinical trials, shows approximately 5.75-fold greater potency in this biochemical assay, Compound AZ-41 is roughly 2-fold more potent than the widely used tool compound, Necrostatin-1.[10][11] This level of potency is a critical prerequisite for a viable drug candidate, justifying further investigation into its cellular activity.

Table 2: Cellular Necroptosis Inhibition in U937 Human Monocytes

This assay evaluates the ability of an inhibitor to protect cells from a necroptotic stimulus. Human U937 monocytic cells are treated with TNF-α (the trigger), a pan-caspase inhibitor (to prevent apoptosis and force the necroptotic pathway), and a Smac mimetic (to inhibit cellular inhibitors of apoptosis proteins, cIAPs). The half-maximal effective concentration (EC50) measures the concentration of inhibitor required to achieve 50% cell survival.

CompoundScaffoldCellular EC50 (nM)Source
Compound AZ-41 2,8-Diazaspiro[4.5]decan-1-one115Internal Data (Hypothetical)
GSK2982772 Benzoxazepinone6.3[11]
Necrostatin-1 Thiohydantoin494

Expert Interpretation: Cellular efficacy is a more rigorous test than a biochemical assay as it accounts for cell permeability, target engagement in a complex milieu, and potential off-target effects. Compound AZ-41 demonstrates a robust ability to prevent necroptosis in a human cell line, with an EC50 value closely tracking its biochemical IC50. This suggests good cell permeability and effective engagement of RIPK1 within the necrosome. As expected, the clinical candidate GSK2982772 remains the more potent agent in the cellular context.[11] Importantly, Compound AZ-41 is significantly more effective than Necrostatin-1 at the cellular level, highlighting the potential for the 7-Azaspiro[4.5]decane scaffold to yield derivatives with superior drug-like properties.

Experimental Protocols: A Framework for Validation

The trustworthiness of comparative data hinges on the robustness and reproducibility of the experimental protocols. The following sections detail the standardized methodologies for the assays cited above.

Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to quantify the kinase activity of recombinant RIPK1 by measuring the amount of ADP produced, which is inversely proportional to the inhibitor's potency.

Kinase_Assay_Workflow Start Start: 384-well plate Step1 Dispense Inhibitor (Serial Dilution) + Recombinant RIPK1 Start->Step1 Step2 Pre-incubate (e.g., 30 min, RT) Step1->Step2 Step3 Initiate Reaction: Add ATP + Substrate (e.g., MBP) Step2->Step3 Step4 Incubate (e.g., 60 min, RT) Step3->Step4 Step5 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Step4->Step5 Step6 Incubate (40 min, RT) Step5->Step6 Step7 Convert ADP to ATP: Add Kinase Detection Reagent Step6->Step7 Step8 Incubate (30 min, RT) Step7->Step8 End Read Luminescence (Plate Reader) Step8->End

Caption: Workflow for the in vitro RIPK1 kinase inhibition assay.

Materials:

  • Recombinant Human RIPK1 (e.g., BPS Bioscience, Cat# 79735)[12]

  • Myelin Basic Protein (MBP) substrate

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (Compound AZ-41, benchmarks) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of each test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with a known pan-kinase inhibitor (e.g., Staurosporine) as a "full inhibition" (0% activity) control.

  • Enzyme Addition: Dilute the recombinant RIPK1 enzyme to the desired working concentration in Kinase Assay Buffer. Add 5 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X ATP/Substrate solution by mixing ATP and MBP in Kinase Assay Buffer. Add 5 µL of this solution to each well to start the kinase reaction. Final concentrations should be optimized but are typically around 50 µM ATP.[13]

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and uses the new ATP to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Necroptosis Inhibition Assay

This protocol uses the human monocytic U937 cell line to assess the ability of compounds to rescue cells from induced necroptosis. Cell viability is measured as the endpoint.

Materials:

  • U937 cells (ATCC CRL-1593.2)

  • RPMI-1640 medium with 10% FBS, Penicillin/Streptomycin

  • Test compounds (Compound AZ-41, benchmarks) serially diluted in DMSO

  • Human TNF-α

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

Methodology:

  • Cell Seeding: Culture U937 cells in suspension. On the day of the assay, centrifuge the cells and resuspend in fresh medium. Adjust the cell density and seed 5 x 10⁴ cells in 50 µL of medium into each well of a 96-well plate.[14]

  • Compound Addition: Add 25 µL of medium containing the test compounds at 4X the final desired concentration. Include DMSO-only wells as a "no protection" (0% viability) control and wells with no necroptotic stimulus as a "full viability" (100% viability) control.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO₂.

  • Necroptosis Induction: Prepare a 4X induction cocktail containing TNF-α, a Smac mimetic, and z-VAD-FMK in culture medium. Add 25 µL of this cocktail to each well (except the 100% viability control wells). Final concentrations are typically 100 ng/mL TNF-α and 50 µM z-VAD-FMK.[14][15]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader. The signal is directly proportional to the amount of ATP present, which indicates the number of viable cells.

  • Data Analysis: Convert luminescence values to percent viability relative to controls. Plot percent viability against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion and Future Directions

The novel 2,8-diazaspiro[4.5]decan-1-one derivative, Compound AZ-41 , demonstrates highly promising activity as a RIPK1 kinase inhibitor. It exhibits potent sub-micromolar biochemical inhibition and robustly prevents necroptotic cell death in a human cell model, comparing favorably with the established tool compound Necrostatin-1. While the clinical candidate GSK2982772 currently sets the benchmark for potency, the data presented here strongly supports the this compound scaffold as a viable and promising foundation for developing next-generation RIPK1 inhibitors.

The logical next steps in the benchmarking cascade for Compound AZ-41 would involve:

  • Kinome Selectivity Profiling: Assessing the inhibitor against a broad panel of kinases to ensure specificity for RIPK1 and minimize potential off-target effects.

  • ADME/PK Profiling: Evaluating its absorption, distribution, metabolism, excretion, and pharmacokinetic properties to determine its suitability for in vivo studies.

  • In Vivo Efficacy Testing: Benchmarking against GSK2982772 in a relevant animal model of inflammatory disease, such as a TNF-induced Systemic Inflammatory Response Syndrome (SIRS) model in mice, to assess its therapeutic potential in a whole-organism context.

This structured, data-driven comparative approach is essential for identifying and advancing new chemical entities with the potential to become transformative therapies for a range of inflammatory diseases.

References

Comparative study of the ADME properties of 7-Azaspiro[4.5]decane analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ADME Profiling of 7-Azaspiro[4.5]decane Analogs for Drug Discovery

Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive towards exploring novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds have emerged as an exceptional tool in this endeavor, offering a three-dimensional architecture that allows for precise vectoral exploration of chemical space around a central, rigid core.[1][2][3] The this compound framework, in particular, represents a promising scaffold for developing therapeutics targeting a range of diseases, including those of the central nervous system (CNS), due to its structural complexity and novelty.

However, the therapeutic potential of any compound series is fundamentally linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4][5][6] A compound with excellent target affinity is of little value if it cannot reach its site of action, is metabolized too quickly, or is rapidly eliminated. Therefore, a rigorous and comparative evaluation of ADME parameters is not just a late-stage checkpoint but a critical component of the iterative design-make-test-analyze cycle.

This guide provides a comprehensive framework for the comparative ADME profiling of this compound analogs. We will delve into the core in vitro assays that form the bedrock of modern ADME science, presenting detailed, field-proven protocols. Using a hypothetical series of analogs (Analogs A, B, and C), we will illustrate how to generate and interpret comparative data, culminating in a discussion of the vital Structure-ADME Relationships (SAR) that guide successful drug optimization campaigns.

The Critical Role of Early ADME Assessment in Drug Discovery

Historically, unfavorable pharmacokinetic properties were a primary reason for the failure of drug candidates in clinical trials.[5] This led to the "fail early, fail cheap" paradigm, where ADME and toxicology (ADMET) studies are integrated into the earliest stages of discovery.[4][6][7] By understanding how a compound is likely to behave in a biological system, researchers can prioritize candidates with a higher probability of clinical success, saving immense time and resources.[4][5]

The four pillars of pharmacokinetics are:

  • Absorption: The process by which a drug enters the systemic circulation. For oral drugs, this involves crossing the intestinal wall.[7][8]

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.[7][8]

  • Metabolism: The chemical conversion of the drug into other compounds (metabolites), primarily by enzymes in the liver.[7][8]

  • Excretion: The removal of the drug and its metabolites from the body.[7][8]

This guide will focus on the key in vitro assays used to predict the first three of these critical parameters.

A Comparative Experimental Workflow for ADME Profiling

To illustrate a practical application, we will consider three hypothetical this compound analogs, each with a distinct substitution pattern designed to modulate its physicochemical properties.

  • Analog A: The parent scaffold with a non-polar, lipophilic substituent.

  • Analog B: An analog with an added hydrogen bond donor/acceptor group.

  • Analog C: An analog with a polar, acidic moiety.

Absorption: Assessing Intestinal Permeability with the Caco-2 Assay

Causality & Rationale: For an orally administered drug, absorption across the gut wall is the first major hurdle. The Caco-2 permeability assay is the gold-standard in vitro model for predicting this process.[9] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein), thus mimicking the human intestinal barrier.[10][11] By measuring the rate of compound passage from the apical (intestinal lumen) to the basolateral (blood) side and vice-versa, we can predict in vivo absorption and identify if the compound is a substrate for efflux pumps.[11]

Caco_2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Calculation culture Culture Caco-2 cells in flasks seed Seed cells onto Transwell inserts culture->seed differentiate Allow cells to differentiate (approx. 21 days) seed->differentiate qc QC: Measure TEER to confirm monolayer integrity differentiate->qc dose_A_B Dose Compound to Apical (A) side qc->dose_A_B Pass dose_B_A Dose Compound to Basolateral (B) side qc->dose_B_A Pass incubate Incubate at 37°C (e.g., 2 hours) dose_A_B->incubate dose_B_A->incubate sample_A_B Sample from Basolateral (B) side incubate->sample_A_B sample_B_A Sample from Apical (A) side incubate->sample_B_A analysis Quantify compound concentration (LC-MS/MS) sample_A_B->analysis sample_B_A->analysis calc_papp Calculate Papp (A-B) and Papp (B-A) analysis->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caco-2 permeability assay workflow.

Comparative Data (Illustrative)

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER) [Papp(B-A)/Papp(A-B)]Predicted Absorption
Analog A 15.233.12.18High (Potential Efflux)
Analog B 8.59.11.07Moderate
Analog C 1.11.31.18Low
Antipyrine>10>10~1.0High (Control)
Atenolol<2<2~1.0Low (Control)

Detailed Experimental Protocol: Caco-2 Permeability Assay [9][10][12]

  • Cell Culture: Caco-2 cells are cultured and expanded in flasks. They are then seeded onto semi-permeable Transwell filter supports in multi-well plates. The cells are maintained for approximately 21 days to allow them to differentiate and form a polarized monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required for the monolayer to be suitable for the assay.[10][12]

  • Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4) is prepared and pre-warmed to 37°C.

  • Dosing Solution Preparation: Test compounds (e.g., Analogs A, B, C) and controls are prepared in the transport buffer at a final concentration (e.g., 10 µM).

  • Transport Experiment (A to B):

    • The culture medium is removed from both apical (A) and basolateral (B) chambers.

    • The chambers are washed with pre-warmed buffer.

    • Fresh buffer is added to the basolateral (receiver) chamber.

    • The dosing solution is added to the apical (donor) chamber to initiate the transport.[12]

  • Transport Experiment (B to A):

    • This is performed in parallel on separate wells.

    • Fresh buffer is added to the apical (receiver) chamber.

    • The dosing solution is added to the basolateral (donor) chamber.[12]

  • Incubation and Sampling: The plates are incubated at 37°C with gentle shaking for a set period (e.g., 2 hours). At the end of the incubation, samples are collected from the receiver chambers. A sample is also taken from the donor chamber at the start (T=0) and end of the experiment to assess compound stability and recovery.

  • Analysis: The concentration of the compound in all samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[11] The efflux ratio (ER) is then calculated as Papp(B-A) / Papp(A-B).[11]

Distribution: Measuring Plasma Protein Binding (PPB) via RED

Causality & Rationale: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin.[13] This binding is reversible, but only the unbound (free) drug is available to distribute into tissues, interact with its target, and be cleared.[14][15] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and pharmacokinetic data. The Rapid Equilibrium Dialysis (RED) assay is a robust and widely used method that physically separates the free drug from the protein-bound drug using a semi-permeable membrane.[14][15]

RED_Workflow cluster_prep Sample Preparation cluster_assay Equilibrium Dialysis cluster_analysis Analysis & Calculation spike Spike test compound into plasma load_plasma Add spiked plasma to one chamber of RED device spike->load_plasma incubate Incubate at 37°C with shaking (e.g., 4 hours) to reach equilibrium load_plasma->incubate load_buffer Add buffer (PBS) to the other chamber load_buffer->incubate sample Collect aliquots from both plasma and buffer chambers incubate->sample match Matrix-match samples (add blank plasma/buffer) sample->match extract Protein precipitation & compound extraction match->extract analysis Quantify compound (LC-MS/MS) extract->analysis calc_fu Calculate Fraction Unbound (fu) analysis->calc_fu

Rapid Equilibrium Dialysis (RED) assay workflow.

Comparative Data (Illustrative)

Compound% Bound (Human Plasma)Fraction Unbound (fu)Predicted Distribution
Analog A 99.2%0.008Highly Bound
Analog B 95.5%0.045Moderately Bound
Analog C 78.0%0.220Low-to-Moderate Binding
Warfarin>99%<0.01High Binding (Control)

Detailed Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [14][15]

  • Preparation: A commercial RED device plate is used. This plate contains inserts, each with two chambers separated by a dialysis membrane (typically with an 8 kDa molecular weight cutoff).

  • Compound Spiking: The test compounds are spiked into pooled human plasma at a defined concentration (e.g., 1 µM).

  • Loading the Device:

    • The spiked plasma (e.g., 200-300 µL) is added to the plasma chamber of the RED insert.

    • Dialysis buffer (e.g., PBS, pH 7.4) is added to the buffer chamber (e.g., 350-500 µL).[14]

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4 hours).[14][15]

  • Sampling: After incubation, equal volume aliquots (e.g., 50-100 µL) are carefully removed from both the plasma and buffer chambers.

  • Sample Processing (Matrix Matching): To ensure accurate comparison during analysis, the samples are matrix-matched. An equal volume of blank plasma is added to the buffer sample, and an equal volume of buffer is added to the plasma sample.[14]

  • Extraction: A large volume of organic solvent (e.g., acetonitrile) containing an internal standard is added to all samples to precipitate the proteins and extract the compound.[14] The samples are then centrifuged to pellet the protein.

  • Analysis: The supernatants are transferred for analysis by LC-MS/MS to determine the compound concentration in each chamber.

  • Data Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu = [C_buffer] / [C_plasma]. The percentage bound is then calculated as (1 - fu) * 100.

Metabolism: Evaluating Hepatic Stability

Causality & Rationale: The liver is the body's primary metabolic hub.[16] Many drugs are cleared via metabolism by enzymes located in the endoplasmic reticulum of liver cells, most notably the cytochrome P450 (CYP) family.[16] The liver microsomal stability assay uses subcellular fractions (microsomes) that are rich in these enzymes to measure the rate at which a compound is metabolized.[17][18] This provides an in vitro measure of intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance and drug half-life.

Microsomal_Stability_Workflow cluster_prep Reaction Preparation cluster_assay Metabolic Reaction cluster_analysis Analysis & Calculation mix Prepare reaction mix: - Liver microsomes - Buffer (pH 7.4) - Test compound preincubate Pre-incubate mix at 37°C mix->preincubate start Initiate reaction by adding NADPH cofactor preincubate->start timepoint_0 T=0 min (Quench immediately) start->timepoint_0 timepoint_5 T=5 min start->timepoint_5 timepoint_15 T=15 min start->timepoint_15 timepoint_30 T=30 min start->timepoint_30 timepoint_45 T=45 min start->timepoint_45 quench Quench reaction at each time point with cold acetonitrile + Int. Std. timepoint_0->quench timepoint_5->quench timepoint_15->quench timepoint_30->quench timepoint_45->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant (LC-MS/MS) centrifuge->analyze plot Plot ln(% remaining) vs. time analyze->plot calculate Calculate half-life (t½) and intrinsic clearance (Clint) plot->calculate

Liver microsomal stability assay workflow.

Comparative Data (Illustrative)

CompoundHalf-life (t½, min) in HLMIntrinsic Clearance (Clint, µL/min/mg)Predicted Metabolic Stability
Analog A 12115.5Low Stability
Analog B 4530.8Moderate Stability
Analog C > 120< 5.8High Stability
Testosterone< 15> 92.4Low Stability (Control)
Verapamil< 15> 92.4Low Stability (Control)

Detailed Experimental Protocol: Liver Microsomal Stability Assay [16][17][19]

  • Reagent Preparation:

    • Pooled Human Liver Microsomes (HLM) are thawed on ice and diluted in a phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL).[16][18]

    • A test compound stock solution is prepared and diluted to the final incubation concentration (e.g., 1 µM).

    • An NADPH regenerating system (cofactor solution) is prepared. This is crucial as CYP enzymes require NADPH for their catalytic activity.[17]

  • Incubation Setup: The reaction is typically performed in a 96-well plate format. The microsomal solution and the test compound are mixed in wells and pre-incubated at 37°C for a few minutes.[19]

  • Reaction Initiation: The metabolic reaction is started by adding the pre-warmed NADPH cofactor solution to the wells.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[18]

  • Reaction Termination (Quenching): At each time point, the reaction is stopped by adding a large volume of cold acetonitrile, which also contains an internal standard for the analysis. This step serves to precipitate the microsomal proteins and halt all enzymatic activity.[19]

  • Sample Processing: The quenched samples are centrifuged at high speed to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of this line gives the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693 / k.

    • The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Synthesizing the Data: Building Structure-ADME Relationships (SAR)

The true power of this comparative approach lies not in the individual data points, but in the collective insights they provide. By analyzing the ADME profiles of Analogs A, B, and C in unison, we can begin to formulate a Structure-ADME Relationship (SAR) for the this compound scaffold.

Analysis of Illustrative Data:

  • Analog A (Lipophilic): This analog shows high permeability, which is expected for a lipophilic compound. However, it is a potential substrate for efflux transporters (ER > 2) and is very highly bound to plasma proteins (fu = 0.008), which would limit its free exposure. Critically, it is rapidly metabolized in liver microsomes, suggesting a major metabolic liability.

  • Analog B (H-bond donor/acceptor): The introduction of a polar group reduces permeability and plasma protein binding compared to Analog A. This is a common trade-off. Encouragingly, metabolic stability is significantly improved, suggesting the modification may have blocked a key site of metabolism.

  • Analog C (Acidic moiety): The acidic group drastically reduces permeability, likely making oral absorption challenging. However, it has the lowest plasma protein binding and the highest metabolic stability, which are favorable properties.

Guiding Principles for Optimization:

This analysis reveals a classic multi-parameter optimization challenge. The goal is to find a "Goldilocks" analog that balances these competing properties.

SAR_Logic mod1 Increase Lipophilicity (e.g., add alkyl, aryl) perm Permeability mod1->perm Increases ppb Plasma Protein Binding mod1->ppb Increases met_stab Metabolic Stability mod1->met_stab Decreases sol Solubility mod1->sol Decreases mod2 Increase Polarity (e.g., add -OH, -NH2) mod2->perm Decreases mod2->ppb Decreases mod2->met_stab Increases mod2->sol Increases mod3 Introduce Ionizable Group (e.g., add -COOH, -Amine) mod3->perm Decreases mod3->sol Increases

General relationships between structural changes and ADME outcomes.

Based on these principles and our illustrative data, a medicinal chemist might hypothesize that blocking the site of metabolism observed in Analog A with a less disruptive polar group than that in Analog B or C could achieve a better overall balance of properties. This data-driven approach allows for the rational design of the next generation of analogs.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. However, translating this promise into a viable drug candidate requires a deep and early understanding of the compound's ADME properties. This guide has outlined a robust, comparative framework for evaluating absorption, distribution, and metabolism using industry-standard in vitro assays.

The key takeaway for researchers is that ADME parameters are often interconnected and require a delicate balancing act. A modification that improves metabolic stability might adversely affect permeability. By systematically generating comparative data as shown, project teams can build a clear Structure-ADME Relationship model for their chemical series. This model is the most powerful tool for navigating the complex, multi-parameter optimization challenge that is modern drug discovery, ultimately increasing the probability of advancing a safe and effective drug to the clinic.

References

A Senior Application Scientist's Guide to the Validation of In Vitro Models for Predicting the In Vivo Efficacy of 7-Azaspiro[4.5]decane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Translational Chasm in Drug Discovery

In pharmaceutical development, the journey from a promising compound in a petri dish to an effective therapy in a patient is fraught with challenges. A staggering percentage of drug candidates that show promise in early-stage testing fail in clinical trials, often due to a lack of efficacy that was not predicted by preclinical models.[1][2] This gap between laboratory results and clinical outcomes, often termed the "translational chasm," represents a significant bottleneck in medicine. The core of this issue lies in the predictive power of our preclinical models. Establishing a robust in vitro-in vivo correlation (IVIVC) is therefore not just a regulatory hurdle, but a fundamental scientific necessity to de-risk drug development, reduce reliance on animal testing, and accelerate the delivery of novel therapeutics.[3][4][5][6]

The 7-Azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, particularly within the central nervous system (CNS). Derivatives have shown high affinity for targets like the sigma-1 (σ1) receptor, which is implicated in neurodegenerative diseases, pain, and psychiatric disorders.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select, implement, and validate a tiered portfolio of in vitro models specifically for predicting the in vivo efficacy of this important class of compounds. We will move beyond simple checklists, focusing on the causal logic behind experimental design to build a self-validating system that enhances confidence in translational success.

Part 1: The Rationale - Targeting CNS Disorders with 7-Azaspiro[4.5]decanes

Before validating any model, we must understand the biological question we are asking. The this compound core is frequently associated with ligands for the σ1 receptor.[7] The σ1 receptor is not a classical G-protein coupled receptor (GPCR) but a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a critical role in regulating cellular stress responses, calcium signaling, and maintaining neuronal health. Its dysfunction is linked to the pathology of Alzheimer's disease, Parkinson's disease, and ALS.[8]

Therefore, a logical therapeutic strategy for a novel this compound compound is to leverage the neuroprotective functions of the σ1 receptor. This hypothesis forms the foundation of our in vitro validation cascade: our models must be able to interrogate this specific mechanism and translate it into a predictable physiological outcome.

Part 2: A Tiered Framework for Predictive In Vitro Validation

No single in vitro assay can fully recapitulate the complexity of a living organism.[1] A successful validation strategy relies on a tiered, or phased, approach that progressively increases in biological complexity and physiological relevance. This framework allows for early, high-throughput screening to identify potent molecules while reserving more complex, low-throughput models for definitive validation of lead candidates.

G cluster_0 Tier 1: Target Engagement & Potency cluster_1 Tier 2: Phenotypic & Safety Screening cluster_2 Tier 3: Advanced Physiological Validation cluster_3 In Vivo Correlation T1_Node High-Throughput Screening (Recombinant Cell Lines, e.g., HEK293-σ1R) - Radioligand Binding (Ki) - Functional Assays (e.g., Calcium Flux) T2_Node Disease-Relevant Cell Models (e.g., SH-SY5Y Neuroblastoma) - Neuroprotection Assays (EC50) - Cytotoxicity Assays (CC50) T1_Node->T2_Node Confirm Potency & Select Hits T3_Node Complex Human-Relevant Models (e.g., iPSC-Derived Neurons, Brain Organoids) - Synaptic Activity (MEA) - Biomarker Expression T2_Node->T3_Node Validate Phenotype & Therapeutic Index IVIVC_Node Animal Models of CNS Disease - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Efficacy Studies T3_Node->IVIVC_Node Predict Human Response & Inform In Vivo Design

Caption: Tiered workflow for in vitro model validation.

Tier 1: High-Throughput Screening (HTS) for Target Engagement

The first crucial question is: Does the compound bind to its intended target with high affinity and potency?

  • Rationale & Causality: At this stage, the goal is speed and specificity. We need to screen many compounds to find those that interact with the σ1 receptor. Using a simplified, artificial system like a recombinant cell line (e.g., HEK293 or CHO cells) engineered to overexpress the human σ1 receptor is ideal. This isolates the target protein from other complex cellular machinery, ensuring that any observed activity is directly due to interaction with the σ1 receptor.

  • Recommended Models & Assays:

    • Radioligand Binding Assay: This is the gold standard for determining the binding affinity (Ki) of a compound for its receptor. It provides a direct, quantitative measure of target engagement.

    • Functional Assays: While the σ1 receptor is not a classic GPCR, its activation can modulate intracellular calcium levels.[9] A fluorescent calcium flux assay can serve as a functional readout to distinguish agonists from antagonists and confirm that binding leads to a biological signal.

Tier 2: Validating a Therapeutic Phenotype in Disease-Relevant Cells

A compound that binds its target is promising, but is it useful? The next step is to determine if target engagement produces the desired therapeutic effect in a cell model that begins to mimic the disease environment.

  • Rationale & Causality: We move from an artificial system to a more biologically relevant one, such as the human neuroblastoma cell line SH-SY5Y.[10] These cells are of neuronal origin and are widely used to model neurodegenerative processes.[10][11] Here, we validate two critical parameters: the compound's ability to produce a neuroprotective effect and its safety window.

  • Recommended Models & Assays:

    • Neuroprotection Assay: To model neurodegeneration, SH-SY5Y cells are exposed to a toxin (e.g., the oxidant H₂O₂, the glutamate analog AMPA, or β-amyloid fibrils) that induces cell death.[10] The assay measures the ability of the this compound compound to rescue the cells from this toxic insult. The result, an EC50 value, represents the concentration at which the compound produces 50% of its maximal protective effect.

    • Cytotoxicity Assay: Efficacy is meaningless without safety. It is essential to determine the concentration at which the compound itself becomes toxic. Standard assays like the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity) can determine the 50% cytotoxic concentration (CC50).[12][13][14] The ratio of CC50 to EC50 defines the in vitro therapeutic index, a key parameter for advancing a compound.

Tier 3: Advanced Validation in Human, Physiologically-Complex Models

The final in vitro step is to validate the lead candidate in a model that most closely resembles human physiology. This provides the highest level of confidence before moving to expensive and time-consuming in vivo studies.

  • Rationale & Causality: While cell lines are powerful, they are immortalized and may not fully represent the biology of primary human neurons.[2] Human induced pluripotent stem cell (iPSC)-derived neurons, especially when grown as 3D organoids or spheroids, offer a superior model.[8][15] They provide a human genetic background, can be differentiated into specific neuronal subtypes, and form complex, multi-cellular structures that include supportive glial cells, partially replicating the brain's microenvironment.[8]

  • Recommended Models & Assays:

    • Micro-Electrode Array (MEA) Analysis: iPSC-derived neuronal cultures on MEA plates form active synaptic networks.[16] This technology allows for the label-free, real-time measurement of network activity (e.g., firing rate, burst frequency). A neuroprotective compound should preserve or restore network function in the face of a toxic challenge.

    • High-Content Imaging: Automated microscopy can be used to assess complex morphological changes, such as neurite outgrowth or preservation of synaptic markers, providing a detailed, quantitative measure of neuronal health.

Part 3: The IVIVC Bridge - From In Vitro Concentration to In Vivo Efficacy

The ultimate goal of this validation framework is to build a predictive mathematical model that describes the relationship between an in vitro property (like the neuroprotection EC50) and an in vivo response (like improved cognitive function in an animal model).[3][5] This is the essence of IVIVC.

invitro_data Concentration-Response Curve - EC50 from Neuroprotection Assay - Ki from Binding Assay model Quantitative Systems Pharmacology (QSP) Model invitro_data->model pk_data Pharmacokinetics (PK) - Drug concentration in brain - Cmax, AUC pk_data->model pd_data Pharmacodynamics (PD) - Behavioral endpoint - Biomarker change prediction Predicted Efficacious Dose & Established IVIVC pd_data->prediction model->prediction

References

Safety Operating Guide

Navigating the Disposal of 7-Azaspiro[4.5]decane: A Guide to Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 7-Azaspiro[4.5]decane (CAS No. 176-73-8).[1] Given the absence of a specific, universally available Safety Data Sheet (SDS) for this exact compound, this protocol is grounded in a conservative approach, treating the substance with the caution it warrants based on data from structurally analogous compounds and established regulatory standards.

Our primary directive is to ensure that the disposal process for this compound not only adheres to legal requirements but also embodies the principles of laboratory safety and environmental stewardship. This guide is structured to provide clear, actionable intelligence, empowering you to manage this chemical waste stream with confidence and precision.

Part 1: Hazard Assessment and Characterization

Inferred Hazard Profile for this compound:

Hazard ClassDescriptionPrecautionary Action
Skin Corrosion/Irritation Expected to cause skin irritation upon direct contact.[2][3]Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[4]
Serious Eye Damage/Irritation Likely to cause serious eye irritation or damage.[2][3]Use chemical splash goggles and, for larger quantities, a face shield.[4]
Respiratory Tract Irritation May cause respiratory irritation if inhaled as a dust or vapor.[2][3]Handle in a well-ventilated area or a chemical fume hood.[2][5]
Acute Oral Toxicity Assumed to be harmful if swallowed, based on analogous compounds.[2]Do not eat, drink, or smoke when handling this product.[2]

This presumptive hazard assessment necessitates that this compound be managed as a hazardous waste stream.

Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of hazardous chemicals in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA). The Occupational Safety and Health Administration (OSHA) further mandates safe handling practices in the workplace through its Hazard Communication Standard (HCS).[6][7][8]

The core tenet of the RCRA is the "cradle-to-grave" management of hazardous waste, meaning the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, ensuring both safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste materials, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.[6]

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield is recommended when handling larger volumes.[4]

  • Hand Protection: Wear chemical-resistant gloves. Double-gloving can provide an additional layer of safety.[4]

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If handling outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it.

  • Container Compatibility: The container must be made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Secure Closure: The container must have a secure, leak-proof screw-on cap.[9] Keep the container closed at all times, except when adding waste.

Step 3: Labeling the Hazardous Waste Container

Accurate and clear labeling is a strict regulatory requirement.[5][7][9] The label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound " and its CAS Number: 176-73-8 [1]

  • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The accumulation start date (the date the first drop of waste is added to the container)

  • The name and contact information of the generating laboratory or researcher

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Segregation: Do not store incompatible chemicals together. For instance, keep away from strong oxidizing agents.[5][10]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

  • Contact EHS: Once your waste container is nearing full, or within the time limits specified by your institution (typically 180 days), contact your EHS department to arrange for a pickup.

  • Manifesting: For off-site transportation, a hazardous waste manifest is required to track the waste from your facility to the final disposal site.[11] Your EHS office will manage this documentation.

The following flowchart illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound Waste assess_hazards Assess Hazards (Inferred from Analogues) start->assess_hazards ppe Don Appropriate PPE assess_hazards->ppe container Select & Label Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response:
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

By adhering to these rigorous protocols, you contribute to a culture of safety and ensure that your vital research does not come at the cost of environmental integrity or personal well-being. This guide serves as a foundational document; always consult your institution's specific policies and your EHS department for guidance tailored to your location.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

In the absence of specific toxicological data for 7-Azaspiro[4.5]decane, we must infer its potential hazards from closely related structures. Compounds such as 2-Oxa-7-azaspiro[4.5]decane, 1-Azaspiro[4.5]decane, and 8-Azaspiro[4.5]decane consistently exhibit a clear hazard profile under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4][5][6]

The primary threats are:

  • Skin Corrosion/Irritation (H315): Expected to cause skin irritation upon direct contact.[3][4][7]

  • Serious Eye Damage/Irritation (H319/H318): Poses a significant risk of serious eye irritation or irreversible damage.[3][4][8]

  • Respiratory Tract Irritation (H335): Inhalation of dust, aerosols, or vapors may lead to respiratory irritation.[3][4][5]

  • Acute Oral Toxicity (H302): May be harmful if swallowed.[3]

These classifications form the logical basis for the stringent personal protective equipment (PPE) and handling protocols outlined below. The primary routes of exposure to control are skin and eye contact, inhalation, and ingestion.[1]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to contextualize its role within the hierarchy of safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented to minimize risk.

  • Engineering Controls: The most critical control measure is to handle this compound within a certified chemical fume hood to manage vapors and prevent inhalation.[2] An accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.[3]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for all tasks involving this compound. Restrict access to authorized personnel and ensure all users are trained on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): This is the focus of our guide and is non-negotiable, even with robust engineering controls in place.

Core PPE Protocol for this compound

The following PPE is mandatory for all operations involving this compound. The selection process is visualized in the workflow diagram below.

Eye and Face Protection

Given the high risk of serious eye irritation or damage, eye protection is paramount.[4][6]

  • Minimum Requirement: ANSI Z87.1-certified safety glasses with side shields are the absolute minimum.[2]

  • Recommended Standard: Chemical splash goggles that form a seal around the eyes should be worn for all liquid transfers and reactions.[4]

  • Splash/Explosion Hazard: When handling quantities greater than a few milliliters or when performing reactions with a potential for splashing (e.g., additions, quenching), a full-face shield must be worn over chemical splash goggles.[4]

Skin and Body Protection

Protective clothing is essential to prevent skin contact and subsequent irritation.[3][4]

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves provide adequate protection for incidental contact but should be changed immediately upon contamination. For extended handling or immersion, heavier-duty gloves such as butyl or neoprene rubber are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is a prudent practice for added safety.[1][2]

  • Laboratory Coat: A long-sleeved, flame-retardant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.[2]

  • Additional Protection: For large-scale operations, impervious clothing or a chemical-resistant apron may be necessary.[3] Closed-toe shoes are mandatory in the laboratory at all times.[4]

Respiratory Protection

Engineering controls are the primary method for respiratory protection.

  • Fume Hood: All work that may generate dust, aerosols, or vapors must be conducted in a properly functioning chemical fume hood.[2]

  • Respirator Use: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2] Personnel must be properly fit-tested and trained before using a respirator.

Visualizing the PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned experimental procedure.

PPE_Selection_Workflow cluster_start Start: Risk Assessment cluster_protection Protection Level cluster_ppe Required PPE start Assess Task: Scale, Physical Form (Solid/Liquid), Potential for Aerosol/Splash low_risk Level 1: Basic Handling (e.g., Weighing solid in hood, preparing dilute solution) start->low_risk Low potential for splash or aerosol high_risk Level 2: Active Reaction / Transfer (e.g., Large scale, Quenching, Heating, Distillation) start->high_risk High potential for splash or aerosol ppe_level1 Eye: Safety Goggles Hand: Nitrile Gloves (Double) Body: Lab Coat low_risk->ppe_level1 ppe_level2 Eye: Goggles + Face Shield Hand: Butyl/Neoprene Gloves (Double) Body: Lab Coat + Apron Respiratory: Fume Hood (Respirator on standby) high_risk->ppe_level2 caption PPE selection workflow for this compound.

Caption: PPE selection workflow for this compound.

Operational and Disposal Plan

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE as determined by your risk assessment.

  • Aliquotting: When weighing the solid, do so within the fume hood to contain any dust. Use non-sparking tools.[2] If preparing a solution, add the chemical slowly to the solvent to avoid splashing.

  • During Reaction: Keep the reaction vessel clearly labeled and within the fume hood at all times. Maintain constant monitoring of the reaction conditions.

  • Post-Handling: After use, securely close the primary container.[4]

  • Decontamination: Wipe down the work surface in the fume hood. Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and exiting the lab.[3][4]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]

  • Spill: Evacuate the immediate area. If the spill is large or outside of a containment area, alert others and contact your institution's environmental health and safety department. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[3]

Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[9]

  • Waste Identification: All waste containing this compound must be treated as hazardous waste.[9]

  • Containerization: Collect all waste (including contaminated consumables like gloves and absorbent materials) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[9]

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste management provider, in accordance with all local, state, and federal regulations.[4]

Summary of PPE Requirements by Task

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid / Aliquotting Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Dilute Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Active Reaction / Workup Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab CoatChemical Fume Hood
Large-Scale Transfer (>50mL) Goggles & Face ShieldButyl or Neoprene GlovesLab Coat & Chemical ApronChemical Fume Hood
Small Spill Cleanup (in hood) Goggles & Face ShieldButyl or Neoprene GlovesLab CoatChemical Fume Hood

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azaspiro[4.5]decane
Reactant of Route 2
7-Azaspiro[4.5]decane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.